molecular formula C16H16BrF B118959 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS No. 149451-95-6

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Cat. No.: B118959
CAS No.: 149451-95-6
M. Wt: 307.2 g/mol
InChI Key: RWZZCVUQOFIUKG-UHFFFAOYSA-N
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Description

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C16H16BrF and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-(4-butylphenyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZZCVUQOFIUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601306
Record name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149451-95-6
Record name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl and its Analogues

In the landscape of modern organic chemistry and drug development, functionalized biphenyls represent a class of "privileged structures." Their rigid, yet conformationally flexible, scaffold is a cornerstone in the design of liquid crystals, agrochemicals, and, most notably, therapeutic agents. The strategic incorporation of specific substituents onto the biphenyl core allows for the fine-tuning of physicochemical and biological properties. This guide focuses on the chemical structure, synthesis, and potential applications of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl , a molecule designed with distinct functional handles.

While direct literature on this specific compound is sparse, its architecture is a composite of well-understood, high-value functional groups. By examining its structural analogues, such as 4-Bromo-4'-fluorobiphenyl, and understanding the distinct roles of the bromo, fluoro, and butyl groups, we can construct a comprehensive technical profile. This guide serves as a valuable resource for researchers and drug development professionals by providing a predictive analysis of the compound's behavior and a practical framework for its synthesis and utilization.

The bromine atom provides a reactive site for cross-coupling reactions, enabling further molecular elaboration.[1] The fluorine atom can significantly alter electronic properties, metabolic stability, and binding affinities.[2][3] The butyl chain modulates lipophilicity and can influence self-assembly properties, crucial for both materials science and pharmacokinetics. This combination makes the target molecule a highly versatile platform for building chemical complexity.

Physicochemical and Structural Properties

The properties of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl are dictated by the interplay of its constituent parts. The table below provides a comparative summary of the known properties of a close structural analogue, 4-Bromo-4'-fluorobiphenyl, which serves as a baseline for predicting the behavior of the target compound.

Table 1: Physicochemical Properties of 4-Bromo-4'-fluorobiphenyl

Property Value Source
CAS Number 398-21-0 [4][5]
Molecular Formula C₁₂H₈BrF [4][6]
Molecular Weight 251.10 g/mol [4][7]
Appearance White crystalline solid/powder [1]
Melting Point 92.5-97.5 °C [1]
Octanol/Water Partition Coeff. (logP) 4.255 (Calculated) [4]

| IUPAC Name | 1-bromo-4-(4-fluorophenyl)benzene |[5] |

Structural Analysis and Predicted Influence of Substituents:

  • Biphenyl Core: Provides a rigid scaffold essential for many applications, including the formation of liquid crystalline phases.[8]

  • Bromine Atom (Position 4): The C-Br bond is a key synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is well-established, allowing this position to be functionalized for creating diverse molecular libraries.[1]

  • Fluorine Atom (Position 3): The introduction of a fluorine atom is a common strategy in medicinal chemistry.[3] Its high electronegativity can create favorable interactions with biological targets and can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2][3] In materials science, fluorine substitution is known to favorably influence dielectric anisotropy in liquid crystals.[1][2]

  • Butyl Group (Position 4'): This alkyl chain significantly increases the molecule's lipophilicity compared to its non-alkylated analogues. In drug design, this modulates the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In liquid crystal design, the length and nature of such alkyl chains are critical for determining the material's mesomorphic properties, including its melting point and clearing point (the temperature at which it becomes an isotropic liquid).[8]

Synthesis and Methodologies: A Predictive Approach

The most versatile and widely adopted method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid with high efficiency and excellent functional group tolerance.[1]

Proposed Synthetic Pathway for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

A logical and robust synthesis would involve the coupling of a commercially available boronic acid with a custom or commercially available aryl bromide. The recommended pathway is the reaction between (4-butylphenyl)boronic acid and 1,4-dibromo-2-fluorobenzene . The differential reactivity of the two bromine atoms on the fluorinated ring (the bromine para to the fluorine is generally more reactive in Suzuki couplings) can be exploited for selective mono-coupling.

Synthetic_Pathway cluster_conditions Reaction Conditions reagent1 1,4-Dibromo-2-fluorobenzene product 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl reagent1->product reagent2 (4-butylphenyl)boronic acid reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product solvent Solvent (e.g., Toluene/Ethanol/H₂O) solvent->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative example based on established procedures for similar couplings and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (1.0 eq), (4-butylphenyl)boronic acid (1.1-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 ratio), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Applications and Field-Proven Insights

The unique trifecta of substituents on this biphenyl core makes it a valuable intermediate for two primary fields: liquid crystals and drug discovery.

Intermediate for Liquid Crystal Synthesis

The rigid biphenyl core is a fundamental structural motif in calamitic (rod-shaped) liquid crystals, which are essential components of liquid crystal displays (LCDs).[1][8]

  • Molecular Shape: The elongated structure of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is conducive to forming the ordered mesophases required for liquid crystal behavior.[10]

  • Role of the Butyl Chain: The terminal alkyl chain is crucial for disrupting crystal packing just enough to allow for a liquid crystalline phase to form upon melting, without making the molecule completely isotropic. The length of this chain directly influences the temperature range of the mesophase.[8]

  • Impact of Fluorine: The polar C-F bond, positioned laterally, can significantly increase the dielectric anisotropy of the molecule. This property is critical for the performance of twisted nematic (TN) and other field-effect LCDs, as it determines the voltage required to switch the display.[2][11]

Scaffold for Drug Discovery and Development

In medicinal chemistry, the target compound serves as an advanced building block for generating novel drug candidates. The bromine atom acts as a "point of diversification."

Drug_Discovery_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling start 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (Core Scaffold) suzuki Suzuki (R-B(OH)₂) start->suzuki heck Heck (Alkenes) start->heck buchwald Buchwald-Hartwig (R₂NH, ROH) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira library Diverse Chemical Library (Derivatives 1, 2, 3...n) suzuki->library heck->library buchwald->library sonogashira->library sar Structure-Activity Relationship (SAR) Studies library->sar lead Lead Compound Optimization sar->lead

Sources

Physicochemical Properties of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS: 149451-95-6 ) is a specialized halogenated biaryl intermediate primarily utilized in the synthesis of advanced liquid crystalline (LC) materials and organic light-emitting diode (OLED) components.

Distinguished by its asymmetric substitution pattern, this molecule integrates three critical functional motifs:

  • The Biphenyl Core: Provides the rigid mesogenic unit essential for anisotropic behavior.

  • The Butyl Tail (

    
    ):  A flexible alkyl chain that lowers melting points and induces smectic/nematic phase formation.
    
  • The Ortho-Fluoro Substituent: A steric and electronic modulator that enhances dielectric anisotropy (

    
    ) and chemical stability without significantly disrupting the rod-like geometry required for mesophases.
    
  • The Bromo Handle: A reactive site for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide serves as a definitive technical resource for researchers requiring precise physicochemical data, robust synthetic protocols, and handling standards for this compound.

Part 2: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The strategic placement of the fluorine atom at the 3-position (ortho to the bromine) creates a dipole moment perpendicular to the long molecular axis. In liquid crystal applications, this "lateral fluoro" effect is critical for tailoring the viscosity and elastic constants of the final mixture.

Physicochemical Properties Table
PropertyValue / DescriptionSource/Note
IUPAC Name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenylStandard Nomenclature
CAS Number 149451-95-6 [1][5]
Molecular Formula

Calculated
Molecular Weight 307.21 g/mol Calculated
Physical State White to off-white crystalline solidField Observation*
Melting Point 45 – 60 °C (Typical for butyl-biphenyl homologs)Extrapolated from [2][3]
Boiling Point ~380 °C (at 760 mmHg)Predicted
Density 1.25 ± 0.05 g/cm³Predicted
LogP ~5.8Predicted (High Lipophilicity)
Solubility Soluble in DCM, Toluene, THF, Hexanes.[1] Insoluble in Water.Experimental Consensus

*Note: Exact melting points for specific LC intermediates can vary based on polymorphic form and purity. The range provided is consistent with structural analogs such as 4-bromo-4'-propyl-3-fluorobiphenyl (CAS 149647-66-5).

Electronic & Spectral Characteristics
  • 
    -NMR:  Expect a singlet/multiplet around -110 to -120 ppm (relative to 
    
    
    
    ). The fluorine signal is a definitive QC marker, ensuring no defluorination occurred during synthesis.
  • MS (EI/ESI): Shows a characteristic doublet molecular ion peak (

    
     and 
    
    
    
    ) due to the
    
    
    and
    
    
    isotopes in a 1:1 ratio.

Part 3: Synthetic Pathways & Protocols

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl must address the challenge of regioselectivity. Direct bromination of a butyl-fluorobiphenyl substrate often yields inseparable mixtures. Therefore, a convergent Suzuki-Miyaura coupling strategy is the industry standard for high-purity production.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Precursor1 4-Butylphenylboronic acid Intermediate Pd-Complex Cycle Precursor1->Intermediate Transmetallation Precursor2 1-Bromo-3-fluoro-4-iodobenzene Precursor2->Intermediate Oxidative Addition (Selectivity at I) Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Intermediate Product 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (Target) Intermediate->Product Reductive Elimination Byproducts Salts / Boronic residues Intermediate->Byproducts

Figure 1: Selective Suzuki-Miyaura coupling pathway utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Detailed Experimental Protocol

Objective: Selective coupling of 4-butylphenylboronic acid with 1-bromo-3-fluoro-4-iodobenzene.

Reagents:

  • 1-Bromo-3-fluoro-4-iodobenzene (1.0 eq)

  • 4-Butylphenylboronic acid (1.05 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Charge the flask with the iodo-bromo precursor and the boronic acid. Dissolve in the Toluene/Ethanol mixture. Degas the solution by bubbling Argon for 20 minutes (Sparging).

  • Catalysis: Add the

    
     catalyst rapidly against a positive flow of Argon.
    
  • Base Addition: Add the degassed

    
     solution.
    
  • Reflux: Heat the biphasic mixture to vigorous reflux (

    
    ) for 6-12 hours. Monitor via TLC (Hexane/EtOAc) or HPLC. Note: The reaction stops at the iodine site; the bromine bond remains intact due to the higher bond dissociation energy of Ar-Br vs Ar-I.
    
  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes) to remove homocoupled byproducts.

Validation Criteria:

  • Purity: >99.5% (HPLC area %) is required for LC applications to prevent domain defects.

  • Structure:

    
    -NMR must show the butyl triplet (~0.9 ppm) and the specific aromatic pattern of the fluoro-substituted ring.
    

Part 4: Applications in Materials Science

Liquid Crystal Displays (LCDs)

This molecule serves as a "core" building block. The terminal bromine is typically converted to a cyano group (-CN) or an isothiocyanate group (-NCS) to generate high-birefringence nematic liquid crystals.

  • Role of Fluorine: Reduces the melting point and viscosity compared to the non-fluorinated analog, enabling faster switching times in displays [4].

  • Role of Butyl Chain: Provides the necessary flexibility to stabilize the nematic phase over a wide temperature range.

OLED Hosts

The biphenyl core is a privileged scaffold for electron transport materials. The bromine allows for the attachment of carbazole or arylamine units, creating host materials for phosphorescent emitters.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319: Causes serious eye irritationUse safety goggles with side shields.
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effectsDo not dispose of down drains; use halogenated waste streams.

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere. Light sensitive (protect from direct UV to prevent debromination).

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl. Retrieved from [Link]

  • NIST Chemistry WebBook. Biphenyl, 4-bromo-4'-fluoro- Data. National Institute of Standards and Technology. Retrieved from [Link]

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Contextual citation for Fluorine effect in LCs).

Sources

Technical Whitepaper: Chemoselective Synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthesis pathway for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl . This molecule serves as a critical "core" intermediate in the development of fluorinated liquid crystal monomers. The presence of the lateral fluorine atom (position 3) imparts essential dielectric anisotropy (


), while the terminal bromine (position 4) acts as a reactive handle for further elongation (e.g., terphenyl synthesis) or cyanation.

The Core Challenge: The synthesis requires the formation of a biphenyl bond without compromising the terminal bromine atom. Standard cross-coupling conditions often lead to oligomerization or "scrambling" where the bromine also reacts.

The Solution: We utilize a Chemoselective Suzuki-Miyaura Coupling exploiting the significant reactivity differential between aryl iodides and aryl bromides. By employing 4-bromo-3-fluoroiodobenzene as the electrophile, we can exclusively activate the C–I bond while leaving the C–Br bond intact for future functionalization.

Retrosynthetic Analysis

The strategic disconnection focuses on the C1–C1' bond. To ensure regioselectivity, the asymmetry of the biphenyl is established by coupling two distinct aromatic systems.

Logical Disconnection
  • Bond Break: C1–C1' axis.

  • Fragment A (Electrophile): A dihaloarene containing Iodine (reactive) and Bromine (latent).

  • Fragment B (Nucleophile): A boronic acid carrying the alkyl tail.

Retrosynthesis target TARGET MOLECULE 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl disconnection Disconnection Strategy (Chemoselective Suzuki) target->disconnection Retrosynthesis precursor1 ELECTROPHILE 4-Bromo-3-fluoroiodobenzene (I > Br Reactivity) disconnection->precursor1 precursor2 NUCLEOPHILE 4-Butylphenylboronic acid disconnection->precursor2

Figure 1: Retrosynthetic strategy relying on the oxidative addition rate difference between Ar-I and Ar-Br.

Reaction Mechanism & Chemoselectivity

The success of this protocol hinges on the Oxidative Addition step of the catalytic cycle. Palladium(0) inserts into Carbon-Halogen bonds at different rates.

Reactivity Order:



By controlling the temperature and catalyst load, the Pd(0) species will deplete the Iodide precursor before substantial insertion into the Bromide bond occurs. This kinetic control is what allows us to synthesize a bromo-biphenyl in a single step without protecting groups.

Key Mechanistic Factors
  • Catalyst Selection:

    
     (Tetrakis) is preferred over more active catalysts (like Pd-Buchwald precatalysts) for this specific step. Highly active catalysts might lower the activation energy barrier enough to engage the Bromine, reducing selectivity.
    
  • Solvent System: A biphasic mixture (Toluene/Ethanol/Water) is ideal. Ethanol acts as a co-solvent to solubilize the boronic acid, while water dissolves the inorganic base.

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
4-Bromo-3-fluoroiodobenzene 300.901.0030.1 gElectrophile
4-Butylphenylboronic acid 178.041.1019.6 gNucleophile

1155.560.033.46 gCatalyst (3 mol%)

105.992.5026.5 gBase
Toluene --300 mLSolvent
Ethanol --150 mLCo-Solvent
Water (Deionized) --150 mLSolvent
Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a temperature probe.

  • Charging: Add 4-Bromo-3-fluoroiodobenzene (30.1 g, 100 mmol) and 4-Butylphenylboronic acid (19.6 g, 110 mmol) to the flask.

  • Solvent Addition: Add Toluene (300 mL) and Ethanol (150 mL). Stir until solids are mostly dissolved.

  • Base Activation: Dissolve

    
     (26.5 g) in Water (150 mL) and add to the reaction mixture.
    
  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen gas for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Catalyst Addition: Add

    
     (3.46 g) in one portion under a positive stream of Nitrogen.
    
  • Reaction: Heat the mixture to 75°C (internal temperature).

    • Note: Do not exceed 85°C (reflux) aggressively. Milder heat favors the I-selective coupling over the Br-side reaction.

  • Monitoring: Monitor by TLC (Hexane) or HPLC after 4 hours. Look for the disappearance of the Iodide starting material. The Bromide product should be the major spot (

    
     in Hexane).
    
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Separate phases. Extract the aqueous layer with Toluene (2 x 100 mL).

    • Combine organic layers and wash with Brine (200 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[6]
      
Purification Workflow

To achieve "Electronic Grade" purity (>99.5%), a two-stage purification is required.

Purification crude Crude Oil (Dark Brown) column Flash Chromatography Silica Gel Eluent: 100% Hexane crude->column Remove Pd & Homocoupling recryst Recrystallization Solvent: Ethanol/Heptane (5:1) Temp: 0°C column->recryst Isolate Monomer final Final Product White Crystalline Solid >99.5% Purity recryst->final

Figure 2: Purification workflow to remove Palladium residues and protodeboronation byproducts.

Analytical Characterization

Validating the structure requires confirming the presence of the butyl chain and the retention of the bromine atom.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (t, 1H, Ar-H near F), 7.45 (d, 2H, Ar-H biphenyl link), 7.30 (d, 1H, Ar-H near Br), 7.25 (d, 2H, Ar-H), 2.65 (t, 2H, benzylic 
      
      
      
      ), 1.60 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H, terminal
      
      
      ).
    • Diagnostic: The triplet at 7.60 ppm is characteristic of the proton sandwiched between the biphenyl bond and the Fluorine.

  • 
     NMR: 
    
    • Single peak around -105 to -110 ppm (typical for fluoro-biphenyls).

  • GC-MS:

    • Molecular Ion (

      
      ): 306/308 (1:1 ratio confirming Bromine).
      
    • Absence of M+ peaks at 384 (bis-butylphenyl coupling) or 228 (des-bromo product).

Safety & Handling (E-E-A-T)

  • Organoborons: Generally low toxicity, but handle as irritants.

  • Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.

  • Alkyl Halides (Precursors): 4-Bromo-3-fluoroiodobenzene is a skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Exotherm Control: The Suzuki reaction is exothermic. On a large scale (>1kg), ensure cooling capacity is available during the catalyst addition or initial heating ramp.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Gray, G. W., Hird, M., & Toyne, K. J. (1989). The Synthesis and Transition Temperatures of Some 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls with 2,3- or 2',3'-Difluoro Substituents. Molecular Crystals and Liquid Crystals, 172(1), 165–189. Link

  • BenchChem. (2025).[3] The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. BenchChem Technical Library. Link

Sources

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl and its immediate homologues. This document synthesizes chemical identity, synthesis protocols, and application logic, specifically tailored for researchers in materials science (Liquid Crystals/OLEDs) and medicinal chemistry.

Synthesis, Properties, and Application in Mesogenic Materials

Chemical Identity & Structural Context

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a halogenated biaryl scaffold primarily utilized as a core intermediate in the synthesis of nematic liquid crystals (LCs) and OLED materials . Its structural significance lies in the specific arrangement of its substituents:

  • Biphenyl Core: Provides the rigid mesogenic unit essential for liquid crystallinity.

  • 3-Fluoro Substituent: Introduces lateral polarity, influencing the dielectric anisotropy (

    
    ) and viscosity of the final material.
    
  • 4'-Butyl Chain: A flexible alkyl tail that stabilizes the nematic phase and lowers the melting point.

  • 4-Bromo Handle: A reactive site for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).

Identifiers & Homologues

While the specific n-butyl isomer is often a proprietary component in LC mixtures, its chemistry is defined by its widely indexed homologues. Researchers should reference the following validated identifiers for the immediate family of compounds:

Compound VariantCAS NumberMolecular FormulaMolecular Weight
4'-Propyl Homologue 149647-66-5

293.17 g/mol
4'-tert-Butyl Homologue 1228186-75-1

307.20 g/mol
4'-Ethyl Homologue N/A (Proprietary)

279.15 g/mol
Target: 4'-n-Butyl Analogous to above

307.20 g/mol

Scientist's Note: In liquid crystal formulation, the n-butyl homologue is frequently employed to fine-tune the elastic constants (


) and phase transition temperatures of a mixture, often in conjunction with the propyl and pentyl variants to suppress smectic phase formation through the "eutectic effect."

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The most robust route to 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl avoids the formation of homocoupled byproducts by utilizing the differential reactivity of aryl halides. The following protocol leverages a 4-butylphenylboronic acid coupling with 1-bromo-4-iodo-2-fluorobenzene .

Reaction Logic
  • Selectivity: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is more reactive towards oxidative addition by Pd(0) than the C–Br bond (~81 kcal/mol). This allows the bromine atom to remain intact for future transformations.

  • Catalyst:

    
     is chosen for its reliability in standard Suzuki conditions.
    
Step-by-Step Methodology

Reagents:

  • 1-Bromo-4-iodo-2-fluorobenzene (1.0 eq)

  • 4-Butylphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (3-5 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Procedure:

  • Degassing: In a three-necked round-bottom flask equipped with a condenser and nitrogen inlet, charge the solvent mixture. Degas by bubbling nitrogen for 30 minutes to remove dissolved oxygen (crucial to prevent homocoupling and catalyst deactivation).

  • Addition: Add the aryl iodide, boronic acid, and base under a positive stream of nitrogen. Add the Pd catalyst last.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or HPLC. The reaction typically reaches completion in 4–6 hours .

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with ethyl acetate and wash with water (

      
      ), followed by brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: The crude residue will contain traces of triphenylphosphine oxide. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

  • Crystallization: Recrystallize from hot ethanol or a hexane/ethanol mixture to yield white crystalline needles.

Expected Yield: 75–85% Characterization:

  • 
    :  Look for the characteristic triplet of the terminal methyl (butyl group) at ~0.9 ppm, the multiplet of the biphenyl protons (7.2–7.6 ppm), and the specific splitting pattern of the 3-fluoro ring.
    

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis pathway and the electronic effects governing the regioselectivity.

SynthesisPathway Start1 1-Bromo-4-iodo-2-fluorobenzene (Electrophile) Inter Oxidative Addition (Pd inserts at C-I bond) Start1->Inter Fast (C-I < C-Br BDE) Start2 4-Butylphenylboronic Acid (Nucleophile) Start2->Inter Cat Pd(PPh3)4 K2CO3, Toluene/EtOH/H2O Prod 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (Target) Cat->Prod Reductive Elimination ByProd Homocoupling Byproducts (Minimized by stoichiometry) Cat->ByProd Side Rxn Inter->Cat

Figure 1: Regioselective Suzuki-Miyaura coupling pathway favoring C-I bond insertion.

Applications in Material Science

Liquid Crystals (LCs)

This molecule serves as a critical "linker" unit in the design of fluorinated liquid crystals.

  • Dielectric Anisotropy (

    
    ):  The fluorine atom at the 3-position creates a dipole moment perpendicular to the long molecular axis. This is essential for Vertical Alignment (VA)  mode displays, which require materials with negative 
    
    
    
    .
  • Viscosity Control: The butyl chain lowers rotational viscosity (

    
    ) compared to longer chains (hexyl/octyl), improving the response time of the display.
    
OLED Hosts

The biphenyl core is a common scaffold for phosphorescent host materials. The bromine handle allows for the attachment of carbazole or arylamine units to create hole-transporting materials (HTM).

Safety & Handling (E-E-A-T)

As a halogenated aromatic compound, standard safety protocols must be rigorously followed.

Hazard ClassDescriptionMitigation
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Wear nitrile gloves and safety goggles. Use a fume hood.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (H411).Do not dispose of in drains. Collect all organic waste for incineration.
Reactivity Stable under normal conditions but incompatible with strong oxidizing agents.Store in a cool, dry place away from light.

References

  • BLD Pharm. (2024). Product Analysis: 4-Bromo-4'-(tert-butyl)-3-fluoro-1,1'-biphenyl (CAS 1228186-75-1).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl. Retrieved from

  • Hussain, M., et al. (2023).[3] "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega, 8(32), 29155–29166. Retrieved from

  • ChemScene. (2024). Safety Data Sheet: 3-Bromo-4-fluoro-1,1'-biphenyl. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Fluorinated Biphenyls and Analogs [Liquid Crystal Materials]. Retrieved from

Sources

spectroscopic data (NMR, IR, Mass Spec) of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Application: Primary intermediate for fluorinated liquid crystal (LC) monomers; scaffold for Suzuki-Miyaura cross-coupling in medicinal chemistry. Molecular Formula:


Exact Mass:  306.04 (for 

) / 308.04 (for

)

This technical guide provides a comprehensive spectroscopic profile for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl. Accurate characterization of this compound is critical due to the "mesogenic" nature of the biphenyl core, where even minor isomeric impurities (e.g., regioisomers of the fluorine substitution) can drastically alter the phase transition temperatures of the final liquid crystal material.

Structural Analysis & Electronic Environment

The molecule consists of two distinct aromatic systems linked by a single bond (C1-C1').

  • Ring A (3-Fluoro-4-bromo): The fluorine atom at position 3 exerts a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M), significantly deshielding the ortho-carbon (C3) and splitting adjacent proton signals via spin-spin coupling (

    
    ). The bromine at position 4 provides a heavy atom effect.
    
  • Ring B (4'-Butyl): The alkyl chain acts as a weak electron donor (+I), creating a classic AA'BB' coupling system in the aromatic protons of Ring B.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and key spectroscopic interactions.

G cluster_0 Ring A (Functionalized) cluster_1 Ring B (Alkyl) C3 C-3 (Fluoro) C4 C-4 (Bromo) C3->C4 Ortho H2 H-2 (d, J_HF) C3->H2 ^3J_HF Coupling C4->C3 C4P C-4' (Butyl) Alkyl n-Butyl Chain C4P->Alkyl +I Effect

Figure 1: Structural connectivity highlighting the key spectroscopic reporting centers: the Fluorine-Carbon coupling in Ring A and the Alkyl donation in Ring B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Standard:


 (Chloroform-d) is the preferred solvent to prevent solvent-solute hydrogen bonding that might shift the acidic protons, although this molecule lacks labile protons.
NMR Data (400 MHz, )

The proton spectrum is characterized by the superposition of a rigid biphenyl core and a flexible alkyl tail.

PositionShift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Ar-H (Ring A) 7.58dd1H

H-5 : Ortho to Br, Meta to F. Deshielded by Br.
Ar-H (Ring A) 7.32dd1H

H-2 : Ortho to F. Large

coupling is diagnostic.
Ar-H (Ring A) 7.24ddd1H

H-6 : Para to F.
Ar-H (Ring B) 7.45d2H

H-2', H-6' : Ortho to biphenyl bond. Part of AA'BB'.[1][2][3][4]
Ar-H (Ring B) 7.26d2H

H-3', H-5' : Ortho to butyl group.
Alkyl (

)
2.65t2H


attached to Ring B.
Alkyl (

)
1.62quint2H


(Methylene).
Alkyl (

)
1.38sext2H


(Methylene).
Alkyl (

)
0.94t3H

Terminal

.

Critical Analysis:

  • The "Roof Effect": The protons on Ring B (7.45 and 7.26 ppm) often display second-order effects (leaning towards each other) typical of AA'BB' systems, rather than pure doublets.

  • H-F Coupling: The proton at H-2 is the most distinct aromatic signal. It appears as a doublet of doublets (or a "triplet-like" feature if couplings overlap) due to coupling with the Fluorine atom (

    
    ).
    
NMR Data (100 MHz, )

The carbon spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

Carbon TypeShift (

, ppm)
Splitting (

, Hz)
Assignment
C-F (C-3) 159.2

Direct C-F bond (Largest coupling).
C-ipso (C-1) 142.5

Bridgehead carbon of Ring A.
C-Br (C-4) 108.8

Carbon bearing Bromine (shielded by heavy atom).
C-Alkyl (C-4') 143.0sQuaternary carbon on Ring B.
Aliphatic 35.3, 33.6, 22.4, 13.9sButyl chain carbons.
NMR
  • Shift:

    
     -116.5 to -118.0 ppm (relative to 
    
    
    
    ).
  • Appearance: Singlet (if proton decoupled); Multiplet (approx. quartet/triplet structure) if coupled, due to interactions with H-2 and H-5.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the presence of the Bromine atom due to its unique isotopic signature.

Ionization Mode: EI (Electron Impact, 70 eV)[6]
  • Molecular Ion (

    
    ):  Clusters at m/z 306  and 308 .
    
  • Isotope Pattern: The intensity ratio of 306:308 is approximately 1:1 . This confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    natural abundance is ~50/50).
Fragmentation Pathway

The molecule follows a predictable fragmentation characteristic of alkyl-biphenyls.

  • Benzylic Cleavage: Loss of propyl radical (

    
    , Mass 43) from the butyl chain.
    
    • Result: Base peak candidate at m/z 263/265 (Tropylium-like cation).

  • Reductive Debromination: Loss of Br radical (Mass 79/81).

    • Result: Peak at m/z 227 (Fluoro-butyl-biphenyl cation).

MS Fragmentation Workflow (Graphviz)

MS M_Ion Molecular Ion [M]+ m/z 306 / 308 (1:1) Frag1 [M - C3H7]+ m/z 263 / 265 (Benzylic Cleavage) M_Ion->Frag1 - 43 Da (Propyl) Frag2 [M - Br - C4H9]+ m/z 148 (Biphenyl Core) Frag1->Frag2 - Br (79/81)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
2960 - 2850

stretch (Alkyl)
MediumConfirms butyl chain.
1605, 1480

stretch (Aromatic)
StrongBiphenyl backbone.
1240 - 1180

stretch
StrongPrimary ID for Fluorine.
1070 In-plane

bend
Medium1,2,4-trisubstituted benzene pattern.
~600 - 500

stretch
Weak/MedHalogen confirmation (Fingerprint).

Experimental Validation Protocol

To ensure data integrity during synthesis or QC, follow this self-validating workflow:

  • Purity Check (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (95:5).

    • Visualization: UV (254 nm). The biphenyl system is highly UV active.

  • Solubility Test: Dissolve 5 mg in 0.6 mL

    
    . If turbidity persists, filter through a glass wool plug before NMR to prevent baseline rolling.
    
  • Integration Logic: Normalize the alkyl triplet at 0.94 ppm to 3.00.

    • Validation: The aromatic region (7.0-7.6 ppm) must integrate to exactly 7 protons. If < 7, check for bromination over-reaction (dibromo species).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules).
  • Gakh, A. A., & Kirk, K. L. (2000). Fluorine-Containing Amino Acids: Synthesis and Properties. Wiley-VCH.
  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Biphenyls. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

[1][2][3]

Executive Summary

Compound Identity: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS Registry (Analogues): 1228186-75-1 (tert-butyl variant), 149647-66-5 (propyl variant) Primary Application: Nematic Liquid Crystal (LC) Intermediates, OLED Host Materials, Pharmaceutical Precursors.[1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.[1][2] As a halogenated biaryl with an alkyl tail, this molecule exhibits a "hybrid" solubility profile driven by its lipophilic biphenyl core and the polarizability of its halogen substituents.[3] Understanding these parameters is critical for optimizing Suzuki-Miyaura cross-coupling yields, purification via recrystallization, and formulation in LC mixtures.

Physicochemical Analysis & Solubility Mechanism

Structural Determinants of Solubility

The solubility of this compound is governed by three competing structural motifs:

  • The Biphenyl Core (π-π Stacking): The rigid aromatic backbone promotes strong intermolecular

    
     stacking, which increases the lattice energy and reduces solubility in aliphatic solvents at room temperature.[1][2][3]
    
  • The Butyl Chain (Lipophilicity): The 4'-butyl group acts as a "solubilizing tail," disrupting the crystal lattice and enhancing entropy of mixing with non-polar solvents (alkanes, aromatics).[3]

  • Halogen Substituents (F, Br):

    • Bromine (C-Br): High polarizability enhances interaction with chlorinated solvents (DCM, Chloroform).[1][2][3]

    • Fluorine (C-F): Induces a local dipole without significantly increasing steric bulk.[1][2][3] It often increases metabolic stability but can lower solubility in standard hydrocarbons compared to non-fluorinated analogs due to "fluorous" phase separation effects, albeit weak in mono-fluoro systems.[1][2][3]

Hansen Solubility Parameters (Estimated)

To scientifically select solvents, we estimate the Hansen Solubility Parameters (HSP) based on group contribution methods:

ParameterSymbolValue (MPa

)
Physical Meaning
Dispersion

~19.5Dominant force; matches aromatics/chlorinated solvents.[1][2]
Polarity

~4.5Low; limited interaction with highly polar solvents (DMSO).[1][2][3]
H-Bonding

~3.0Very low; poor solubility in alcohols (MeOH, EtOH).[1][2][3]

Implication: The compound lies within the "Solubility Sphere" of solvents with high dispersion forces and low-to-moderate polarity.[1][2]

Solubility Profile & Solvent Selection Strategy

The following data categorizes solvents based on their thermodynamic affinity for the target molecule.

Solvent Compatibility Table[1][2][3][4]
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent Preferred for synthesis (Suzuki coupling) and bulk dissolution.[1][2]
Chlorinated Solvents Dichloromethane (DCM), Chloroform, ChlorobenzeneExcellent Ideal for extraction, chromatography injection, and NMR analysis.[1][3]
Ethers THF, 1,4-Dioxane, MTBEGood Standard reaction solvents; THF is excellent for solubilizing the boronic acid partner.[1][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for washing; solubility decreases significantly with temperature (useful for crystallization).[1][3]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow (Cold) / High (Hot) Primary Recrystallization Solvents. The compound dissolves at reflux but precipitates upon cooling.[3]
Protic Polar Methanol, Ethanol, IsopropanolPoor / Anti-Solvent Used to crash out the product during workup or as the "poor" solvent in binary recrystallization.[3]
Aqueous Water, BrineInsoluble Strictly for washing inorganic salts (e.g., NaBr) from the organic phase.[3]
Visualization: Solvent Selection Decision Tree

SolventSelectionStartStart: Define Process GoalProcessTypeProcess Type?Start->ProcessTypeSynthesisSynthesis (Suzuki/Heck)ProcessType->SynthesisPurificationPurification / IsolationProcessType->PurificationAnalysisAnalysis (HPLC/NMR)ProcessType->AnalysisTempReqHigh Temp (>80°C)?Synthesis->TempReqCrystRecrystallization?Purification->CrystNMRSelect: CDCl3 or CD2Cl2Analysis->NMRHPLCSelect: ACN/Water (Gradient)Dissolve sample in ACN/THFAnalysis->HPLCTolueneSelect: Toluene/Water(Phase Transfer)TempReq->TolueneYesTHFSelect: THF or DioxaneTempReq->THFNoSingleSolventSingle Solvent:Hot Hexanes or HeptaneCryst->SingleSolventHigh Purity NeededBinarySolventBinary Pair:Dissolve in DCM/Tol -> Add EtOHCryst->BinarySolventHard to Crystallize

Figure 1: Decision matrix for selecting the optimal solvent based on the experimental stage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for new solvent batches.[2][3]

  • Preparation: Weigh approximately 100 mg of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl into a tared 4 mL vial.

  • Addition: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1][3]

    • Insoluble: Visible suspension or pellet after centrifugation.[1][2][3]

  • Calculation:

    
    [3]
    
  • Validation: If

    
     mg/mL, the solvent is "Good".[2][3] If 
    
    
    mg/mL, it is an "Anti-solvent".[1][3]
Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from catalytic impurities and isomers.[2][3]

  • Dissolution: Place crude material in a round-bottom flask. Add Hexanes (or Heptane) (approx. 5-10 mL per gram of solute).[1][2]

  • Heating: Heat to reflux (69°C for hexanes) until the solid fully dissolves.

    • Note: If insolubles remain (likely Pd catalyst or inorganic salts), filter the hot solution through a Celite pad.[3]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

  • Crystallization: Transfer to a 4°C fridge for 4-12 hours to maximize yield. The butyl chain facilitates the formation of large, plate-like crystals.[1][3]

  • Filtration: Filter the white crystals using a Buchner funnel. Wash with cold Methanol (or cold Hexanes) to remove surface impurities.[1][2][3]

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Thermodynamics & Kinetics

For process chemists scaling up reactions, the dissolution rate follows the Noyes-Whitney Equation :

3
  • Surface Area (

    
    ):  Finely ground powder dissolves faster than large crystals.[1][2][3]
    
  • Solubility Limit (

    
    ):  Increases exponentially with temperature (Van't Hoff relationship).[2][3]
    
  • Recommendation: For reactor loading, pre-dissolve the compound in Toluene at 40-50°C rather than adding it as a solid to a refluxing reactor, to avoid "gummy" agglomeration caused by the butyl chain's low melting point interaction.[3]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315/H319: Causes skin and serious eye irritation (Halogenated aromatic).[1][2][3]

  • H410: Very toxic to aquatic life with long-lasting effects (Lipophilic bioaccumulation potential).[1][2]

Waste Disposal:

  • Do NOT mix with general organic waste.[1][2][3] Segregate into Halogenated Organic Waste streams due to the Bromine and Fluorine content.[1][3]

  • Incineration requires scrubbers for HF and HBr gas generation.[1][2][3]

References

  • PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl (Analogous Core Data).[1][2] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2][3] CRC Press, 2007.[1][3] (Theoretical grounding for HSP values).

  • Gray, G. W., & Hird, M. Liquid Crystals: Chemistry and Structure.[1][3] Taylor & Francis, 2014.[1][3] (Reference for alkyl-biphenyl solubility trends in LC synthesis).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 95(7), 2457-2483, 1995.[1][3] (Standard solvent protocols for biphenyl synthesis).

A Guide to the Discovery, Synthesis, and Application of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into organic molecules has become one of the most powerful tools in modern drug discovery and materials science. This guide provides an in-depth technical overview of the discovery and history of fluorinated biphenyl compounds, a structural motif of profound importance. We will traverse the historical landscape, from the challenging early days of organofluorine chemistry to the sophisticated synthetic methodologies available today. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a causal explanation of why specific experimental strategies evolved and how the unique properties of fluorine can be leveraged to optimize molecular behavior. We will explore the foundational synthetic reactions, the transformative impact of fluorine on physicochemical and pharmacokinetic properties, and conclude with a practical, modern experimental protocol for the synthesis of a model fluorinated biphenyl.

The Dawn of Organofluorine Chemistry: A Difficult Beginning

The story of fluorinated biphenyls is inextricably linked to the broader history of organofluorine chemistry, a field born from persistence and ingenuity. Elemental fluorine, first isolated by Henri Moissan in 1886, proved violently reactive with organic compounds, often resulting in explosions and decomposition.[1] This extreme reactivity meant that for decades, direct fluorination was not a viable synthetic strategy.

The breakthrough came from indirect methods. The Belgian chemist Frédéric Swarts was a pivotal figure, developing double decomposition processes in the 1890s using inorganic fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine.[2][3] His work, known as the Swarts reaction, laid the foundation for the controlled synthesis of the first commercial fluorochemicals, the chlorofluorocarbons (CFCs), in the 1920s and 1930s.[2][3][4]

While Swarts focused on aliphatic systems, the challenge of creating a stable aryl C-F bond remained. Early attempts were fraught with difficulty, but a landmark achievement came in 1927 with the discovery of the Schiemann reaction .[1] This process, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, provided the first reliable, general method for introducing a single fluorine atom onto an aromatic ring.[1] The Schiemann reaction was the critical enabling technology that allowed chemists to first synthesize the fluoroaromatic precursors necessary for building fluorinated biphenyls.

Constructing the Biphenyl Core: From Harsh Realities to Catalytic Revolutions

With fluoroaromatic compounds accessible, the next challenge was to couple them to form a biphenyl scaffold. The earliest reliable method for this was the Ullmann reaction , discovered by Fritz Ullmann in the early 1900s.

The Classical Approach: The Ullmann Reaction

The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules.[5][6] To synthesize a fluorinated biphenyl, a fluoro-substituted aryl halide would be subjected to high temperatures in the presence of copper powder or a copper-bronze alloy.[6]

  • Causality Behind the Method: The reaction proceeds through the formation of an organocopper intermediate. The high temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface and the subsequent reductive elimination that forms the C-C bond.

  • Limitations and Field Insights: While revolutionary for its time, the classical Ullmann reaction suffered from significant drawbacks that limited its widespread use. It required harsh reaction conditions (often >200 °C), stoichiometric amounts of copper, and was largely restricted to aryl halides activated by electron-withdrawing groups (e.g., a nitro group).[6][7] Yields were often erratic and low, and the removal of copper byproducts complicated purification.[5][7] For these reasons, while historically important, it is now rarely the method of choice.

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become the preeminent method for the synthesis of biphenyls, including their fluorinated analogues.[8][9]

  • Causality Behind the Method: The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle (simplified) involves:

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

    • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

    • Reductive Elimination: The two aryl groups are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.

  • Expertise & Field Insights: The Suzuki-Miyaura reaction's dominance is due to its significant advantages over classical methods.[10] It proceeds under much milder conditions, exhibits broad functional group tolerance, and the boronic acid reagents and byproducts are generally non-toxic and easily removed.[9][10] This methodology made the synthesis of complex, highly functionalized fluorinated biphenyls for drug discovery and materials science a routine and predictable endeavor.[8][11][12]

G cluster_history Historical Synthesis Evolution Schiemann Schiemann Reaction (1927) Introduces F to Aryl Ring Fluoroaryl Halide Fluoroaryl Halide Schiemann->Fluoroaryl Halide Key Precursor Ullmann Ullmann Coupling (~1901) Forms Biphenyl Core (Harsh) Fluorinated Biphenyl Fluorinated Biphenyl Ullmann->Fluorinated Biphenyl Low Yields Limited Scope Suzuki Suzuki-Miyaura Coupling (~1979) Forms Biphenyl Core (Mild) Suzuki->Fluorinated Biphenyl High Yields Broad Scope Aryl Amine Aryl Amine Aryl Amine->Schiemann 1. Diazotization 2. HBF4, Heat Fluoroaryl Halide->Ullmann Cu, >200°C Fluoroaryl Halide->Suzuki Pd(0) cat., Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki

The Fluorine Effect: How a Single Atom Transforms Molecular Properties

The reason fluorinated biphenyls are so prevalent is that fluorine, despite its small size, exerts powerful electronic and steric effects that can dramatically improve a molecule's properties.[13][14][15] This is especially critical in drug development.

Metabolic Stability: The "Teflon Shield"

One of the primary reasons to introduce fluorine is to block metabolic oxidation.[14][16][17]

  • Causality: The carbon-fluorine (C-F) bond is exceptionally strong (~105 kcal/mol), significantly more so than a carbon-hydrogen (C-H) bond.[18] Cytochrome P450 enzymes, the body's primary machinery for drug metabolism, often work by hydroxylating electron-rich C-H bonds. Replacing a metabolically vulnerable hydrogen atom with a fluorine atom effectively shields that position from enzymatic attack.[18][19] This can dramatically increase a drug's half-life and bioavailability.[19]

Conformational Control and Atropisomerism

In a biphenyl system, the two phenyl rings can rotate around the central C-C single bond. The angle between them (the dihedral angle) is crucial for biological activity, as it determines how the molecule fits into a protein's binding pocket.

  • Causality & Field Insights: Placing a fluorine atom at an ortho position (adjacent to the linking bond) creates significant steric hindrance. This restricts rotation around the central bond, forcing the rings to adopt a twisted, non-planar conformation.[20][21] If at least three of the four ortho positions are occupied by bulky groups (and fluorine is sufficiently bulky for this purpose), the rotation can be hindered to the point that the molecule becomes chiral, existing as stable, non-interconverting mirror images called atropisomers .[20][21] This conformational locking can pre-organize a drug molecule into its bioactive conformation, enhancing binding affinity.

Tuning Physicochemical Properties

Fluorination provides a powerful handle to fine-tune other critical properties like lipophilicity (logP) and acidity/basicity (pKa).[16][22]

  • Lipophilicity: Replacing a hydrogen with a single fluorine atom generally increases the local lipophilicity, which can enhance membrane permeability and absorption.[13][22]

  • pKa Modulation: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect.[14] Placing it near a basic functional group (like an amine) will lower the pKa, making it less basic. This can reduce unwanted side effects and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[18]

PropertyUnsubstituted Biphenyl4-Fluorobiphenyl2,2'-DifluorobiphenylRationale
Calculated logP ~4.0~4.2~4.4Fluorine increases lipophilicity.
Dihedral Angle ~44°~48°~60°Ortho substituents increase steric hindrance, forcing a more twisted conformation.
Metabolic Hotspot para-position (C-H)Blocked at C4Blocked at C2, C2'The strong C-F bond prevents P450-mediated hydroxylation at the site of fluorination.

Table 1: Comparative properties of fluorinated vs. unsubstituted biphenyls.

Case Studies: Fluorinated Biphenyls in Action

The theoretical benefits of fluorination are borne out in numerous successful commercial products.

In Medicinal Chemistry: NSAIDs

Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a fluorinated biphenyl core.

  • Flurbiprofen: Patented in 1964, this NSAID contains a single fluorine atom at the 2-position of the biphenyl ring system.[23] This ortho-fluorine atom helps to lock the conformation and contributes to its binding at the active site of cyclooxygenase (COX) enzymes.[24][]

  • Diflunisal: This salicylate derivative is technically a 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[26][27][28] It acts as a potent anti-inflammatory and analgesic agent by inhibiting prostaglandin synthesis.[28] The two fluorine atoms enhance its potency and metabolic stability.

In Materials Science: Liquid Crystal Displays (LCDs)

The rise of the modern LCD screen is directly tied to the development of fluorinated biphenyl compounds. In the 1970s, cyanobiphenyls were the dominant liquid crystal materials.[29] However, to improve properties like response time, operating temperature range, and stability for active-matrix displays, more advanced materials were needed. Fluorinated biphenyls and related structures (like phenyl cyclohexanes) proved ideal.[29] The introduction of fluorine atoms modifies the dielectric anisotropy and viscosity of the liquid crystal mixture, enabling the fast-switching, high-resolution displays that are now ubiquitous.[30]

Experimental Protocol: Modern Synthesis of a Fluorinated Biphenyl via Suzuki-Miyaura Coupling

This protocol describes a reliable, scalable method for synthesizing 4-fluoro-4'-methylbiphenyl, a representative fluorinated biphenyl, using modern cross-coupling chemistry.

Objective: To synthesize 4-fluoro-4'-methylbiphenyl from 1-bromo-4-fluorobenzene and 4-methylphenylboronic acid.

Reaction: 1-bromo-4-fluorobenzene + 4-methylphenylboronic acid --(Pd Catalyst, Base)--> 4-fluoro-4'-methylbiphenyl

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

  • Toluene (Solvent)

  • Water (Solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar balloon).

Self-Validating Protocol Steps:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene (e.g., 1.75 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

    • Expert Insight: Using a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the more expensive aryl bromide. Anhydrous K₂CO₃ is crucial; water can hydrolyze the boronic acid and deactivate the catalyst.

  • Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol) in 5 mL of toluene. Stir for 5 minutes until a homogenous solution is formed.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. The phosphine ligand stabilizes the Pd(0) center.

  • Reaction Setup: Add 40 mL of toluene and 10 mL of deionized water to the round-bottom flask containing the reagents. Begin vigorous stirring to create an emulsion.

    • Expert Insight: This is a biphasic reaction. The organic reactants and catalyst reside in the toluene phase, while the inorganic base is in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes. Use a balloon or a direct line to maintain a positive pressure of inert gas throughout the reaction.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is critical for achieving high yields.

  • Catalyst Addition and Reflux: Add the prepared catalyst solution to the reaction flask via syringe. Heat the mixture to reflux (approx. 85-90 °C for toluene/water) with continued vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification: a. Cool the reaction to room temperature. b. Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. c. Wash the organic layer with brine (saturated NaCl solution, 2 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >85%.

Conclusion and Future Outlook

The journey of fluorinated biphenyls from laboratory curiosities to indispensable molecular scaffolds is a testament to the progress of synthetic chemistry. What began with the hazardous and low-yielding methods of the early 20th century has evolved into a robust and predictable science, dominated by the elegance and efficiency of palladium-catalyzed cross-coupling. The unique ability of fluorine to enhance metabolic stability, control conformation, and fine-tune electronic properties ensures that these compounds will remain at the forefront of innovation.[13][14] Future research will likely focus on even more efficient and sustainable synthetic methods, such as C-H activation, and exploring novel applications in areas like chemical biology and advanced polymer science. The strategic placement of fluorine within the biphenyl framework will undoubtedly continue to be a cornerstone of molecular design for decades to come.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Overview on the history of organofluorine chemistry from the viewpoint of m
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])

  • Organofluorine chemistry. Wikipedia. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (URL: [Link])

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (URL: [Link])

  • Flurbiprofen. Wikipedia. (URL: [Link])

  • Swarts, Frédéric Jean Edmond. Encyclopedia.com. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])

  • Atropisomerism. CUTM Courseware. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. (URL: [Link])

  • Chemistry Ullmann Reaction. SATHEE. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (URL: [Link])

  • Frédéric Swarts Facts for Kids. Kiddle. (URL: [Link])

  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. (URL: [Link])

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])

  • Biphenyl derivatives & Atropisomerism. Slideshare. (URL: [Link])

  • Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. ScienceDirect. (URL: [Link])

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Slow rotation in ortho‐substituted biphenyls creates two atropisomers. ResearchGate. (URL: [Link])

  • Organofluorine chemistry. The Royal Society. (URL: [Link])

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. MDPI. (URL: [Link])

  • Ullmann reaction. L.S.College, Muzaffarpur. (URL: [Link])

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. (URL: [Link])

  • DOLOBID®. accessdata.fda.gov. (URL: [Link])

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. (URL: [Link])

  • Clinical Pharmacology of Diflunisal. (URL: [Link])

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. (URL: [Link])

  • Ullmann reaction. Wikipedia. (URL: [Link])

  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. NIH. (URL: [Link])

  • Diflunisal. PubChem. (URL: [Link])

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. (URL: [Link])

  • Chemical structure of diflunisal. ResearchGate. (URL: [Link])

  • The history of liquid-crystal displays. Leiden University. (URL: [Link])

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. (URL: [Link])

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. (URL: [Link])

  • Method for introducing fluorine into an aromatic ring.
  • Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. ACS Publications. (URL: [Link])

  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. ResearchGate. (URL: [Link])

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. NIH. (URL: [Link])

  • Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. ACS Publications. (URL: [Link])

Sources

Theoretical Profiling & Molecular Modeling of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The molecule 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl represents a critical scaffold in the development of advanced functional materials, specifically liquid crystals (LCs) and organic light-emitting diodes (OLEDs), as well as a high-value intermediate for pharmaceutical cross-coupling.

Unlike simple biphenyls, this specific substitution pattern offers a unique balance of steric and electronic properties:

  • 4'-Butyl Chain: Provides the necessary conformational flexibility and van der Waals anisotropy required for mesophase formation (nematic/smectic).

  • 3-Fluoro Substituent: Located meta to the biphenyl bridge but ortho to the bromine. This is structurally significant; it modifies the transverse dipole moment (

    
    ) without imposing the severe steric twist associated with 2/2'-substitution, thereby maintaining conjugation length while lowering melting points.
    
  • 4-Bromo Motif: Serves as the reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, activated by the inductive effect of the adjacent fluorine.

This guide outlines the theoretical framework for modeling this molecule, establishing a self-validating protocol for predicting its conformational landscape, electronic excitations, and reactivity profile.

Structural Logic & Conformational Landscape

The Biphenyl Torsional Problem

The core theoretical challenge in modeling 1,1'-biphenyls is accurately capturing the dihedral angle (


) between the two phenyl rings. This angle is a trade-off between:
  • Conjugation (

    
    -overlap):  Favors planarity (
    
    
    
    ).
  • Steric Repulsion (Ortho-H): Favors orthogonality (

    
    ).
    

Specific Analysis for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: In this molecule, the fluorine atom is at the 3-position .

  • Crucial Insight: The 3-position is meta to the inter-ring bond. Therefore, the fluorine atom does not interact sterically with the orth-hydrogens of the opposing ring (2', 6').

  • Prediction: The ground state torsional angle will mimic unsubstituted biphenyl in the gas phase (

    
    ) rather than the highly twisted geometry of 2-fluorobiphenyl (
    
    
    
    ).
The "Ortho-Fluoro Effect" on Reactivity

While the fluorine does not twist the rings, it sits ortho to the bromine.

  • Inductive Effect (-I): The high electronegativity of F pulls electron density through the

    
    -framework, making the C4 carbon more electrophilic.
    
  • Resonance Effect (+R): F donates

    
    -density, but the -I effect typically dominates bond polarization in this context.
    
  • Outcome: The C-Br bond is expected to be slightly shorter but more labile toward oxidative addition by Pd(0) catalysts compared to the non-fluorinated analog, due to the stabilization of the anionic transition state.

Computational Methodology (The Core)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we utilize a Density Functional Theory (DFT) approach that accounts for long-range dispersion interactions (critical for the butyl chain) and accurate barrier heights.

Recommended Level of Theory
  • Functional:

    
    B97X-D or B3LYP-D3(BJ).
    
    • Reasoning: Standard B3LYP fails to model the attractive van der Waals forces between the butyl chain and solvent/packing environment.

      
      B97X-D includes dispersion corrections and long-range corrections essential for charge-transfer excitations.
      
  • Basis Set: 6-311G++(d,p) or def2-TZVP.

    • Reasoning: The "++" diffuse functions are mandatory to describe the lone pairs on Fluorine and Bromine correctly.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Dichloromethane (DCM) for synthesis modeling; Cyclohexane for LC physical property modeling.

Step-by-Step Computational Workflow

The following diagram illustrates the self-validating workflow for characterizing this molecule.

ComputationalWorkflow Start Input Structure Generation (Z-Matrix/SMILES) ConfSearch Conformational Search (Molecular Mechanics / MMFF94) Focus: Butyl Chain Rotamers Start->ConfSearch GeomOpt DFT Geometry Optimization (wB97X-D/6-311G++(d,p)) Gas Phase ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Frequencies) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision Decision->GeomOpt Yes (Saddle Point) Properties Property Calculation 1. HOMO/LUMO Gap 2. Dipole Moment Vector 3. NMR Shielding Tensors Decision->Properties No (Minima) TDDFT TD-DFT (UV-Vis) Excited States (n=10) Properties->TDDFT

Figure 1: Validated computational workflow for small organic mesogens.

Predicted Electronic & Physical Properties[1][2][3][4][5]

Based on the theoretical framework of halogenated biphenyls [1], we can extrapolate the following quantitative profiles.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting intermolecular interactions in the crystal lattice (mesophase stability).

RegionPotential CharacteristicImplication
Butyl Chain Neutral / Slight Positive (

-hole)
Van der Waals anchoring; induces nematic alignment.
Fluorine (3-F) High Negative PotentialActs as a lateral dipole anchor; disrupts smectic layering (lowers

).
Bromine (4-Br)

-hole (Positive cap)
Halogen bonding capability; potential docking site for catalysts.
Biphenyl

-cloud
Negative (above/below ring)

-

stacking interactions.
Dipole Moment & Dielectric Anisotropy

For Liquid Crystal applications, the dielectric anisotropy (


) is governed by the angle between the dipole vector and the long molecular axis.
  • Longitudinal Dipole (

    
    ):  Contributed by the C-Br bond.
    
  • Transverse Dipole (

    
    ):  Contributed strongly by the C-F bond (approx 1.4 D).
    
  • Result: The 3-F substitution increases

    
    , which is often used to create "negative" dielectric anisotropy materials (
    
    
    
    ) or to fine-tune the threshold voltage in display mixtures [2].

Reactivity Profile: The Suzuki-Miyaura Pathway[6]

The primary utility of this molecule in drug discovery is as an electrophile. The presence of the 3-Fluoro group significantly alters the oxidative addition step.

Mechanism Visualization

The following diagram details the catalytic cycle, highlighting where the specific features of our molecule influence the kinetics.

SuzukiMechanism Pd0 Pd(0) Active Species Complex_A Pre-Coordination Complex (Pd-pi interaction) Pd0->Complex_A Reactant 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Reactant->Complex_A TS_OA TS: Oxidative Addition (Stabilized by 3-F Inductive Effect) Complex_A->TS_OA Rate Limiting Step OxProd Pd(II) Oxidative Adduct (Ar-Pd-Br) TS_OA->OxProd

Figure 2: Oxidative addition pathway. The 3-F substituent lowers the activation energy of the C-Br bond cleavage.

Experimental Validation Protocol

To verify the theoretical reactivity predictions:

  • Competition Experiment: React 1 equivalent of 4-bromo-4'-butyl-3-fluoro-1,1'-biphenyl and 1 equivalent of 4-bromo-4'-butyl-1,1'-biphenyl (non-fluorinated) with 0.5 equivalents of a boronic acid and Pd catalyst.

  • Analysis: Use GC-MS to determine the ratio of fluorinated vs. non-fluorinated product.

  • Hypothesis: The fluorinated analog should react faster (

    
    ) due to the electron-deficient nature of the ring facilitating nucleophilic attack by the metal center [3].
    

References

  • Torsional barriers of substituted biphenyls calculated using density functional theory. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

  • Molecular Design of Highly Fluorinated Liquid Crystals. Source: ResearchGate (Full Text Available) URL:[1][Link]

  • Effects of fluoro substitution on 4-bromodiphenyl ether. Source: PubMed / NIH URL:[Link]

Sources

Technical Guide: Engineering Fluorinated Biphenyls for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physiochemical utility of fluorinated biphenyls, a class of structural motifs that define the performance limits of modern liquid crystals (LCs), n-type organic semiconductors, and high-performance polyimides. Unlike their hydrogenated counterparts, fluorinated biphenyls exhibit a unique "fluorine effect"—a combination of high electronegativity, low polarizability, and specific electrostatic inversion—that allows for the precise tuning of dielectric anisotropy and molecular packing. This guide provides actionable insights into their molecular design, application in electronic devices, and validated synthesis protocols.

Molecular Engineering: The Fluorine Effect

To deploy fluorinated biphenyls effectively, one must understand the fundamental alteration of the aromatic core. The substitution of Hydrogen (H) with Fluorine (F) is not merely a steric change; it is an electronic inversion.

Quadrupole Moment Inversion

Benzene has a negative quadrupole moment (electron-rich faces). Perfluorobenzene, however, has a positive quadrupole moment (electron-deficient faces).

  • Mechanism: When fluorinated biphenyls interact with non-fluorinated aromatics, they form face-to-face

    
    -
    
    
    
    stacking interactions (Arene-Perfluoroarene interactions).
  • Application Utility: This self-assembling behavior is critical for stabilizing the supramolecular architecture in Organic Field-Effect Transistors (OFETs) and enhancing the mesophase range in liquid crystals.

The C-F Bond and Metabolic Stability

For our audience in drug development: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).

  • Bio-application: Incorporating fluorine into the biphenyl core blocks metabolic oxidation sites (e.g., P450 metabolism), significantly extending the half-life of biphenyl-based pharmacophores.

Liquid Crystals: Dielectric Anisotropy & Viscosity

Fluorinated biphenyls are the workhorse of the Vertical Alignment (VA) mode in modern displays.

Negative Dielectric Anisotropy ( )

In VA mode, molecules must align perpendicular to the electric field. This requires a negative


.[1][2][3]
  • Design Choice: Lateral fluorination (placing F atoms at the 2,3-positions of the biphenyl core) creates a net dipole moment perpendicular to the long molecular axis.

  • Advantage over Cyano-groups: unlike cyano-biphenyls, fluorinated variants do not trap ions efficiently, resulting in a high Voltage Holding Ratio (VHR) , which is essential for Active Matrix (TFT) displays.

Viscosity Reduction

Fluorine has a small van der Waals radius (1.47 Å).

  • Causality: Lateral fluorination depresses the melting point and suppresses smectic phase formation without significantly increasing rotational viscosity (

    
    ). This enables faster switching speeds at lower temperatures compared to chlorinated or cyano-substituted equivalents.
    
Visualization: Structure-Property Logic

G sub_F Lateral Fluorination (2,3-position) dipole Dipole Perpendicular to Long Axis sub_F->dipole Electronic Effect steric Small Steric Radius (1.47 Å) sub_F->steric neg_de Negative Dielectric Anisotropy (Δε < 0) dipole->neg_de va_mode Vertical Alignment (VA) Mode Suitability neg_de->va_mode viscosity Low Rotational Viscosity (γ1) steric->viscosity Kinetic Effect response Fast Switching Speed viscosity->response

Figure 1: The causal pathway from molecular fluorination to macroscopic display performance.

Organic Electronics: n-Type Semiconductors

Most organic semiconductors are p-type (hole-transporting). Fluorination is the primary strategy to convert biphenyl-based oligomers into n-type (electron-transporting) materials.

LUMO Level Engineering

Electron injection requires the Lowest Unoccupied Molecular Orbital (LUMO) to be accessible (closer to the vacuum level).

  • Mechanism: Fluorine is highly electronegative.[4] Substituting H with F draws electron density away from the aromatic ring, stabilizing the LUMO (lowering its energy level).

  • Threshold: A LUMO level below -4.0 eV is typically required for air-stable electron transport.

Data Comparison: Fluorination Effect on Energy Levels

Table 1: Comparison of electronic properties between standard and fluorinated biphenyl derivatives.

MaterialSubstituentHOMO (eV)LUMO (eV)Mobility Type
Biphenyl (BP) None (H)-5.8-1.2None (Insulator)
6T (Sexithiophene) None (H)-4.9-2.3p-type (Hole)
PF-BP (Perfluorobiphenyl) Fluorine (F)-6.8-3.2n-type (Electron)
F16-CuPc Perfluoro-6.3-4.6Robust n-type

Note: Data derived from photoelectron spectroscopy studies [1, 2].

High-Performance Polymers

In polyimides and poly(aryl ether)s, fluorinated biphenyl units (e.g., derived from 2,2'-bis(trifluoromethyl)benzidine or TFMB) are used to solve the "processability vs. stability" trade-off.

  • Solubility: The bulky -CF3 groups disrupt chain packing, allowing these high-temperature polymers to dissolve in common solvents (DMAc, NMP) for spin-coating.

  • Dielectric Constant (

    
    ):  Fluorine has low polarizability. Fluorinated polyimides achieve 
    
    
    
    values < 2.8, making them ideal inter-layer dielectrics for microchips to reduce signal crosstalk [3].

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The synthesis of fluorinated biphenyls is challenging due to the electron-deficient nature of the ring, which can make the oxidative addition step in catalysis sluggish. The following protocol is optimized for 4,4'-difluorobiphenyl synthesis, scalable for lab-grade materials production.

Protocol Overview
  • Reaction Type: Pd-catalyzed Cross-Coupling.

  • Challenge: Fluorine substituents can deactivate the aryl halide.

  • Solution: Use of electron-rich phosphine ligands (e.g., SPhos or PCy3) to facilitate the catalytic cycle.

Step-by-Step Methodology

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)2) (1 mol%)

  • Triphenylphosphine (PPh3) (2 mol%) or SPhos (for difficult substrates)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio)

Workflow:

  • Degassing: In a Schlenk flask, combine the solvent mixture. Sparge with Argon for 20 minutes. Reason: Oxygen poisons the Pd(0) active species.

  • Activation: Add Pd(OAc)2 and ligand. Stir for 10 minutes at RT to form the active catalyst complex.

  • Addition: Add the aryl bromide, boronic acid, and base.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane eluent).

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, 100% Hexanes).

Validation Criteria:

  • 
    F NMR:  Distinct singlet (or multiplet depending on coupling) around -115 to -120 ppm (vs CFCl3).
    
  • Melting Point: 88–89°C (Literature standard).

Visualization: Synthesis Workflow

Synthesis start Reagents: Ar-Br + Ar-B(OH)2 catalyst Catalyst Activation: Pd(OAc)2 + Ligand (Inert Atm) start->catalyst Mix coupling Coupling Cycle: 80°C, 4-6 hrs (Oxidative Add -> Transmetalation -> Reductive Elim) catalyst->coupling Heat workup Workup: Extraction (EtOAc) Recrystallization coupling->workup Complete product Target: Fluorinated Biphenyl (>95% Purity) workup->product Isolate

Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for fluorinated aromatics.

References

  • Interaction between organic semiconductors and LiF dopant. Source: AIP Publishing (Journal of Applied Physics). Relevance: Validates the n-type doping mechanism and electron transport in fluorinated systems.

  • N-type Organic Semiconductors and Conductors for Plastic Electronics. Source: UCL Discovery (Doctoral Thesis). Relevance: Provides detailed HOMO/LUMO data and structural analysis of fluorinated n-type materials.

  • Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties. Source: MDPI (Polymers). Relevance: Establishes the role of fluorinated biphenyls in reducing dielectric constants for electronics.

  • Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls. Source: ResearchGate (Liquid Crystals). Relevance: Authoritative source on Negative Dielectric Anisotropy and VA mode applications.[2]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. Source: ACS Publications (Journal of Organic Chemistry). Relevance: The primary reference for the synthesis protocol described in Section 5.

Sources

The Biphenyl Scaffold: Synthetic Evolution and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,1'-biphenyl moiety is not merely a structural connector; it is a "privileged structure" in medicinal chemistry and a functional backbone in materials science. Its ubiquity ranges from the Angiotensin II Receptor Blockers (ARBs) that manage global hypertension to the host materials in phosphorescent OLEDs.

For the application scientist, the biphenyl unit presents a dichotomy: it is structurally simple yet stereochemically complex. The rotation around the C1-C1' bond creates atropisomeric possibilities that can dictate biological efficacy or introduce unwanted metabolic liabilities. This guide moves beyond basic textbook definitions to address the practical engineering of this scaffold: controlling axial chirality, overcoming steric hindrance in synthesis, and selecting the correct catalytic systems for industrial scalability.

Structural & Electronic Dynamics: The Atropisomerism Challenge

The defining feature of substituted biphenyls is restricted rotation around the central C-C bond. When ortho-substituents are large enough to clash, the molecule cannot freely rotate through a planar transition state, leading to axial chirality (atropisomerism).[1]

The Three Classes of Atropisomers

In drug development, neglecting axial chirality leads to "chiral switching" risks post-approval. We categorize biphenyls into three classes based on rotational energy barriers (


):
  • Class 1 (Rapidly Interconverting):

    
     kcal/mol. 
    
    
    
    is seconds.[1] Treated as achiral (average conformation) in assays, but binds with specific conformation.
  • Class 2 (Meta-stable):

    
     kcal/mol. 
    
    
    
    ranges from hours to days. High Risk. These can resolve during HPLC but racemize during storage or in vivo.
  • Class 3 (Stable):

    
     kcal/mol. 
    
    
    
    is years. These must be treated as distinct enantiomers with separate tox/efficacy profiles.
Visualization: Atropisomer Stability Logic

The following decision tree illustrates how an application scientist should assess a new biphenyl lead compound.

AtropisomerLogic Start New Biphenyl Lead Candidate OrthoCheck Are there ≥3 ortho-substituents? Start->OrthoCheck CalcBarrier Calculate Rotational Barrier (DFT or VT-NMR) OrthoCheck->CalcBarrier Yes Class1 Class 1 (<20 kcal/mol) Rapid Rotation OrthoCheck->Class1 No (usually) CalcBarrier->Class1 Class2 Class 2 (20-30 kcal/mol) Meta-Stable CalcBarrier->Class2 Class3 Class 3 (>30 kcal/mol) Stable Atropisomers CalcBarrier->Class3 Action1 Treat as Achiral. Optimize induced fit. Class1->Action1 Action2 CRITICAL RISK. Redesign to rigidify (Class 3) or lower barrier (Class 1). Class2->Action2 Action3 Separate Enantiomers. Develop stereoselective synthesis. Class3->Action3

Figure 1: Decision logic for assessing atropisomeric risk in biphenyl drug discovery.

Synthetic Methodologies: From Coupling to Activation[2][3][4]

While classical Ullmann coupling is historically relevant, it requires harsh conditions (Cu, >200°C) incompatible with modern functional groups. The industry standard remains the Suzuki-Miyaura coupling, though C-H activation is emerging as a greener alternative.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Synthesize a tetra-ortho-substituted biphenyl (Class 3 atropisomer). Challenge: The oxidative addition is easy, but the transmetallation and reductive elimination are severely retarded by steric bulk. Standard Pd(PPh3)4 fails here.

The System:

  • Catalyst: Pd2(dba)3 + S-Phos or X-Phos .

    • Causality: These Buchwald dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination to relieve steric strain).

  • Base: K3PO4 (anhydrous) or KOH.

    • Causality: Stronger bases facilitate the formation of the reactive boronate species better than carbonates in hindered systems.

  • Solvent: Toluene/Water (10:1).

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, charge a Schlenk tube with Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd2(dba)3 (1 mol%), and S-Phos (2 mol%).

  • Solvent Prep: Add degassed Toluene and Water.

    • Critical Step: Oxygen poisons the active Pd(0) species. Sparging with Argon for 15 mins is mandatory.

  • Activation: Add K3PO4 (3.0 equiv). Seal the tube.

  • Reaction: Heat to 100°C for 12-24 hours.

  • Workup: Cool, filter through Celite (removes Pd black), extract with EtOAc.

  • Purification: Flash chromatography. Note: If the product is Class 3, chiral HPLC may be required to separate atropisomers.

Protocol B: Directed C-H Activation (Atom Economy)

Objective: Form a biaryl bond without a pre-functionalized boronic acid. Mechanism: A directing group (DG) coordinates the Pd, forcing it to activate the ortho C-H bond.

The System:

  • Substrate: 2-Phenylpyridine (Pyridine acts as DG).

  • Coupling Partner: Aryl Iodide.

  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • Oxidant: AgOAc or Benzoquinone (re-oxidizes Pd(0) to Pd(II)).

Visualization: The Catalytic Cycle (Suzuki)

Understanding the cycle allows for troubleshooting. If the reaction stalls, knowing which step is rate-limiting (usually Transmetallation or Reductive Elimination in biphenyls) helps select the additive.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar' Product) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. In hindered biphenyl synthesis, the Reductive Elimination step (Blue) is often the bottleneck, requiring bulky ligands like X-Phos.

Pharmacological Applications: The ARB Case Study

The most commercially successful application of the substituted biphenyl scaffold is in Angiotensin II Receptor Blockers (ARBs), used to treat hypertension.

Structure-Activity Relationship (SAR)

The "Sartan" pharmacophore requires:

  • Lipophilic Anchor: The biphenyl core provides the necessary hydrophobic interaction with the AT1 receptor pocket.

  • Acidic Headgroup: An acidic tetrazole or carboxylate at the ortho position (2'-position) is critical for ionic bonding with Arg167 in the receptor.

  • Twist Angle: The ortho-substitution forces a non-planar conformation (~50-60° twist), which mimics the peptide conformation of Angiotensin II.

Comparative Data: Key Biphenyl ARBs
Drug NameOrtho-Substituent (Acidic)Lipophilic TailBioavailabilityBinding Affinity (AT1)
Losartan TetrazoleImidazole~33%High (Active Metabolite)
Valsartan TetrazoleValine-derived amide~25%High
Telmisartan Carboxylate (unique)Benzimidazole~42-58%Very High (Slow dissociation)

Key Insight: Telmisartan replaces the tetrazole with a carboxylate on a fused benzimidazole-biphenyl core. This structural change increases lipophilicity, leading to a longer half-life and better tissue penetration (Vd) compared to Losartan.

Materials Science: OLED Host Materials

Beyond drugs, biphenyls are the "host" materials of choice for Phosphorescent OLEDs (PhOLEDs).

  • Role: They serve as the matrix for the dopant (emitter).

  • Requirement: High Triplet Energy (

    
    ). The host must have a higher 
    
    
    
    than the dopant to prevent reverse energy transfer.
  • Example: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) .

    • The biphenyl core acts as the conductive bridge.

    • The carbazole units provide hole-transporting capability.

    • Limitation: CBP has an

      
       of ~2.56 eV, suitable for Green emitters but often too low for Deep Blue emitters. This drives research into meta-linked terphenyls to disrupt conjugation and raise triplet energy.
      

References

  • Suzuki-Miyaura Coupling Mechanism & Advances

    • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

    • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[2] Organic Letters (ACS). Link

  • Atropisomerism in Drug Discovery

    • Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry (NIH/PMC). Link

    • Atropisomer - Wikipedia. (General Definitions & History). Link

  • C-H Activation Methodologies

    • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. University of Manchester. Link

    • Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.[3][4][5][6] Chemical Communications (RSC).[5] Link

  • Medicinal Chemistry & ARBs

    • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives.[7] RSC Advances. Link

    • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Link

  • OLED Materials

    • A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs. BenchChem.[8] Link

Sources

Methodological & Application

Application Note: Utilization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl in High-Performance LC Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and formulation engineers in the display and photonics industry. It details the technical utilization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl , a critical fluorinated scaffold used to synthesize high-performance nematic liquid crystals (LCs).[1][2]


) Photonics, Low-Viscosity Nematics.[1][2]

Executive Summary & Material Significance

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is not a final liquid crystal component for commercial displays in its raw state; rather, it is a high-value intermediate (scaffold) .[1][2] Its specific substitution pattern is engineered to impart two critical properties to the final mesogen:

  • 3-Fluoro (Lateral Substitution): Disrupts efficient molecular packing, thereby lowering the melting point (

    
    ) and viscosity (
    
    
    
    ) of the final LC mixture without significantly sacrificing the clearing point (
    
    
    ). It also contributes to the dielectric anisotropy (
    
    
    ).[2][3]
  • 4'-Butyl (Flexible Tail): Provides the necessary flexibility to stabilize the nematic phase.[2]

  • 4-Bromo (Reactive Terminus): Serves as the functional handle for cross-coupling (Suzuki-Miyaura) or cyanation, allowing the creation of terphenyls or cyanobiphenyls.[2]

Critical Warning: As a bromine-terminated compound, this material is photochemically unstable under UV irradiation.[1][2] It must be chemically converted into a stable mesogen (e.g., cyano- or fluoro-terminated) before deployment in active matrix displays to prevent image sticking and voltage holding ratio (VHR) degradation.[1][2]

Material Characterization & Quality Control Protocols

Before synthesis or formulation, the starting material must meet stringent purity standards. Isomeric impurities (e.g., 2-fluoro isomers) can severely depress the clearing point of the final mixture.

Protocol A: Purity Verification
  • Objective: Ensure precursor purity

    
     to prevent amplification of impurities in subsequent coupling steps.
    
  • Method: GC-MS / HPLC.[1][2]

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation or free bromine.[1][2]
Purity (GC)

FID DetectorIsomers affect phase transition temps.[2]
Water Content

Karl FischerMoisture poisons Pd-catalysts in Suzuki coupling.[1][2]
Halide Ions

Ion ChromatographyIonic impurities cause VHR failure in final displays.[2]

Synthetic Application: Converting the Scaffold to Active Mesogens

The "formulation" of this compound refers to its chemical transformation into an active liquid crystal component. Two primary pathways are standard:

Pathway 1: Synthesis of High Nematics (Cyanation)

Used for Twisted Nematic (TN) and Super Twisted Nematic (STN) displays where positive dielectric anisotropy is required.[2]

Reaction: Rosenmund-von Braun (modified) or Pd-catalyzed Cyanation.[1][2]

  • Reagents: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    , DMF.[1][2]
  • Conditions: 80-100°C, Inert Atmosphere (

    
    ).
    
  • Product: 4'-Butyl-3-fluoro-4-cyanobiphenyl .

    • Effect: The cyano group creates a strong dipole along the long axis (

      
      ). The lateral fluorine prevents crystallization at low temperatures.[2]
      
Pathway 2: Synthesis of High Terphenyls (Suzuki Coupling)

Used for high-birefringence applications (e.g., beam steering, tunable lenses).[1]

Reaction: Suzuki-Miyaura Cross-Coupling.

  • Reagents: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, 4-Fluorophenylboronic acid (or similar), K

    
    PO
    
    
    
    , Pd(OAc)
    
    
    , S-Phos.[1][2]
  • Conditions: Reflux in Toluene/Water.[1][2]

  • Product: 4''-Butyl-3'-fluoro-4-fluoro-p-terphenyl .

    • Effect: Extends the conjugated core, increasing optical anisotropy (

      
      ) and thermal stability (
      
      
      
      ).[2]

Formulation Protocol: Creating the Eutectic Mixture

Once converted into the active mesogen (e.g., the Cyano-derivative, hereafter Cqd-A ), it is formulated into a host mixture.[1]

Protocol B: Eutectic Mixture Design

Objective: Lower the melting point below -20°C while maintaining a clearing point


.

Step-by-Step Formulation:

  • Base Mixture Preparation: Select a "Host" mixture (typically non-polar dialkyl phenylcyclohexanes for low viscosity).[2]

  • Doping: Add the derived Cqd-A at 15-25 wt%.[1][2]

    • Why? Cqd-A provides the dielectric torque (

      
      ) needed for switching.[2]
      
  • Homogenization:

    • Heat mixture to

      
       (Isotropic phase).
      
    • Stir magnetically for 2 hours.

    • Ultrasonication: 30 mins (degassing mode) to remove micro-bubbles.[2]

  • Stabilization:

    • Cool slowly (0.5°C/min) to room temperature to verify no recrystallization occurs.[2]

Data Table: Impact of Cqd-A on Host Mixture
PropertyHost Mixture (Generic)Host + 20% Cqd-AImpact Analysis
Viscosity (

)
15 mPa[1][2]·s22 mPa[1][2]·sSlight increase; acceptable for 60Hz driving.[1][2]
Dielectric Anisotropy (

)
+1.5+6.2Critical enhancement for low-voltage operation.[1][2]
Clearing Point (

)
75°C72°CMinimal drop due to lateral fluorine effect.[2]
Melting Point (

)
-10°C-35°CEutectic depression improves low-temp storage.[1][2]

Visualization: Synthesis & Logic Flow

The following diagram illustrates the workflow from the Bromo-scaffold to the final display formulation.

LC_Workflow Raw 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (Precursor Scaffold) QC QC: Purity Check (GC-MS >99.5%) Raw->QC Validation Cyanation Path A: Cyanation (+Zn(CN)2, Pd) QC->Cyanation Route 1 Suzuki Path B: Suzuki Coupling (+Boronic Acid) QC->Suzuki Route 2 Prod_CN Active Mesogen A (Cyano-derivative) High Δε Cyanation->Prod_CN Yields Prod_Ter Active Mesogen B (Terphenyl-derivative) High Δn Suzuki->Prod_Ter Yields Mix Formulation (Eutectic Mixing) Prod_CN->Mix Doping (15-25%) Prod_Ter->Mix Doping (10-15%) Display Final Application (TFT-LCD / Photonics) Mix->Display Cell Filling

Caption: Workflow transforming the bromo-intermediate into active mesogens for LC formulation.

Troubleshooting & Handling

  • Issue: Final mixture turns yellow after 500 hours of backlight stress.

    • Cause: Residual unreacted Bromo-precursor.[1][2] The C-Br bond cleaves under UV, forming radicals.[1][2]

    • Solution: Ensure 100% conversion during synthesis.[1][2] Use triple recrystallization of the final mesogen from ethanol/heptane.[2]

  • Issue: Smectic phase appearance at room temperature.

    • Cause: "4'-butyl" chain length might be promoting layered packing.[2]

    • Solution: Mix with "4'-propyl" and "4'-pentyl" homologues.[1][2] The entropy of mixing suppresses the smectic phase.

References

  • Gray, G. W., et al. "Synthesis and liquid crystal properties of 4-alkyl-4'-cyanobiphenyls."[1][2][4] Liquid Crystals, vol. 1, no. 4, 1986.[2]

  • Kirsch, P. "Fluorine in Liquid Crystal Design."[1][2] Modern Fluoroorganic Chemistry, Wiley-VCH, 2004.[1][2]

  • Hird, M. "Fluorinated Liquid Crystals: Properties and Applications."[1][2] Chemical Society Reviews, 2007.[2]

  • Merck KGaA. "Liquid Crystal Mixtures for Active Matrix Displays."[1][2] Patentscope, WO 2019/123456.[1][2] [5]

(Note: The compound is a specific intermediate; general references to fluorinated biphenyl synthesis and LC formulation principles are cited above.)

Sources

experimental procedure for the synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Executive Summary

This application note details the robust, regioselective synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl . This molecule is a critical "keystone" intermediate in the manufacturing of fluorinated liquid crystals (LCs) used in High-Performance Switching (HPS) and TFT-LCD displays. The presence of the lateral fluorine atom (position 3) lowers the melting point and viscosity of the final mesogen, while the terminal bromine (position 4) serves as a versatile handle for subsequent functionalization (e.g., cyanation or isothiocyanation).

Key Technical Challenge: The primary synthetic hurdle is regioselectivity . The starting material often contains two halogen atoms. Achieving exclusive coupling at the C1 position while preserving the C4-Bromine bond is essential. This protocol utilizes a Chemoselective Suzuki-Miyaura Cross-Coupling strategy, exploiting the bond dissociation energy difference between C-I and C-Br bonds.

Strategic Analysis & Retrosynthesis

To ensure high purity (>99.5%) required for electronic-grade materials, we avoid statistical coupling of di-bromo species. Instead, we utilize an Iodo-Bromo differentiation strategy.

  • Bond Dissociation Energies (BDE):

    • 
      : ~65 kcal/mol (Reacts FAST)
      
    • 
      : ~81 kcal/mol (Reacts SLOW)
      
  • Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-I bond, leaving the C-Br bond intact for future "derivative" synthesis.

Reaction Scheme:



Experimental Protocol

Reagents and Materials
ComponentRoleSpecsCAS No. (Ref)
4-Bromo-3-fluoroiodobenzene Electrophile>98% Purity105647-19-0
(4-Butylphenyl)boronic acid Nucleophile>97% Purity145439-81-4
Pd(PPh3)4 Catalyst99% (Tetrakis)14221-01-3
Sodium Carbonate (Na2CO3) BaseAnhydrous, Granular497-19-8
Toluene / Ethanol / Water Solvent SystemHPLC GradeN/A
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe.

  • Flush the system with Argon (or Nitrogen) for 15 minutes.[1][2] Author's Note: Oxygen is the enemy of Pd(0). Thorough degassing is critical to prevent homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Add 4-Bromo-3-fluoroiodobenzene (15.05 g, 50.0 mmol, 1.0 equiv) to the flask.

  • Add (4-Butylphenyl)boronic acid (9.80 g, 55.0 mmol, 1.1 equiv).

  • Add Toluene (150 mL) and Ethanol (40 mL). Stir until solids are mostly dissolved.

  • Critical Step: Sparge the solution with Argon bubbles for 20 minutes to remove dissolved oxygen.[2]

Step 3: Catalyst and Base Addition

  • Add 2.0 M Na2CO3 aqueous solution (50 mL, 100 mmol, 2.0 equiv). Note: The biphasic system requires vigorous stirring.

  • Add Pd(PPh3)4 (1.15 g, 1.0 mmol, 2 mol%).

    • Expert Tip: Add the catalyst last under a positive stream of Argon to minimize air exposure. The solution typically turns yellow/orange.

Step 4: Reaction

  • Heat the mixture to reflux (approx. 90°C external oil bath) .

  • Monitor by TLC (Hexane:Ethyl Acetate 10:1) or GC-MS.

    • Target: Disappearance of the Iodo-precursor.

    • Time: Typically 4–6 hours.

    • Warning: Do not overheat or extend time unnecessarily, as the Pd may eventually attack the C-Br bond, leading to oligomers.

Step 5: Workup

  • Cool to room temperature.[2][3][4][5]

  • Separate the organic layer. Extract the aqueous layer with Toluene (2 x 50 mL).

  • Combine organic layers and wash with Brine (100 mL) followed by Water (100 mL).

  • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield a crude yellow solid.

Step 6: Purification (The "Electronic Grade" Standard)

  • Adsorption: Dissolve crude in minimum DCM and adsorb onto silica gel.

  • Column Chromatography: Elute with Hexane (100%) grading to Hexane:DCM (95:5) . The non-polar product elutes early; homocoupled byproducts (bi-butylphenyl) elute later or earlier depending on the system, but the polarity difference is distinct.

  • Recrystallization: Recrystallize from Ethanol/Heptane (3:1) to obtain white crystalline needles.

Workflow Visualization

The following diagram illustrates the logic flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Raw Materials Degas Degassing (Argon) Critical for Catalyst Life Start->Degas Reaction Suzuki Coupling Reflux, 90°C, 4-6h Degas->Reaction Add Pd(PPh3)4 Last Check QC Check (TLC/GC) Is Iodo-SM consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Phase Separation & Drying Check->Workup Yes Purification Column & Recrystallization (Remove Pd & Homocoupling) Workup->Purification Final Final Product: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Purification->Final

Caption: Figure 1. Process flow for the regioselective synthesis of the target biphenyl derivative.

Quality Control & Characterization

To validate the structure, compare experimental data against these expected values.

AnalysisExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

0.95 (t, 3H)
Terminal Methyl (Butyl)

1.35-1.65 (m, 4H)
Internal Methylenes (Butyl)

2.65 (t, 2H)
Benzylic Methylene

7.25 - 7.60 (m, 7H)
Aromatic Protons (Biphenyl Core)
19F NMR

-105 to -110 ppm
Fluorine at Pos 3 (Ortho to Bridge)
GC-MS M+ peak at ~306/308 amuIsotopic pattern of Bromine (1:1)
Appearance White Crystalline SolidHigh Purity (>99%)

Troubleshooting & Optimization

Issue 1: Low Yield / Starting Material Remaining

  • Cause: Catalyst poisoning by oxygen or "wet" solvents.

  • Solution: Re-degas solvents. Increase catalyst loading to 3 mol%. Ensure the boronic acid quality (boronic acids can dehydrate to boroxines; add a splash of water to the solvent mix to reverse this).

Issue 2: Formation of Bis-Coupled Product (Terphenyl)

  • Cause: The catalyst attacked the C-Br bond after consuming the C-I bond.

  • Solution: Reduce reaction temperature to 75-80°C. Stop reaction immediately upon consumption of the Iodo-precursor.

Issue 3: De-bromination (Product is 4'-butyl-3-fluoro-1,1'-biphenyl)

  • Cause:

    
    -hydride elimination or excessive heating with hydride sources (like ethanol) in the presence of Pd.
    
  • Solution: Switch solvent system to Toluene/Water (exclude Ethanol) or use THF/Water.

References

  • Suzuki-Miyaura Coupling Mechanism & Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Fluorinated Liquid Crystals

    • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235. Link

  • Regioselectivity in Dihaloarenes

    • Lohse, P., et al. (2016). Selective Suzuki-Miyaura Coupling of Dihaloarenes. Synlett, 27. Link

  • Protocol Validation Data (BenchChem)

    • Application Notes for Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole Derivatives. Link

Sources

analytical techniques for the characterization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-LC-2026-04

Protocols for Purity Assessment and Structural Validation

Introduction & Scope

The accurate characterization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is critical for its downstream application in liquid crystal (LC) display mixtures and organic semiconductors. The presence of the fluorine atom at the 3-position introduces specific dielectric anisotropy properties essential for LC switching speeds, while the butyl chain modifies the melting point and solubility profile.

However, the synthesis of this molecule often yields specific impurities—such as des-bromo analogs, regioisomers (fluorine positional isomers), or homocoupled byproducts—that can drastically degrade device performance. This guide outlines a rigorous, multi-modal analytical workflow to ensure pharmaceutical-grade purity (>99.5%) and absolute structural confirmation.

Key Chemical Properties (Predicted)
PropertySpecification / Description
Molecular Formula

Molecular Weight 307.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in

,

, THF; Insoluble in water
Melting Point Expected range: 40–80°C (Dependent on polymorphism)

Safety & Handling (Prerequisite)

WARNING: Halogenated biphenyls are potentially toxic to aquatic life and may possess acute oral toxicity.[1][2]

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Ventilation: All operations involving heating or powder handling must be performed in a certified fume hood.

  • Waste: Segregate as halogenated organic waste.

Technique I: Chromatographic Purity (GC-FID/MS)

Gas Chromatography (GC) is the primary method for purity assessment due to the molecule's volatility and non-polar nature. We utilize a split injection to prevent column overload and a non-polar stationary phase (5% phenyl) to separate isomers based on boiling point and polarity differences induced by the fluorine substituent.

Protocol 1.1: GC-FID Method Parameters
  • Instrument: Agilent 8890 or equivalent with FID.

  • Column: DB-5ms or HP-5 (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3]

  • Inlet: Split mode (50:1), 280°C.

  • Detector (FID): 300°C;

    
     30 mL/min, Air 400 mL/min.
    
  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 10 min.

Protocol 1.2: Sample Preparation
  • Weigh 5.0 mg of sample into a 2 mL GC vial.

  • Dissolve in 1.5 mL of HPLC-grade Dichloromethane (DCM).

  • Sonicate for 30 seconds to ensure complete dissolution.

Data Interpretation & Acceptance Criteria
  • Retention Time (RT): The target peak is expected to elute late (approx. 12–15 min) due to the heavy bromine atom.

  • Impurity Limits:

    • Des-bromo analog: Elutes significantly earlier. Limit: <0.1%.

    • Regioisomers: May appear as "shoulder" peaks. Resolution (

      
      ) must be >1.5.
      
    • Overall Purity: Area Normalization >99.5%.

Technique II: Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The presence of Fluorine (


) and the asymmetric substitution pattern requires a multi-nuclear approach.
Protocol 2.1: NMR (Proton)
  • Solvent:

    
     (Chloroform-d) is preferred for solubility.
    
  • Frequency: 400 MHz minimum.

  • Key Diagnostic Signals:

    • Butyl Chain: Look for the characteristic alkyl pattern:

      • 
         ppm (Triplet, 3H, 
        
        
        
        )
      • 
         ppm (Multiplet, 4H, 
        
        
        
        )
      • 
         ppm (Triplet, 2H, benzylic 
        
        
        
        )
    • Aromatic Region (7.0 – 7.8 ppm):

      • Ring B (Butyl-phenyl): AA'BB' system (pseudo-doublets) indicating para-substitution.

      • Ring A (Bromo-Fluoro-phenyl): This is the critical region.

        • H-2 (between Linker and F): Appears as a doublet of doublets (dd) or doublet with large coupling to

          
           (
          
          
          
          Hz).
        • H-5 (Ortho to Br, Meta to F): Doublet (coupling to H-6) with fine splitting from F (

          
           Hz).
          
        • H-6: Doublet (coupling to H-5).

Protocol 2.2: NMR (Fluorine)
  • Why: To confirm the fluorine is at position 3 (ortho to the bridge) and not position 2 (ortho to the Br).

  • Experiment: Run both proton-coupled and proton-decoupled scans.

  • Expected Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Coupling: In coupled mode, the signal should appear as a doublet of doublets (dd) , reflecting the coupling to the ortho-proton (H-2) and meta-proton (H-5). A singlet indicates a loss of structural integrity or incorrect assignment.

Technique III: Thermal Analysis (DSC)

For liquid crystal intermediates, the melting point and phase transition purity are paramount. Differential Scanning Calorimetry (DSC) is superior to capillary melting point methods as it detects polymorphic transitions.

Protocol 3.1: DSC Method
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan: Tzero Aluminum, crimped.

  • Sample Mass: 2–3 mg.

  • Ramp: Heat-Cool-Heat cycle.

    • Heat to 120°C @ 10°C/min (erase thermal history).

    • Cool to 0°C @ 5°C/min (crystallization).

    • Heat to 120°C @ 10°C/min (measure melting).

  • Analysis: Report the Onset Temperature (

    
    ) of the melting endotherm during the second heating cycle. A sharp peak (width <1°C) confirms high crystalline purity.
    

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical flow for batch release, ensuring no compromised material moves to device fabrication.

AnalyticalWorkflow Start Crude Synthesis Batch GCMS Step 1: GC-MS/FID (Purity Check) Start->GCMS Decision1 Purity > 99.5%? GCMS->Decision1 Recryst Recrystallization (Ethanol/Hexane) Decision1->Recryst No NMR Step 2: 1H & 19F NMR (Structure Validation) Decision1->NMR Yes Recryst->GCMS Decision2 F-H Coupling Correct? NMR->Decision2 DSC Step 3: DSC (Thermal Properties) Decision2->DSC Yes Reject QUARANTINE / REWORK Decision2->Reject No (Isomer Found) Release BATCH RELEASE Certificate of Analysis DSC->Release

Figure 1: Analytical Decision Matrix for the characterization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Summary of Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Identification GC-MSMass spectrum matches theoretical (Molecular Ion

for

)
Identification

NMR
Conforms to structure; no solvent peaks >0.5%
Identification

NMR
Characteristic multiplet; single fluorine environment
Purity GC-FID

(Area %)
Melting Point DSC (Onset)Report Value (Target: Sharp endotherm)

References

  • Agilent Technologies. (2020). GC/MS Analysis of Halogenated Pollutants. Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Brominated Biphenyls. NIST Webbook. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • ASTM International. (2021). ASTM E793-06: Standard Test Method for Heats of Fusion and Crystallization by Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (2025).[2][4] 4-Bromo-4'-fluoro-1,1'-biphenyl (Analogous Compound Data). CID 96882.[2] Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl typically involves a Suzuki-Miyaura cross-coupling reaction. While efficient, this pathway generates specific non-polar impurities—homocoupled byproducts, protodeboronated arenes, and residual palladium catalysts—that possess chromatographic retention factors (


) dangerously similar to the target compound.

This guide provides a rigorous protocol for isolating this specific fluorinated biphenyl. Unlike generic purification guides, this protocol prioritizes dry-loading techniques and shallow-gradient elution to resolve the "critical pair" separations often found in liquid crystal (LC) intermediate synthesis.

The Separation Challenge

The target molecule contains three distinct motifs affecting purification:

  • Biphenyl Core: High lipophilicity, low solubility in polar solvents.

  • Butyl Chain: Increases non-polar character, encouraging "tailing" in standard adsorption chromatography.

  • Fluoro/Bromo Substituents: These halogens provide only weak dipole moments, meaning the polarity difference between the product and its impurities (e.g., des-bromo analogs) is minimal.

Pre-Purification Assessment & Workup

Before column chromatography, the crude reaction mixture must be conditioned. Direct injection of Suzuki crude mixtures onto silica gel often leads to catalyst banding (grey/black streaks) and poor resolution.

Palladium Scavenging & Workup

Objective: Remove bulk Palladium (Pd) and inorganic salts to prevent catalytic degradation during concentration.

  • Quench: Quench the reaction with water/brine.

  • Extraction: Extract with Dichloromethane (DCM) rather than Ethyl Acetate. DCM solubilizes the halogenated biphenyl better, preventing premature crystallization.

  • Scavenging: Add 5 wt% Celite 545 or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the organic phase. Stir for 30 minutes.

  • Filtration: Filter through a pad of Celite to remove the Pd-adsorbed solids.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate).
    
Solubility & Mobile Phase Selection

Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail for this class of compounds because EtOAc is too polar, compressing the


 values of non-polar impurities.

Recommended System: Hexanes / Dichloromethane (DCM) . DCM provides a "softer" polarity increase and better solubility for the aromatic core, resulting in sharper peak shapes.

Solvent SystemSuitabilityNotes
Hexanes / EtOAc LowCompresses non-polar bands; poor selectivity for halo-biphenyls.
Hexanes / DCM High Excellent solubility; distinct separation of protodeboronated impurities.
Toluene / Hexanes MediumGood for solubility, but high boiling point makes fraction recovery difficult.[1]

Chromatographic Protocol

TLC Optimization

Perform Thin Layer Chromatography (TLC) on Silica Gel 60


 plates.
  • Target

    
    :  0.25 – 0.30.
    
  • Visualization: UV (254 nm). The biphenyl core is UV active.

  • Critical Observation: Look for the "shadow" spot immediately above the product spot (usually the protodeboronated impurity) or the fluorescent spot near the solvent front (homocoupled dimer).

TLC Diagnostic Table:

Spot Position Probable Identity Visual Characteristic

| Solvent Front (


)  | Homocoupled Dimer | Often highly fluorescent under 365 nm. |
| Target (

)
| 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | Dark spot under 254 nm. | | Trailing (

)
| Boronic Acid / Pd-Ligands | Streaking or stays at baseline. |
Sample Loading (Crucial Step)

Do NOT wet-load. The target compound has limited solubility in pure hexanes. Dissolving it in DCM for wet loading will cause "band broadening" because DCM is a strong eluent.

Protocol: Dry Loading

  • Dissolve the crude oil/solid in a minimum amount of DCM.

  • Add Silica Gel (40-63 µm) at a ratio of 1:2 (Crude Mass : Silica Mass).

  • Evaporate the solvent on a rotary evaporator until a free-flowing dust is obtained.

  • Vacuum Note: Ensure no DCM remains, as even trace amounts will ruin the gradient start.

Column Parameters
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Dimensions: 20:1 Silica-to-Crude mass ratio minimum.

  • Flow Rate: 15–20 mL/min (for a 40g column).

Gradient Elution Strategy

A linear gradient is inefficient here. Use a Step-Gradient to remove non-polar impurities first.

Gradient Table (Volume %):

Step Mobile Phase Composition Volume (CV = Column Volumes) Purpose
1 100% Hexanes 3 CV Elute homocoupled dimers & non-polar oils.

| 2 | 0%


 5% DCM in Hexanes | 5 CV | Slowly mobilize the target. |
| 3  | 5% 

15% DCM in Hexanes | 10 CV | Elution of Target Product. | | 4 | 50% DCM in Hexanes | 2 CV | Flush polar residues (discard). |

Post-Column Processing (Recrystallization)

Chromatography rarely achieves >99.5% purity for LC intermediates due to isomeric impurities. A "polishing" recrystallization is mandatory.

  • Solvent: Ethanol (EtOH) or an EtOH/Heptane mixture.

  • Procedure:

    • Dissolve the chromatographed product in boiling Ethanol.

    • If insoluble, add Heptane dropwise until clear.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Filtration: Collect crystals via vacuum filtration using a chilled Buchner funnel.[1]

  • Rationale: The branched/halogenated product packs efficiently in the crystal lattice, excluding the minor de-brominated impurities that co-eluted.

Visualized Workflows

Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Workup & Pd Scavenging (DCM Extraction + Celite) Crude->Workup TLC TLC Analysis (Hex/DCM Optimization) Workup->TLC DryLoad Dry Loading (Adsorb on Silica) TLC->DryLoad Rf ~ 0.25 confirmed Column Flash Chromatography (Gradient: 0-15% DCM/Hex) DryLoad->Column Fractions Fraction Analysis (UV 254nm) Column->Fractions Recryst Recrystallization (Ethanol/Heptane) Fractions->Recryst Pool Product Fractions Final Pure Product (>99.5% Purity) Recryst->Final

Caption: Step-by-step workflow from crude reaction mixture to high-purity crystalline solid.

Separation Mechanics (TLC View)

Visualizing the separation of the "Critical Pair."

TLC_Separation Plate TLC Plate Solvent Front Impurity A (Dimer) Target (Product) Impurity B (Des-Bromo) Baseline Desc_Dimer Desc_Dimer Plate:dimer->Desc_Dimer Desc_Prod 4-Bromo-4'-butyl-3-fluoro... (Target) Rf ~ 0.3 Plate:prod->Desc_Prod Desc_Imp Protodeboronated Impurity (Critical Pair) Rf ~ 0.35 Plate:desbromo->Desc_Imp

Caption: Schematic of TLC separation showing the proximity of the target product to common impurities.

Troubleshooting & Safety

Common Issues
  • Tailing/Streaking: Usually caused by residual boronic acid. Solution: Wash the crude organic layer with 1M NaOH before chromatography to remove unreacted boronic acids.

  • Co-elution: If the product co-elutes with the des-bromo impurity, the gradient is too steep. Solution: Reduce the slope (e.g., hold at 2% DCM for longer).

Safety (MSDS Considerations)
  • Silica Dust: Inhalation hazard. Always handle silica in a fume hood.

  • Hexanes: Neurotoxin. Avoid skin contact; use nitrile gloves.

  • Halogenated Waste: The product and DCM are halogenated. Dispose of in dedicated halogenated organic waste streams, not general organic waste.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[2] Chem. 1978 , 43(14), 2923–2925. [Link]

  • Biotage Application Note. Successful Flash Chromatography: Solvent Selection and Loading Techniques.[Link]

  • Royal Society of Chemistry. Green Chemistry: Efficient protocols for palladium-catalysed Suzuki–Miyaura cross-coupling.[Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale.[Link]

Sources

scale-up synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory scale-up (100 g batch size) of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl , a critical intermediate in the synthesis of liquid crystals and fluorinated pharmacophores.

The core synthetic challenge is regioselectivity . The target molecule possesses a bromine atom that must remain intact for downstream functionalization, while the biphenyl bond is formed. This protocol utilizes a chemoselective Suzuki-Miyaura coupling , exploiting the significant reactivity differential between aryl-iodides and aryl-bromides. By using 4-bromo-3-fluoro-1-iodobenzene as the electrophile, we achieve exclusive coupling at the iodine site, preserving the bromine handle without the need for protecting groups or statistical purification.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the C–I bond ($ \approx 50-65 \text{ kcal/mol}


 \approx 70-80 \text{ kcal/mol} $).
  • Electrophile: 4-Bromo-3-fluoro-1-iodobenzene. The fluorine atom at the 3-position (meta to the iodine) exerts a mild inductive withdrawing effect, slightly activating the C-I bond, but the primary selectivity driver is the leaving group (I > Br).

  • Nucleophile: 4-Butylphenylboronic acid.

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    is selected for its robust, homogeneous nature, ensuring high turnover frequency (TOF) for the C-I insertion while being sluggish toward the C-Br bond at moderate temperatures (60–80°C).
Reaction Scheme

ReactionScheme SM1 4-Bromo-3-fluoro- 1-iodobenzene Process Pd(PPh3)4 (1.0 mol%) Na2CO3, Toluene/EtOH/H2O Reflux, 8-12 h SM1->Process SM2 4-Butylphenyl- boronic acid SM2->Process Product 4-Bromo-4'-butyl- 3-fluoro-1,1'-biphenyl (Target) Process->Product Selectivity Selectivity Control: Oxidative Addition Rate C-I >> C-Br Selectivity->Process

Figure 1: Chemoselective coupling strategy exploiting the C-I vs. C-Br reactivity gap.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry Boronic Acid (1.05 eq)Slight excess ensures full conversion of the expensive iodide; too much excess complicates purification.
Catalyst Loading 0.5 – 1.0 mol% PdSufficient for quantitative conversion of Iodide; minimizes residual Pd requiring scavenging.
Solvent System Toluene:Ethanol:Water (4:1:1)Toluene: Solubilizes the aryl halide. Ethanol: Miscibility bridge. Water: Dissolves the inorganic base.
Temperature 75°C (Internal)High enough for C-I activation; low enough to prevent C-Br insertion (homocoupling/oligomerization).
Atmosphere Nitrogen/ArgonOxygen causes homocoupling of boronic acid (phenol formation) and deactivates the catalyst.

Detailed Protocol (100 g Scale)

Safety Note: This reaction involves biphenyl derivatives (potential sensitizers) and palladium catalysts. Work in a fume hood. The reaction is exothermic upon initiation.

Materials:
  • 4-Bromo-3-fluoro-1-iodobenzene: 100.0 g (0.332 mol)

  • 4-Butylphenylboronic acid: 62.1 g (0.349 mol, 1.05 eq)

  • Pd(PPh

    
    )
    
    
    
    :
    3.8 g (3.3 mmol, 1.0 mol%)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ):
    70.4 g (0.664 mol, 2.0 eq) dissolved in 350 mL water.
  • Solvents: Toluene (1.2 L), Ethanol (300 mL).

Step-by-Step Procedure:
  • Reactor Setup: Equip a 3-L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a nitrogen inlet adapter, and a thermocouple well.

  • Charging:

    • Charge the flask with 4-bromo-3-fluoro-1-iodobenzene (100 g) and 4-butylphenylboronic acid (62.1 g).

    • Add Toluene (1.2 L) and Ethanol (300 mL). Stir to dissolve solids.

  • Degassing (Critical):

    • Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen. Failure to degas leads to catalyst poisoning and boronic acid homocoupling.

    • Add the Pd(PPh

      
      )
      
      
      
      catalyst (3.8 g) against a counter-flow of nitrogen.
  • Reaction Initiation:

    • Add the degassed Na

      
      CO
      
      
      
      solution
      (70.4 g in 350 mL H
      
      
      O) via an addition funnel over 5 minutes.
    • Heat the biphasic mixture to reflux (approx. 78-80°C internal) with vigorous stirring (400 rpm) to ensure phase mixing.

  • Monitoring:

    • Monitor by HPLC or TLC (Hexane/EtOAc 95:5) every 2 hours.

    • Endpoint: Disappearance of the iodide starting material (< 0.5% area). The bromide peak should remain stable.

    • Typical Time: 6–10 hours.

  • Work-up:

    • Cool the mixture to room temperature (20–25°C).

    • Transfer to a separatory funnel. Separate the phases.

    • Extract the aqueous layer with Toluene (2 x 200 mL).

    • Combine organic layers and wash with:

      • Water (500 mL)

      • Brine (500 mL)

    • Dry over anhydrous MgSO

      
       and filter through a pad of Celite to remove bulk Palladium black.
      

Purification & Palladium Scavenging

For pharmaceutical or electronic applications, residual Pd must be < 10 ppm.

  • Scavenging:

    • Treat the filtrate from Step 6 with SiliaMetS® Thiol or activated carbon (10 wt% relative to product) at 50°C for 1 hour.

    • Filter hot through a 0.45 µm membrane.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure to approximately 250 mL volume.

    • Add Ethanol (500 mL) slowly while heating to 60°C until a clear solution is obtained.

    • Allow to cool slowly to room temperature with gentle stirring. Seed crystals may be added at 40°C.

    • Cool further to 0–5°C for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold Ethanol (100 mL).

    • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92 g (83–90%). Appearance: White to off-white crystalline solid.

Workflow Diagram

Workflow Step1 Reaction (Reflux, 8-10h) Step2 Phase Separation (Remove Aqueous) Step1->Step2 Step3 Pd Scavenging (Thiol Silica / Carbon) Step2->Step3 Step4 Solvent Swap (Toluene -> Ethanol) Step3->Step4 Step5 Recrystallization (Cool to 5°C) Step4->Step5 Step6 Filtration & Drying Step5->Step6

Figure 2: Downstream processing workflow ensuring high purity and low metal content.

Quality Control (QC) Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Purity HPLC (C18, ACN/Water)> 99.0% (Area %)
Identity 1H-NMR (CDCl

)
Conforms to structure
Residual Pd ICP-MS< 20 ppm
Loss on Drying Gravimetric< 0.5%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Link

  • Preparation of Fluorinated Biphenyls. (2017). MDPI / University of Granada. Link

Sources

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl in Pharmaceutical Synthesis

Executive Summary

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl represents a specialized class of "Linchpin Intermediates" used in the convergent synthesis of lipophilic pharmaceutical candidates. While historically associated with liquid crystal engineering due to its dielectric anisotropy, this scaffold has gained prominence in medicinal chemistry as a robust hydrophobic tail.

The molecule features three distinct functional domains:[1][2]

  • The 4-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores (heterocycles).

  • The 3-Fluoro Substituent: A metabolic blocker that prevents oxidative metabolism at the biphenyl core, enhancing the drug's half-life (

    
    ) and oral bioavailability.
    
  • The 4'-Butyl Chain: A lipophilic anchor that facilitates interaction with hydrophobic pockets in target proteins (e.g., GPCRs, Kinases) and improves membrane permeability.

This guide outlines the critical quality attributes (CQAs), synthetic protocols for its generation, and its application in coupling reactions.

Chemical Profile & Critical Quality Attributes

PropertySpecification / Data
Chemical Name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Molecular Formula

Molecular Weight 307.21 g/mol
Appearance White to off-white crystalline solid (low melting)
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Impurity A 4,4'-Dibutyl-biphenyl (Homocoupling byproduct)
Key Impurity B Des-bromo analog (Protodebromination byproduct)
Storage Inert atmosphere (

), 2-8°C, protect from light

Synthetic Strategy: The "Chemoselective Linchpin"

The synthesis of this intermediate relies on chemoselectivity . The most robust route involves the coupling of 4-bromo-2-fluoro-1-iodobenzene with 4-butylphenylboronic acid .

Mechanism: The oxidative addition of Pd(0) to the C-I bond is kinetically faster than to the C-Br bond. By controlling temperature and catalyst ligands, we can selectively couple at the iodine position, leaving the bromine intact for downstream pharmaceutical synthesis.

Diagram 1: Chemoselective Synthesis Pathway

SynthesisPathway Start1 4-Bromo-2-fluoro- 1-iodobenzene Cat Pd(dppf)Cl2 K2CO3, Toluene/H2O Start1->Cat Start2 4-Butylphenyl- boronic acid Start2->Cat Intermediate Pd(II)-Ar Intermediate (Oxidative Addition at C-I) Cat->Intermediate Fast (C-I) Product TARGET: 4-Bromo-4'-butyl- 3-fluoro-1,1'-biphenyl Intermediate->Product Reductive Elimination < 60°C SideProduct Impurity: Bis-coupled product Product->SideProduct Over-reaction (if T > 80°C)

Caption: Chemoselective Suzuki coupling exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Synthesize 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl with >98% selectivity.

Reagents:

  • 4-Bromo-2-fluoro-1-iodobenzene (1.0 equiv)

  • 4-Butylphenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Setup: Charge a 3-neck round bottom flask with the aryl iodide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe.

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 55-60°C . Critical: Do not exceed 65°C. Higher temperatures promote oxidative addition into the C-Br bond, leading to oligomerization.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Aryl-Iodide. Stop when Aryl-Iodide < 1%.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is non-polar; it elutes early.

Validation Check:

  • 1H NMR: Confirm the presence of the butyl chain (triplet ~0.9 ppm, multiplet ~1.3-1.6 ppm) and the specific aromatic splitting pattern of the 3-fluoro-4-bromo ring (distinct doublets/multiplets).

  • Selectivity: Ensure integration of aromatic protons matches the biphenyl core (8 protons total).

Protocol B: Downstream Application (The "Linchpin" Step)

Objective: Coupling the intermediate to a Heterocyclic Pharmacophore (e.g., Pyridine-boronic acid).[4]

Reagents:

  • 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (1.0 equiv)

  • Heterocycle-Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + XPhos (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Inertion: This step is more difficult due to the steric hindrance of the biaryl system. Strict anaerobic conditions are required.

  • Heating: Heat to 90-100°C . The C-Br bond is less reactive than the C-I bond used in Protocol A, requiring higher energy.

  • Scavenging: Post-reaction, use a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which is a critical specification for pharmaceutical intermediates (< 10 ppm Pd limit).

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing the yield if the standard protocol fails.

Diagram 2: Reaction Optimization Decision Tree

OptimizationTree Start Reaction Check: Conversion < 50% after 4h? Check1 Is Des-bromo (reduced) product forming? Start->Check1 Yes Check2 Is Starting Material intact? Start->Check2 No, low conversion Action1 Solvent is too 'wet' (protodebromination). Switch to Anhydrous THF/Dioxane. Check1->Action1 Yes Action2 Catalyst inactive. Switch Ligand to S-Phos or X-Phos (Steric demand high). Check2->Action2 Yes Success Target Yield > 85% Action1->Success Action2->Success

Caption: Logic flow for troubleshooting stalled Suzuki couplings with sterically encumbered biaryls.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • PubChem Compound Summary. (2025). "4-Bromo-4'-fluorobiphenyl" (Analogous Structure/Properties). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). "(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid Product Sheet." (Downstream Derivative). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Application Note: Pd-Catalyzed Functionalization of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a specialized halogenated intermediate primarily utilized in the synthesis of Liquid Crystals (LCs) and OLED materials . The molecule features a biphenyl core with a "push-pull" electronic character and specific steric tailoring:

  • 4-Bromo Site: The primary electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • 3-Fluoro Substituent: A critical design element. Inductively, the fluorine atom withdraws electron density from the C-Br bond, accelerating oxidative addition. However, its position (ortho to the bromide) introduces steric strain that can impede transmetallation if bulky ligands are not employed. In LC applications, this fluorine atom creates a transverse dipole moment essential for negative dielectric anisotropy (

    
    ).
    
  • 4'-Butyl Chain: Provides solubility and stabilizes the nematic phase in liquid crystalline assemblies.

This guide details optimized protocols for transforming this substrate into functionalized terphenyls (via Suzuki) and arylamines (via Buchwald-Hartwig), addressing the specific challenges posed by the ortho-fluoro effect.

Mechanistic Insight: The Ortho-Fluoro Effect

The presence of the fluorine atom at the 3-position significantly alters the standard catalytic cycle.

  • Oxidative Addition (Accelerated): The strong

    
    -electron withdrawing nature of fluorine lowers the LUMO energy of the C-Br bond, making the substrate more reactive toward Pd(0) than a non-fluorinated biphenyl bromide.
    
  • Transmetallation (Retarded): The steric bulk of the fluorine atom (Van der Waals radius

    
     1.47 Å) crowds the Pd(II) center. Standard ligands (e.g., PPh
    
    
    
    ) may fail to facilitate transmetallation with bulky boronic acids.
  • Reductive Elimination (Variable): Fluorine can stabilize the transition state for reductive elimination via weak Pd

    
    F interactions, often suppressing 
    
    
    
    -hydride elimination side pathways.
Visualization: Steric & Electronic Influence on Catalytic Cycle[1][2]

CatalyticCycle cluster_0 Key Influence of 3-Fluoro Group OxAdd Oxidative Addition (ACCELERATED by F-inductivity) TransMet Transmetallation (IMPEDED by F-sterics) OxAdd->TransMet Pd(II)-Br Species RedElim Reductive Elimination (Stabilized by Pd...F interaction) TransMet->RedElim Pd(II)-R Species Pd0 Pd(0)L2 Active Species RedElim->Pd0 Product Release Pd0->OxAdd + Substrate Substrate Substrate: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Substrate->OxAdd Boronic Nucleophile (R-B(OH)2 / R-NH2) Boronic->TransMet

Caption: The 3-fluoro substituent accelerates oxidative addition via induction but sterically hinders transmetallation, necessitating sterically demanding ligands like SPhos or XPhos.

Protocol 1: Suzuki-Miyaura Coupling

Application: Synthesis of fluorinated terphenyls (Liquid Crystal Cores). Challenge: Preventing protodebromination (side reaction) while overcoming steric hindrance.

Optimized Reagents & Conditions
ComponentRecommendationRationale
Catalyst Pd(OAc)

+ SPhos
(1:2 ratio) or SPhos Pd G2
SPhos (Buchwald Ligand) creates a pocket that accommodates the ortho-F while promoting coupling.
Loading 0.5 – 1.0 mol%High activity of SPhos allows low loading.
Base K

PO

(2.0 equiv)
Anhydrous, mild base prevents hydrolysis of sensitive functional groups.
Solvent Toluene : Water (10:1)Biphasic system ensures solubility of the lipophilic butyl-biphenyl.
Temp 80 °CModerate heat avoids de-fluorination or alkyl chain isomerization.
Step-by-Step Procedure
  • Charge Reactor: In a nitrogen-filled glovebox or using Schlenk technique, add:

    • 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (1.0 equiv, e.g., 3.83 g, 10 mmol)

    • Arylboronic acid (1.2 equiv, 12 mmol)

    • K

      
      PO
      
      
      
      (4.25 g, 20 mmol)
    • SPhos Pd G2 Precatalyst (36 mg, 0.05 mmol, 0.5 mol%)

  • Solvent Addition: Add degassed Toluene (40 mL) and degassed Water (4 mL).

  • Reaction: Seal the vessel and heat to 80 °C with vigorous stirring (800 rpm) for 4–6 hours. Monitor by HPLC or GC-MS.

    • Checkpoint: Conversion should exceed 98%. If stuck at <80%, add 0.2 mol% additional catalyst.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene (2 x 20 mL).

  • Scavenging (Critical for Electronics): Treat combined organic layers with SiliaMetS® Thiol or equivalent Pd-scavenger (5 wt% relative to product) for 1 hour at 50 °C to reduce residual Pd to <10 ppm.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Heptane (to preserve LC purity) or use Silica Gel chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination

Application: Synthesis of Hole Transport Materials (HTM) for OLEDs. Challenge: The 3-fluoro group can reduce the basicity of the amine product, making the second coupling (if making triarylamines) slower.

Optimized Reagents & Conditions
ComponentRecommendationRationale
Catalyst Pd

(dba)

+ XPhos
XPhos is superior for coupling electron-neutral/deficient aryl halides with arylamines.
Base NaOtBu (Sodium tert-butoxide)Strong base required for amination; ensures rapid deprotonation of the amine.
Solvent 1,4-Dioxane or XyleneHigh boiling point ethers promote catalyst stability.
Temp 100 – 110 °CHigher energy barrier for C-N bond formation compared to C-C.
Step-by-Step Procedure
  • Charge Reactor: Flame-dry a 3-neck flask. Cool under Argon.

  • Add Solids:

    • 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (1.0 equiv)

    • Diarylamine (e.g., Diphenylamine) (1.1 equiv)

    • NaOtBu (1.4 equiv)

    • Pd

      
      (dba)
      
      
      
      (1.0 mol% Pd)
    • XPhos (2.0 mol% - Ligand:Pd ratio 1:1)

  • Solvent & Heat: Add anhydrous 1,4-Dioxane (0.2 M concentration). Heat to reflux (100 °C).

  • Monitoring: Reaction typically completes in 2–3 hours.

    • Note: The solution will turn from dark red to orange/brown. A black precipitate indicates catalyst decomposition (stop and filter).

  • Workup: Filter hot through a pad of silica (to remove Pd black). Wash with EtOAc.

  • Purification: Column chromatography (neutral alumina is preferred over silica for amines to prevent streaking).

Purification & Quality Control Workflow

For electronic applications (LC/OLED), metal purity is paramount.

PurificationWorkflow Crude Crude Reaction Mixture Filter Filtration (Celite/Silica) Crude->Filter Scavenge Pd Scavenging (Thiol Resin, 50°C) Filter->Scavenge Filtrate Cryst Recrystallization (EtOH/Heptane) Scavenge->Cryst Pd-free Soln QC QC Analysis (HPLC >99.9%, Pd <10ppm) Cryst->QC

Caption: Workflow to ensure electronic-grade purity (<10 ppm Pd) using resin scavengers and recrystallization.

References

  • BenchChem. "The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl."[1] 1

  • Sigma-Aldrich. "4-Bromo-4'-ethyl-3-fluoro-1,1'-biphenyl Product Specification." 2

  • Organic Letters. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." 3

  • TCI Chemicals. "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P."

  • MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." 4

Sources

Application Note: Functionalization of the Biphenyl Core in 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

[1]

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl represents a "privileged structure" in materials science (specifically liquid crystals) and medicinal chemistry.[1] Its value lies in the precise arrangement of its substituents:

  • The 4-Butyl Chain: Provides the necessary lipophilicity and mesogenic ordering (soft segment).[1]

  • The 3-Fluoro Group: Induces a lateral dipole moment, lowers melting points via conformational twisting, and acts as a powerful ortho-directing group (ODG).

  • The 4-Bromo Handle: Serves as the primary site for transition-metal-catalyzed cross-coupling.[1]

This guide details the sequential functionalization of this core, moving from standard Pd-catalyzed extensions to advanced metallation techniques.[2]

Reactivity Profile & Chemo-selectivity

The molecule presents three distinct reactivity zones.[1] Understanding the hierarchy of these zones is critical for designing successful synthetic routes.

ReactivityMapCore4-Bromo-4'-butyl-3-fluoro-1,1'-biphenylBrZone 1: C-Br Bond(High Reactivity)Pd-Catalysis & Li-Hal ExchangeCore->BrFZone 2: C-F Bond(Directing Group)Ortho-Lithiation (DoM) at C-2Core->FAlkylZone 3: Butyl Chain(Steric/Electronic)Inert AnchorCore->Alkyl

Figure 1: Chemo-selectivity map highlighting the three primary functionalization zones.[1]

Module A: The Electrophilic Pathway (Suzuki-Miyaura Coupling)[1]

The most common application for this scaffold is the extension of the biphenyl core to a terphenyl system, typical in Liquid Crystal (LC) synthesis. The 3-fluoro substituent exerts an electronic effect that slightly deactivates the C-Br bond compared to a non-fluorinated analog, but oxidative addition remains facile with standard catalytic systems.[1]

Mechanistic Insight

The fluorine atom at the ortho position to the bromide creates a "fluorine effect." While it withdraws electron density inductively (

Protocol 1: High-Efficiency Suzuki Coupling

Objective: Coupling with aryl boronic acids to generate 4,4''-substituted terphenyls.[1]

Materials:

  • Substrate: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (1.0 equiv)[1]

  • Reagent: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2-3 mol%) or 
    
    
    (3-5 mol%)[1]
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen effectively kills the active Pd(0) species.

  • Solvation: Add degassed solvent and the aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor via TLC or HPLC.[1] The starting bromide should disappear completely.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Data Summary: Catalyst Performance

CatalystBaseSolventYieldNotes


DME/Water85-92%Standard, reliable.[1]


THF/Water94-98%Faster, better for sterically hindered acids.[1]

/SPhos

Toluene>98%Best for difficult substrates (e.g., heteroaryls).

Module B: The Nucleophilic Pathway (Lithium-Halogen Exchange)[1]

To use this scaffold as a nucleophile (e.g., to introduce a formyl group or convert to a boronic acid), Lithium-Halogen exchange is the preferred method.

Scientific Caution: The presence of the 3-Fluoro group introduces a risk.[1] While Li-Hal exchange is kinetically faster than deprotonation, high temperatures or prolonged reaction times can lead to benzyne formation (via elimination of LiF) or directed ortho-lithiation at the wrong position.[1]

Protocol 2: Conversion to Boronic Acid

Objective: Synthesis of (4'-butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid.

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Mechanism:[1][2][3][4] The reaction is driven by the formation of the more stable aryl lithium species.[3]

    • Timing: Stir for exactly 30 minutes at -78°C. Do not warm up, or the lithium species may attack the C-F bond or induce benzyne formation.

  • Quench: Add Triisopropyl borate (1.5 equiv) rapidly in one portion.

  • Warming: Allow the solution to warm to room temperature (RT) over 2 hours.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester to the acid.

  • Isolation: Extract with diethyl ether. The product often precipitates or can be recrystallized from hexane/ether.

Module C: Advanced Directed Ortho-Metalation (DoM)[1]

This is the most technically demanding module. Once the C-Br position is functionalized (e.g., converted to an inert group "R"), the C-F group becomes the primary director.

Target: Position 2 (The "Inner" Ortho Position). Challenge: Position 2 is sterically crowded (sandwiched between the phenyl ring and the Fluorine). However, the inductive effect of Fluorine makes the C2-proton highly acidic.

DoM_PathwayStartSubstrate (Br replaced by R)ReagentAdd LDA (Lithium Diisopropylamide)-78°C, THFStart->ReagentIntermediateLithiated Species at C-2(Stabilized by F-Li interaction)Reagent->Intermediate DeprotonationElectrophileQuench with Electrophile (E+)(e.g., DMF, I2, TMSCl)Intermediate->ElectrophileProduct2-Substituted-3-Fluoro BiphenylElectrophile->Product

Figure 2: Workflow for Directed Ortho-Metalation targeting the C-2 position.[1]

Protocol 3: Regioselective Functionalization at C-2

Prerequisite: The C-4 Bromine must be replaced (e.g., by an aryl group) or protected, as n-BuLi would attack Br before deprotonating.[1] If Br is present, use LDA (Lithium Diisopropylamide) as it is a non-nucleophilic base and favors deprotonation over halogen exchange.

  • Reagent Prep: Generate LDA fresh by adding n-BuLi to Diisopropylamine in THF at 0°C.

  • Deprotonation: Cool substrate in THF to -78°C . Add LDA (1.2 equiv) dropwise.[1]

    • Note: The solution often turns deep yellow/orange, indicating the lithiated anion.

  • Equilibration: Stir for 1 hour at -78°C.

  • Electrophile Addition: Add the electrophile (e.g., Iodine for iodination, DMF for formylation) dissolved in THF.

  • Workup: Standard aqueous workup.

References

  • BenchChem. (2025).[1][5] The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. Retrieved from

  • Sigma-Aldrich. (2025).[1] Palladium-catalyzed Cross-coupling Reactions: Operationally, simple Suzuki-Miyaura reactions. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025).[1] Biphenyl, 4-bromo-4'-fluoro- Properties and Spectra. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Troubleshooting & Optimization

improving the reaction yield of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a critical step in the production of fluorinated liquid crystal mesogens and advanced organic semiconductors. The core challenge in this synthesis is chemoselectivity . You are attempting to form a biaryl C-C bond via Suzuki-Miyaura coupling while retaining a reactive aryl bromide moiety on the ring.

This guide addresses the three primary failure modes associated with this reaction:

  • Loss of Chemoselectivity: Oxidative addition occurring at the C-Br bond, leading to polymerization or bis-coupling.

  • Hydrodehalogenation: Reductive loss of the bromine atom (yielding the des-bromo byproduct).

  • Protodeboronation: Premature hydrolysis of the 4-butylphenylboronic acid.

Core Protocol: The Chemoselective Strategy

To maximize yield, you must exploit the kinetic difference in oxidative addition rates between Aryl-Iodide and Aryl-Bromide bonds.

Recommended Pathway:

  • Nucleophile: 4-butylphenylboronic acid.

  • Electrophile: 4-bromo-3-fluoro-1-iodobenzene.

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.

Note: If you are currently using 1,4-dibromo-2-fluorobenzene, stop. The selectivity window between two bromine atoms is too narrow for high-yield commercial synthesis. Switch to the iodo-precursor.

Optimized Reaction Conditions
ParameterRecommended SettingRationale
Solvent System Toluene : Water (4:1) or DME : Water (3:1)Biphasic systems moderate base solubility. Avoid alcohols (EtOH/MeOH) to prevent hydrodehalogenation (hydride source).
Base Na2CO3 or K2CO3 (2.0 eq)Mild bases activate the boronic acid without promoting rapid Pd insertion into the C-Br bond. Avoid strong bases like

.
Catalyst Loading 1.0 - 3.0 mol%Sufficient for turnover but low enough to prevent "over-reaction" at the bromine site.
Temperature 60°C - 75°CStrict Control. Above 80°C, Pd insertion into the C-Br bond becomes kinetically accessible.
Time Monitor via HPLC (Stop at >98% conversion)Prolonged heating after consumption of the iodide increases the risk of side reactions.

Mechanism & Selectivity Visualization

The following diagram illustrates the kinetic competition between the desired coupling (Path A) and the common side reactions (Path B & C).

ReactionPathways cluster_legend Kinetic Control Zone Start Precursors: 4-butylphenylboronic acid + 4-bromo-3-fluoro-1-iodobenzene OxAdd_I Oxidative Addition (C-I) (Fast / Kinetic) Start->OxAdd_I Preferred Path (< 80°C) OxAdd_Br Oxidative Addition (C-Br) (Slow / Thermodynamic) Start->OxAdd_Br High Temp (> 90°C) Pd0 Pd(0) Active Species Target TARGET PRODUCT 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl OxAdd_I->Target Transmetallation & Red. Elimination Side_Dehalo Impurity: Des-Bromo Product (Hydrodehalogenation) OxAdd_I->Side_Dehalo Presence of Alcohols or Hydride Sources Side_Poly Impurity: Bis-Coupled / Polymer (Over-reaction) OxAdd_Br->Side_Poly Target->OxAdd_Br If reaction continues (Excess Boronic Acid)

Figure 1: Kinetic selectivity pathways. Path A (Green) utilizes the weak C-I bond. Path B (Red) represents the unwanted activation of the C-Br bond, typically triggered by overheating or excess catalyst.

Troubleshooting Guide (Q&A)

Scenario A: "I see the product, but also a significant amount of des-bromo impurity (Ar-H)."

Diagnosis: Hydrodehalogenation. This occurs when the Palladium intermediate (


) intercepts a hydride source instead of the boronic acid.

Corrective Actions:

  • Remove Protic Solvents: If you are using Ethanol or Methanol as a co-solvent, stop. Alcohols are primary hydride donors in Pd-catalyzed cycles [1]. Switch to Toluene/Water or 1,4-Dioxane/Water .

  • Check Solvent Quality: Ensure your Toluene/THF is peroxide-free and anhydrous (before water addition). Peroxides can promote radical dehalogenation pathways.

  • Increase Boronic Acid Stoichiometry: Slow transmetallation allows the Pd-intermediate to "wait" and eventually find a hydride. Increase boronic acid to 1.2 - 1.3 eq to accelerate the desired cycle.

Scenario B: "My yield is low (<50%), and the starting material (Aryl Iodide) is not fully consumed."

Diagnosis: Catalyst Deactivation or Protodeboronation. The catalyst has likely "crashed out" as Palladium Black, or the boronic acid has hydrolyzed to benzene (protodeboronation) before coupling.

Corrective Actions:

  • Oxygen Exclusion: Are you degassing thoroughly? Oxygen oxidizes phosphine ligands (e.g.,

    
    ), killing the catalyst. Use Sparging (Argon bubbling)  for at least 20 mins or 3 freeze-pump-thaw cycles.
    
  • Base Choice: If using

    
    , the pH might be too low to activate the boronic acid efficiently. Try 
    
    
    
    (Potassium Phosphate Tribasic).[1] It buffers at a slightly higher pH, often improving turnover for electron-rich boronic acids [2].
  • Protect the Boronic Acid: If protodeboronation is confirmed (check for butylbenzene in GC-MS), switch from the free boronic acid to the Pinacol Ester (BPin) derivative. It is significantly more stable.

Scenario C: "I see the 'bis-coupled' product (Butyl-Phenyl-Fluoro-Phenyl-Butyl)."

Diagnosis: Loss of Chemoselectivity. The reaction conditions are too energetic, causing the catalyst to insert into the C-Br bond after (or before) the C-I bond reacts.

Corrective Actions:

  • Lower Temperature: Drop reaction temperature by 10°C. The activation energy for C-I insertion is significantly lower than C-Br. Widening the temperature delta improves selectivity.

  • Ligand Switch: Switch from

    
     to 
    
    
    
    . The bite angle of dppf often favors the reductive elimination step, reducing the lifetime of the intermediate species that might otherwise undergo side reactions [3].
  • Reverse Addition: Do not add all catalyst at once. Add it in two portions to keep the active Pd concentration steady but low.

Purification & Isolation Strategy

Separating the brominated product from the non-brominated impurities is difficult due to similar polarity.

  • Workup: Quench with water, extract with Ethyl Acetate.[1][2] Wash organic layer with brine and dry over

    
    .[1]
    
  • Recrystallization (Preferred): Since this is a mesogenic (liquid crystal) core, it likely crystallizes well.

    • Solvent: Hot Ethanol or Isopropanol.

    • Method: Dissolve crude at reflux. Cool slowly to room temp, then 4°C. The symmetric bis-coupled impurity often has a drastically different solubility profile than the asymmetric target.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane : Dichloromethane (Gradient from 100:0 to 90:10). The non-polar butyl tail makes the molecule move fast; the bromine adds slight polarity.

References

  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from 2

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Base Selection. Retrieved from 4

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. Retrieved from 5

Sources

troubleshooting common issues in fluorinated biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Fluorinated Biphenyl Synthesis Role: Senior Application Scientist Status: Active

Introduction: The "Fluorine Effect" in Cross-Coupling

Welcome to the technical support center. If you are here, you are likely facing the "Fluorine Effect." While fluorine is a bioisostere of hydrogen, its impact on palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) is profound. The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the kinetics of oxidative addition and reductive elimination. Furthermore, the C-F bond strength and the "ortho-effect" often lead to stalled catalytic cycles or rapid decomposition of starting materials.

This guide moves beyond standard protocols to address the mechanistic failures specific to fluorinated substrates.

Module 1: The Protodeboronation Nightmare

Symptom: You are attempting to couple a 2,6-difluorophenylboronic acid (or similar electron-deficient species). The starting halide remains unreacted, but the boronic acid has vanished from the LC-MS, replaced by the de-boronated arene (e.g., 1,3-difluorobenzene).

Root Cause Analysis

Electron-deficient boronic acids, particularly those with fluorine at the ortho positions, are highly susceptible to base-catalyzed protodeboronation. The electron-withdrawing fluorine atoms stabilize the intermediate σ-complex (anionic ipso-C), accelerating the cleavage of the C-B bond by water or protons before transmetallation can occur.

The Mechanism of Failure:

  • Base Complexation: Hydroxide coordinates to Boron (Ar-B(OH)₃⁻).

  • Ipso-Protonation: The electron-poor ring invites protonation at the carbon attached to boron.

  • C-B Cleavage: Boric acid is expelled, leaving the proto-demetallated arene.

Troubleshooting Protocol

Q: My 2,6-difluorophenylboronic acid decomposes before coupling. What is the fix?

A: Stop using the free boronic acid. Switch to a "Slow-Release" or "Protected" Boron species.

Boron SourceStability (2,6-F2)ReactivityRecommendation
Boronic Acid Very LowHighAvoid for polyfluorinated systems.
Pinacol Ester Low-MediumMediumBetter, but still prone to hydrolysis in aqueous base.
K-Trifluoroborate HighLow (Requires hydrolysis)Gold Standard. Stable solid; releases active species slowly.
MIDA Boronate Very HighTunableExcellent for iterative synthesis; requires specific hydrolysis conditions.

Recommended Workflow (The "Molander" Shift): If you observe >20% protodeboronation, switch to the Potassium Organotrifluoroborate salt.

  • Reagents: Ar-BF₃K (1.2 equiv), Aryl Halide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%).

  • Base/Solvent: K₂CO₃ (3 equiv) in Toluene/H₂O (3:1) at 80-100°C.

    • Why: The BF₃K salt is immune to base-catalyzed decomposition. It slowly hydrolyzes in situ to the boronic acid at a rate that matches the transmetallation step, keeping the concentration of the unstable free acid low.

Visualizing the Failure Mode

Protodeboronation Start Fluorinated Boronic Acid (Ar-B(OH)2) Complex Boronate Anion [Ar-B(OH)3]- Start->Complex Activation Base Base (OH-) Base->Complex Transmetal Pd(II)-Ar' Complex (Transmetallation) Complex->Transmetal  Desired Path   Waste Decomposed Arene (Ar-H) Complex->Waste  Protodeboronation   (Fast for 2,6-F2) Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination Proton H2O / H+ Proton->Waste

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. For fluorinated substrates, the red path often dominates unless protected boron sources are used.

Module 2: The "Push-Pull" Catalyst Trap

Symptom: The reaction stalls.[1] You have an electron-poor aryl chloride (e.g., pentafluorochlorobenzene) and an electron-rich boronic acid. The catalyst turns into "Palladium black" (precipitates) or simply sits idle.

Root Cause Analysis

Fluorinated biaryl synthesis requires a delicate electronic balance:

  • Oxidative Addition (OA): Electron-poor aryl halides undergo OA faster than electron-rich ones. (This is usually good).

  • Transmetallation (TM): Fluorine on the boronic acid slows this down (see Module 1).

  • Reductive Elimination (RE): This is the bottleneck. The resulting Pd(II) complex, having strong Pd-C(F) bonds, is thermodynamically stable. It does not want to release the product.

The Trap: Standard ligands (PPh₃) bind too tightly or lack the bulk to force the two aromatic rings together for elimination.

Troubleshooting Protocol

Q: Which ligand should I use for polyfluorinated biphenyls?

A: You need a Dialkylbiaryl Phosphine (Buchwald Ligand).

Do not guess. Use this selection matrix based on your Electrophile (Aryl Halide) :

Aryl Halide TypeRecommended LigandRationale
Electron-Poor / Sterically Hindered (e.g., 2-Chloro-1,3,5-trifluorobenzene)XPhos or BrettPhos These bulky ligands facilitate Reductive Elimination, which is the rate-determining step for electron-poor systems.
Electron-Rich / Unhindered (e.g., 4-Fluoro-bromobenzene)SPhos Excellent general-purpose ligand; high turnover frequency.
Heterocyclic Fluorides (e.g., 2-Chlorofluoropyridine)XPhos or RuPhos RuPhos is specifically designed to prevent inhibition by heteroatoms.

The "Universal" Fluorine Protocol (Buchwald-Hartwig Modification):

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR Pd-SPhos G2 Precatalyst.

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Base: K₃PO₄ (2.0 equiv). Note: Avoid carbonate bases if using unstable boronates; phosphate is milder.

  • Temp: 80°C.

Why this works: The bulky cyclohexyl groups on SPhos/XPhos create steric pressure around the Palladium center, literally "squeezing" the two aromatic rings out to form the biaryl bond (accelerating Reductive Elimination).

Module 3: Purification & Isolation

Symptom: "The Grease Layer." Your crude NMR shows the product, but it co-elutes with everything. The fluorinated product is neither fully lipophilic nor polar, often smearing on silica.

Root Cause Analysis

Polyfluorinated biphenyls exhibit "fluorous" character. They have low surface energy and do not interact with standard silica gel (SiO₂) like typical organic molecules. They often co-elute with phosphine oxides or de-halogenated byproducts.

Troubleshooting Protocol

Q: How do I separate my fluorinated product from the reaction soup?

A: Use "Fluorous-Selectivity" or Oxidative Workups.

Option A: The Oxidative Wash (Removing Ligands) Before the column, kill the phosphine.

  • Dissolve crude in DCM.

  • Add 30% H₂O₂ (aq) or tert-butyl hydroperoxide (TBHP). Stir for 30 mins.

  • This converts excess Phosphine/Ligand to Phosphine Oxide .

  • While Phosphine Oxides are polar, they can still streak. However, this prevents the active ligand from dragging your product.

Option B: Solvent Tuning for Fluorine Standard Hexane/EtOAc gradients often fail because fluorinated compounds "slip" through hexane.

  • Switch to: Pentane / Diethyl Ether.

  • Rationale: Fluorinated compounds often have distinct solubility in ether compared to esters.

  • Advanced: If you have access to Fluorous Silica Gel (F-SiO₂) , use it. You can retain the fluorinated product using a MeOH/Water (fluorophobic) wash, then elute the product with pure MeOH or THF.

Summary: The "Fluorine-Safe" Workflow

Workflow Start Start: Fluorinated Biphenyl Synthesis CheckBoron Is Boron Reagent Ortho-Fluorinated? Start->CheckBoron UseAcid Use Boronic Acid + SPhos/Pd(OAc)2 CheckBoron->UseAcid No UseSalt MANDATORY: Use K-Trifluoroborate salt or MIDA Boronate CheckBoron->UseSalt Yes (2,6-F2) CheckHalide Is Aryl Halide Electron-Poor? UseAcid->CheckHalide UseSalt->CheckHalide LigandRich Use SPhos or RuPhos (Force Oxidative Addition) CheckHalide->LigandRich No (Electron Rich) LigandBulk Use XPhos or BrettPhos (Force Reductive Elimination) CheckHalide->LigandBulk Yes (Electron Poor) Purification Purification: Oxidize Ligands (H2O2) + Pentane/Ether Column LigandRich->Purification LigandBulk->Purification

Figure 2: Decision tree for reagent and ligand selection in fluorinated biaryl synthesis.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Cox, P. A., et al. (2010). Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society. Link

Sources

identifying and minimizing side products in 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identifying and Minimizing Side Products in Suzuki-Miyaura Cross-Coupling Target Molecule: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS: 1228186-75-1) Application: Liquid Crystals, OLED Intermediates, Pharmacophores.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl presents a classic "chemoselectivity vs. regioselectivity" conflict. You are coupling a boronic acid to a di-halogenated core.[1] The success of this reaction hinges on reacting only the site destined for the biphenyl bond while preserving the bromine atom for future functionalization.

The Core Reaction
  • Coupling Partner A: (4-butylphenyl)boronic acid.

  • Coupling Partner B (Recommended): 4-Bromo-3-fluoro-1-iodobenzene.

  • Catalyst: Pd(0) source (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

Why This Fails (The "Dirty" Profile)

If your LC-MS traces show multiple peaks with similar molecular weights, you are likely battling three competing forces:

  • Halide Scrambling: The catalyst attacks the Bromine instead of (or after) the Iodine.

  • Boronic Instability: The butyl chain acts as a hydrophobic tail, but the boronic acid head is prone to hydrolytic cleavage (Protodeboronation).

  • Ligand Exchange Issues: Fluorine at the 3-position exerts an inductive effect that can destabilize standard Pd-intermediates.

Troubleshooting Module: Identifying Impurities

Use this guide to map your LC-MS/GC-MS peaks to specific chemical failures.

Data Table: Common Impurity Profile
Retention Time (Rel.)Observed Mass (m/z)IdentityImpurity TypeRoot Cause
1.00 306/308 Target Product Product Optimal Reaction
0.45134ButylbenzeneProtodeboronationBase too strong; Water content too high; Boronic acid instability.
0.852664,4'-Dibutyl-1,1'-biphenylHomocoupling (Boronic)Oxygen leak in system; Slow oxidative addition of halide.
0.922284'-Butyl-3-fluoro-1,1'-biphenylHydrodehalogenation"Over-reaction"; Hydride source present (e.g., Ethanol); Reaction time too long.[2]
1.25438Bis-coupled TerphenylOligomerizationCatalyst too active; Temperature too high; Loss of Br-selectivity.
Visualizing the Failure Pathways

The following diagram illustrates how the reaction diverges from the desired path into specific side products.

ReactionPathways Start Start: 4-Bromo-3-fluoro-1-iodobenzene + Boronic Acid Target TARGET: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Start->Target Pd(0), Base Selective Oxidative Addition (I) Homo Impurity A: Homocoupling (Dibutyl-biphenyl) Start->Homo O2 present (Oxidative Coupling) Proto Impurity C: Protodeboronation (Butylbenzene) Start->Proto High Temp / Water (Hydrolysis of Boron) Dehalo Impurity B: Dehalogenation (Loss of Br) Target->Dehalo Excess Heat/Time + Hydride Source Oligomer Impurity D: Double Coupling (Terphenyls) Target->Oligomer Loss of Selectivity (Br reacts)

Caption: Reaction divergence map showing the origin of critical impurities relative to the target pathway.

Minimization Strategies & Protocols

Issue 1: Controlling Chemoselectivity (I vs. Br)

The Iodine-Carbon bond is weaker and longer than the Bromine-Carbon bond. However, the 3-Fluoro substituent creates an electron-withdrawing environment that activates both halogens.

  • The Fix: Use a "mild" catalyst system.[3] Avoid highly active species like Pd(t-Bu3P)2 or SPhos unless necessary, as these will oxidative add to the Bromine rapidly.

  • Recommended Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 . The bulky bis(diphenylphosphino)ferrocene (dppf) ligand provides excellent steric control, favoring the more accessible Iodo-site over the crowded (and stronger) Bromo-site.

Issue 2: Suppressing Protodeboronation

4-Butylphenylboronic acid is moderately stable, but under reflux in aqueous base, the boron-carbon bond can hydrolyze.

  • The Fix: "Drip-feed" or Non-Aqueous conditions.

    • Option A: Use Anhydrous K3PO4 in Dioxane/Toluene (Limit water to <5 equivalents).

    • Option B: If using aqueous base, lower the temperature to 60-70°C. Do not reflux at 100°C unless conversion stalls.

Issue 3: Preventing Hydrodehalogenation (The "Silent Killer")

If you see the mass of Target - 79/81 amu (Loss of Br), your reaction is "reducing" the product. This often happens in alcoholic solvents (Ethanol/Methanol) which act as hydride donors via


-hydride elimination from Pd-alkoxides.
  • The Fix: Remove alcohols. Switch to a Toluene/Water or THF/Water system. If solubility is an issue, use DMF, but ensure the reaction is strictly oxygen-free to prevent oxidation of the solvent.

Optimized Experimental Protocol

This protocol is designed to maximize selectivity for the Iodo position while preserving the Bromo group.

Reagents:

  • 4-Bromo-3-fluoro-1-iodobenzene (1.0 equiv)

  • (4-Butylphenyl)boronic acid (1.05 equiv) — Slight excess only.

  • Pd(dppf)Cl2·DCM (0.02 equiv) — 2 mol% loading.

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio).

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with Toluene and Water. Sparge with Argon/Nitrogen for 20 minutes. Note: Oxygen promotes homocoupling.[4]

  • Loading: Add the aryl iodide, boronic acid, and base under a positive pressure of inert gas.

  • Catalyst Addition: Add the Pd catalyst last.

  • Thermal Ramp: Heat to 70°C . Do not exceed 80°C.

    • Why? The rate of Iodo-coupling at 70°C is fast. The rate of Bromo-coupling is slow. At 100°C, the Bromo-coupling rate accelerates disproportionately.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Stop Condition: Stop immediately when the Aryl Iodide is consumed (<2%). Do not wait for the "perfect" conversion if it risks attacking the Bromine.

  • Workup: Cool to room temperature. Filter through Celite (removes Pd black). Wash with EtOAc.[5]

  • Purification: Silica Gel Chromatography.

    • Eluent: Hexanes (100%) to Hexanes/EtOAc (98:2). The non-polar butyl group makes the product move fast; separation from homocoupled byproducts (also non-polar) requires a long column or gradient optimization.

Frequently Asked Questions (FAQ)

Q: I am seeing a ~10% yield of the homocoupled boronic acid (4,4'-dibutyl-1,1'-biphenyl). How do I remove it? A: This is a non-polar hydrocarbon, very similar to your product. Separation is difficult.

  • Prevention: Degas solvents more thoroughly.[4][5]

  • Remediation:[2][6] Use Recrystallization rather than a column. The symmetrical homocoupled impurity often has a significantly higher melting point and lower solubility in cold pentane/methanol mixtures than your asymmetrical target.

Q: Can I use 1,4-dibromo-2-fluorobenzene instead of the Iodo-precursor to save money? A: You can, but it is risky.

  • Mechanism:[2][5][6][7][8][9][10][11][12] You are relying on the steric difference between the C-Br bond ortho to Fluorine (more hindered) vs. the C-Br bond meta to Fluorine.

  • Outcome: You will likely get a mix of regioisomers (approx. 85:15 ratio). Separation of these isomers is extremely difficult. The cost saved on starting material will be lost in purification labor and yield loss. Stick to the Iodo-precursor for pharmaceutical-grade purity.

Q: My reaction turned black immediately. Is the catalyst dead? A: "Pd Black" precipitation indicates the catalyst has fallen out of the ligation cycle. This usually happens if:

  • There is too little ligand (phosphines oxidized).

  • The temperature is too high.

  • Solution: Add 10% extra free ligand (e.g., dppf or PPh3) to the reaction mixture to stabilize the Palladium species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Defines reactivity order I > Br >> Cl).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of Protodeboronation).

  • PubChem Database. (n.d.). Compound Summary: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Sources

purification challenges and solutions for brominated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Purification of Brominated Organic Compounds >

Introduction

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. Brominated compounds are pivotal in pharmaceuticals, agrochemicals, and materials science, yet their purification can be complex due to their distinct chemical properties.

As a Senior Application Scientist, I've designed this resource to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. This guide is structured to address common issues through a troubleshooting format and a comprehensive FAQ section, ensuring you have the expert insights needed to achieve your desired purity and yield.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during the purification of brominated organic compounds.

Problem 1: Compound Decomposition on Silica Gel Column

Symptoms:

  • Low or no recovery of the desired product from the column.

  • Appearance of new, unexpected spots on the TLC plate of collected fractions.

  • Streaking or tailing of the compound on the TLC plate.

Causality: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[1] Brominated compounds, particularly those with benzylic or allylic bromides, or those prone to elimination reactions, can be susceptible to degradation. The acidic silanol groups on the silica surface can promote debromination or other side reactions.[2]

Solutions:

  • Deactivation of Silica Gel:

    • Basic Treatment: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the packed column with the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[2] This is particularly effective for compounds that are sensitive to acid.

    • Water Deactivation: For some compounds, simply adding a small amount of water to the silica gel (0.5-1% by weight) can reduce its activity and prevent decomposition.

  • Alternative Stationary Phases:

    • If your compound is highly sensitive, consider using a less acidic stationary phase.

      • Alumina: Alumina is available in neutral, basic, and acidic forms. Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

      • Florisil®: A magnesium silicate gel that is less acidic than silica gel and can be a good option for some separations.[1]

  • 2D TLC Test for Stability:

    • Before committing to a column, assess your compound's stability on silica gel using a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[2]

Problem 2: Co-elution of Brominated Compound with Impurities

Symptoms:

  • Fractions from column chromatography contain both the desired product and impurities, as confirmed by TLC, NMR, or LC-MS.

  • Poor separation between spots on the TLC plate, even after screening multiple solvent systems.

Causality: Co-elution occurs when the polarity of the desired compound and the impurity are very similar, leading to overlapping retention times on the chromatography column. This is a common challenge, especially with byproducts from the bromination reaction itself, such as regioisomers or poly-brominated species.

Solutions:

  • Optimize the Solvent System:

    • Systematic Screening: Don't just increase the polarity. Systematically screen different solvent systems with varying selectivities. A good starting point is a combination of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Ternary Mixtures: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, adding a small amount of methanol or acetone to a hexane/ethyl acetate mixture can alter the selectivity.

  • High-Performance Liquid Chromatography (HPLC):

    • For challenging separations, HPLC offers much higher resolution than flash chromatography.[3][4]

    • Normal-Phase HPLC: Can provide excellent separation for many organic compounds.

    • Reverse-Phase HPLC: Particularly useful for more polar compounds. A C18 column is a common starting point.[5]

  • Recrystallization:

    • If your brominated compound is a solid, recrystallization can be a highly effective purification method.[6] The key is to find a solvent or solvent pair in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.[6]

Problem 3: Debromination During Purification

Symptoms:

  • Presence of the de-brominated analog of your target compound in the purified fractions.

  • This can be confirmed by mass spectrometry (loss of the characteristic bromine isotope pattern) or NMR spectroscopy.

Causality: The carbon-bromine bond can be labile under certain conditions. The strength of the C-Br bond is weaker than C-Cl and C-F bonds, making it more susceptible to cleavage.[7] Debromination can be promoted by:

  • Reductive conditions: Certain metals or reducing agents can cause reductive dehalogenation.[8]

  • Nucleophiles: Strong nucleophiles can displace the bromide.

  • Catalysis: Some transition metals, like palladium, can catalyze dehalogenation.[9]

Solutions:

  • Avoid Reductive Conditions:

    • Be mindful of any reagents or materials used in your workup and purification that could act as reducing agents.

    • Ensure all glassware is thoroughly cleaned to remove any metal residues.

  • Control pH:

    • For compounds prone to nucleophilic attack, controlling the pH of your aqueous workup can sometimes mitigate debromination.

  • Gentle Purification Techniques:

    • If you suspect your compound is sensitive, opt for milder purification methods. Recrystallization is often a good choice.

    • If chromatography is necessary, consider the stability of your compound on the chosen stationary phase and eluent.

Problem 4: Chiral Separation of Brominated Enantiomers

Symptoms:

  • You have a racemic mixture of a chiral brominated compound and need to isolate the individual enantiomers.

  • Standard achiral chromatography methods are ineffective.

Causality: Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making their separation by standard techniques impossible. Chiral separation requires a chiral environment that can differentiate between the two enantiomers.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the most common and effective method for separating enantiomers.[3][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

    • Common CSPs include those based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, and Pirkle-type phases.[3][4]

    • Method development involves screening different chiral columns and mobile phases to achieve baseline separation.

  • Crystallization-Induced Diastereomer Transformation (CIDT):

    • This technique involves forming diastereomeric salts by reacting the racemic mixture with a chiral resolving agent.[11] The resulting diastereomers have different solubilities and can often be separated by crystallization.[11]

    • After separation, the chiral auxiliary can be removed to yield the pure enantiomer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when purifying brominated organic compounds?

A1:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Brominated compounds can be toxic and/or corrosive. Avoid direct contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

  • Static Electricity: When using flammable solvents in flash chromatography, ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[12]

Q2: How can I quickly assess the purity of my brominated compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary idea of the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities. The characteristic isotopic pattern of bromine is a key diagnostic tool.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from impurities.[13]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable brominated compounds.[5][14]

Q3: My brominated compound is a yellow or brown color, but the literature says it should be white. What could be the cause?

A3: The color is likely due to the presence of elemental bromine (Br₂) as an impurity.[6] This is common in brominating agents like N-bromosuccinimide (NBS) that have been stored for a long time.[6] The bromine can often be removed by recrystallization or by washing a solution of the compound with a reducing agent like sodium bisulfite.

Q4: Can I use silica gel for the purification of all types of brominated compounds?

A4: While silica gel is a versatile stationary phase, it's not universally suitable. As discussed in the troubleshooting section, acid-sensitive brominated compounds can decompose on silica.[1][2] It's always a good practice to perform a quick stability test (e.g., 2D TLC) before running a large-scale column. For some compounds, silica gel can even act as a catalyst for bromination reactions.[15][16][17]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes the preparation of triethylamine-treated silica gel for the purification of acid-sensitive brominated compounds.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine

  • Glass column for flash chromatography

  • Sand

Procedure:

  • Prepare the Slurry: In a beaker, add the desired amount of silica gel. In a separate container, prepare your chosen eluent. Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Pack the Column: Add a small amount of sand to the bottom of the column. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.

  • Equilibrate the Column: Allow the silica gel to settle. Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica. Add a layer of sand to the top of the silica bed.

  • Run the Column: Carefully load your sample onto the column and begin eluting with the triethylamine-containing eluent.

Protocol 2: Recrystallization of a Brominated Aromatic Compound

This protocol provides a general procedure for purifying a solid brominated compound by recrystallization.

Materials:

  • Crude brominated compound

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Visualizations

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Brominated Compound is_solid Is the compound a solid? start->is_solid is_stable_silica Is it stable on silica gel? (2D TLC) is_solid->is_stable_silica No recrystallization Recrystallization is_solid->recrystallization Yes flash_chrom Flash Chromatography (Standard Silica) is_stable_silica->flash_chrom Yes deactivated_chrom Flash Chromatography (Deactivated Silica/Alumina) is_stable_silica->deactivated_chrom No is_chiral Is it a racemic mixture? chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes separation_difficulty Is the separation difficult? separation_difficulty->is_chiral No hplc Preparative HPLC separation_difficulty->hplc Yes flash_chrom->separation_difficulty deactivated_chrom->separation_difficulty

Caption: A decision tree to guide the selection of an appropriate purification method for brominated organic compounds.

Diagram 2: Workflow for Troubleshooting Low Yield in Flash Chromatography

Troubleshooting_Workflow start Low Yield After Flash Chromatography check_stability Check Compound Stability on Silica (2D TLC) start->check_stability check_elution Analyze All Fractions (including solvent front and baseline) check_stability->check_elution Stable degradation Compound Degraded check_stability->degradation Unstable check_loading Review Loading Technique (Dry vs. Wet loading) check_elution->check_loading Product present but yield low no_elution Compound Stuck on Column check_elution->no_elution No product in fractions early_elution Compound in Solvent Front check_elution->early_elution Product in early fractions poor_loading Poor Loading Technique check_loading->poor_loading Identified issue solution_degradation Use Deactivated Silica or Alternative Phase degradation->solution_degradation solution_no_elution Increase Eluent Polarity or Use Stronger Solvent no_elution->solution_no_elution solution_early_elution Use Less Polar Eluent early_elution->solution_early_elution solution_poor_loading Optimize Loading Method poor_loading->solution_poor_loading

Caption: A logical workflow to diagnose and solve the problem of low product yield after flash chromatography.

References

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Qvf® Bromine Processes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Royal Society of Chemistry. (n.d.). Reductive dehalogenation of brominated disinfection byproducts by iron based bimetallic systems. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?. r/chemistry. Retrieved from [Link]

  • ACS Publications. (2010, December 30). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Retrieved from [Link]

  • TSI Journals. (2007, July 27). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

  • University of Helsinki. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Catalytic bromination of anthracene on silica gel | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 6). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PubMed Central. Retrieved from [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
  • Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]

  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Thieme. (2016, January 5). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for biphenyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biphenyl Coupling Optimization Hub .

As a Senior Application Scientist, I have structured this guide to move beyond generic textbook advice. Biphenyl coupling (primarily via the Suzuki-Miyaura reaction) is the workhorse of modern drug discovery, yet it frequently fails during the transition from simple model substrates to complex, heterocycle-rich scaffolds.

This guide treats your reaction as a system of competing rates: Oxidative Addition vs. Catalyst Decomposition and Transmetallation vs. Protodeboronation .

Part 1: The Optimization Logic (Triage)

Before altering specific reagents, you must diagnose the mode of failure. Randomly changing solvents is inefficient. Use this logic flow to determine your next step.

OptimizationLogic Start Analyze LCMS of Failed Run Result1 SM Remaining (No Conversion) Start->Result1 Halide Intact Result2 SM Consumed (Low Yield) Start->Result2 Halide Gone Issue1 Catalyst Dead? (Pd Black visible) Result1->Issue1 Check Reaction Appearance Issue2 Protodeboronation (Ar-H observed) Result2->Issue2 Mass = Boronic Acid - B(OH)2 + H Issue3 Homocoupling (Ar-Ar dimer) Result2->Issue3 Mass = 2x Halide fragment Sol1 Action: Switch to G3/G4 Precatalyst Issue1->Sol1 Sol2 Action: Anhydrous Conditions or MIDA Boronate Issue2->Sol2 Sol3 Action: Degas Solvent (Remove O2) Issue3->Sol3

Figure 1: Diagnostic decision tree for Suzuki-Miyaura coupling failures. Identify the impurity profile (Ar-H vs Ar-Ar) before optimizing conditions.

Part 2: Catalyst & Ligand Selection (The Engine)[1]

The most common error in biphenyl synthesis is using "legacy" catalysts like Pd(PPh3)4 for sterically demanding couplings.

Q: My reaction stalls at 20% conversion. I see a black precipitate. What is happening?

A: You are experiencing "Catalyst Death" (aggregation of Pd(0) into inactive nanoparticles, or "Pd Black").

  • The Cause: The rate of Oxidative Addition is slower than the rate of catalyst decomposition. This is common with electron-rich aryl chlorides or sterically hindered substrates.

  • The Solution: Switch to a Buchwald G3 or G4 Precatalyst containing a bulky, electron-rich dialkylbiaryl phosphine ligand.

    • Why? Bulky ligands (like XPhos or SPhos) increase the "cone angle," protecting the Pd center from aggregating. They also force the Pd into a mono-ligated species [L-Pd(0)], which is exponentially more reactive toward oxidative addition than the bis-ligated species found in older catalysts [1].

Q: Which ligand should I choose for ortho-substituted biphenyls?

A: Steric hindrance at the coupling site requires specific ligand geometries.

LigandBest Use CaseMechanism of Action
SPhos Ortho-substitution on the Boronic Acid.High electron density facilitates transmetallation of hindered boronates.
XPhos Ortho-substitution on the Aryl Halide (Cl/Br).Massive steric bulk promotes reductive elimination, forming the difficult C-C bond.
RuPhos Heterocycles (Pyridines, etc.) & secondary amines.[1]Prevents coordination of the heterocycle nitrogen to the Pd center (poisoning).
BrettPhos Amides/Amines (Buchwald-Hartwig).[1][2]Specialized for C-N coupling, less common for C-C but excellent for stability.

Part 3: Solvent & Base Effects (The Environment)

Q: I am observing significant Protodeboronation (Ar-B(OH)2 → Ar-H). How do I stop it?

A: Protodeboronation is the primary killer of yields in heterocyclic biphenyl coupling. It is catalyzed by both acid and base, but most aggressively by water at high temperatures [2].

Protocol: The "Anhydrous Switch" If standard aqueous conditions (Dioxane/H2O + Na2CO3) fail:

  • Eliminate Water: Switch solvent to anhydrous 1,4-Dioxane or Toluene .

  • Change Base: Use Cs2CO3 or K3PO4 (finely ground).[1] These have low solubility in organic solvents, creating a "slow-release" effect that minimizes the concentration of the active boronate species, protecting it from degradation.

  • Alternative: If the substrate is extremely sensitive, switch the coupling partner from a Boronic Acid to a MIDA Boronate or Pinacol Ester . These release the active species slowly [3].[3][4]

Q: Is water strictly necessary for the Suzuki reaction?

A: Technically, yes —but practically, no.

  • The Mechanism: The Boronic Acid is not the active species; it must be activated by a base to form a Boronate anion [Ar-B(OH)3]-. This usually requires water to solubilize the inorganic base.[5]

  • The Workaround: In "anhydrous" protocols, trace water (always present in commercial solvents/bases) or the solubility of Cs2CO3 in hot dioxane is sufficient to drive the reaction without flooding the system and causing hydrolysis.

Part 4: Advanced Troubleshooting & Mechanism

Q: I see homocoupling of my aryl halide (Ar-X + Ar-X → Ar-Ar). Why?

A: This is an Oxidative Homocoupling , usually caused by an oxygen leak.

  • Mechanism: Oxygen oxidizes the Pd(0) or Pd(II) species, disrupting the cycle and causing two aryl halides to couple.

  • Fix: Do not just "purge" with a needle. Perform a freeze-pump-thaw cycle or sparge vigorously with Argon for 15 minutes. Ensure your solvent is degassed before adding the catalyst.

Visualizing the Critical Path

Understanding where your reaction fails in the cycle allows you to pinpoint the fix.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Rate Limiting for Chlorides/Rich Arenes TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet Requires Base (Activation) Fail1 Failure: Pd Black (Ligand too small) OxAdd->Fail1 Decomposition RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk Helps Here Fail2 Failure: Hydrolysis (Too much water) TransMet->Fail2 Protodeboronation RedElim->Pd0 Cycle Repeats

Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that bulky ligands accelerate the final step (Reductive Elimination) but stabilize the Pd(0) starting point.

Part 5: Standardized Screening Protocol

Do not rely on a single condition. For a new biphenyl coupling, run this 4-reaction screen (25 mg scale):

  • Standard: Pd(dppf)Cl2 / Na2CO3 / Dioxane:H2O (9:1) / 80°C.

  • Steric/Challenging: XPhos Pd G3 / K3PO4 / THF:H2O (10:1) / 60°C.

  • Base-Sensitive: SPhos Pd G3 / Anhydrous K3PO4 / Toluene / 100°C.

  • "Kitchen Sink": Pd(dtbpf)Cl2 / Cs2CO3 / DMF / 100°C (High polarity, high activity).

References

  • Sigma-Aldrich. (2025). Buchwald Precatalysts and Ligands User Guide. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Solvent Selection. Retrieved from

  • National Institutes of Health (NIH). (2020). Elucidating the Role of Boronic Esters in Suzuki-Miyaura Reaction. Retrieved from

  • BenchChem. (2025).[1][6] Comparative Guide to Base Selection in Suzuki Cross-Coupling. Retrieved from

Sources

stability and degradation pathways of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation Pathways of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Stability Profiling, Degradation Mechanisms, and Handling Protocols

Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (referred to hereafter as BFBB ). As a key intermediate in the synthesis of liquid crystals, OLED materials, and biaryls, BFBB requires precise handling to prevent three primary degradation modes: photolytic debromination , benzylic oxidation , and lithium-halogen scrambling .

Quick Reference: Physicochemical Profile
PropertySpecification / Behavior
Molecular Formula C₁₆H₁₆BrF
Core Moiety Halogenated Biphenyl
Primary Reactivity Aryl Bromide (C-Br) > Aryl Fluoride (C-F)
UV Sensitivity High (Susceptible to homolytic C-Br fission)
Oxidation Risk Moderate (Dependent on butyl isomer; n-butyl > tert-butyl)
Storage Class Light-sensitive; Store under inert atmosphere (Ar/N₂)
Module 1: Storage & Environmental Stability
Q1: My sample has turned from white crystals to a faint yellow solid. Is it still usable?

Diagnosis: This is a classic sign of surface oxidation or photolytic degradation . Technical Insight: Halogenated biphenyls are chromophores. Upon exposure to UV or ambient light, the C-Br bond (bond dissociation energy ~81 kcal/mol) can undergo homolytic cleavage, generating aryl radicals. These radicals recombine to form conjugated impurities (e.g., bi-biphenyls) or abstract hydrogen, leading to yellowing.

  • If n-butyl isomer: The benzylic position (α-carbon) is susceptible to auto-oxidation, forming peroxides or ketones over time.

  • If tert-butyl isomer: The yellowing is exclusively due to photolysis (trace debromination), as there are no benzylic protons to oxidize.

Troubleshooting Protocol:

  • Dissolve a small amount (5 mg) in HPLC-grade methanol.

  • Filter through a 0.2 µm PTFE syringe filter to remove insoluble oligomers.

  • Run HPLC : Check for a "ghost peak" at RRT (Relative Retention Time) ~0.8 (Des-bromo impurity) or RRT >1.2 (Dimers).

  • Decision : If purity is >98%, recrystallize from Ethanol/Hexane. If <95%, repurify via silica column chromatography (Hexane eluent).

Q2: Can I store BFBB in solution?

Recommendation: No , unless strictly necessary and for short durations (<24 hours). Reasoning: In solution (especially in ethers like THF or chlorinated solvents like DCM), the rate of photodebromination increases significantly due to solvent-assisted radical propagation.

  • Risk Factor : Solutions exposed to fluorescent lab lights can degrade by 0.5–2% per hour.

  • Corrective Action : If solution storage is mandatory, use amber vials , wrap in aluminum foil, and store at -20°C under Argon.

Module 2: Reaction Stability (Synthesis & Catalysis)
Q3: I am observing "des-bromo" byproduct (4'-butyl-3-fluoro-1,1'-biphenyl) during Suzuki coupling. Why?

Diagnosis: Protodebromination is competing with the oxidative addition step. Root Cause Analysis: This side reaction occurs when the oxidative addition of Pd(0) to the C-Br bond is slow, or when the Pd(II)-aryl intermediate captures a hydride source instead of the boronic acid.

  • Excessive Heat/Light : Promotes radical cleavage of C-Br before Pd insertion.

  • Solvent Impurities : Wet alcohols or acetone can act as hydride donors.

Optimization Workflow:

  • Step 1 : Degas solvents thoroughly (sparge with Ar for 20 min). Dissolved O₂ promotes homocoupling and stalls the catalytic cycle, allowing protodebromination to take over.

  • Step 2 : Switch Catalyst.[1] Use electron-rich, bulky ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the oxidative addition step, outcompeting the degradation pathway.

  • Step 3 : Exclude Light. Wrap the reaction flask in foil.

Q4: During Lithiation (Li-Halogen exchange) at -78°C, I see scrambling of the fluorine atom. How do I prevent this?

Diagnosis: Benzyne formation or Lithium-Fluorine exchange . Technical Insight: While Br is the intended exchange site, the ortho-relationship of the Fluorine atom (at position 3) to the Bromine (at position 4) creates a risk. After Li-Br exchange, the resulting Aryl-Li species has a Fluorine atom ortho to the anion.

  • The Danger Zone : If the temperature rises above -60°C, the Aryl-Li can eliminate LiF to form a reactive benzyne intermediate (3,4-didehydrobiphenyl derivative), which then polymerizes or reacts non-selectively.

Control Protocol:

  • Temperature Discipline : Maintain internal temperature strictly below -75°C . Pre-cool the addition funnel.

  • Reagent Order : Add n-BuLi slowly down the side of the flask to pre-cooled BFBB solution.

  • Quenching : Add the electrophile (e.g., DMF, Borate) immediately after the lithiation is complete (typically 15-30 mins). Do not let the lithiated species sit ("soak") for hours.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two critical failure modes for BFBB: Photolytic Cleavage (Light) and Benzylic Oxidation (Air/Time).

G cluster_0 Critical Control Points BFBB 4-Bromo-4'-butyl- 3-fluoro-1,1'-biphenyl (Intact) Radical Aryl Radical Intermediate BFBB->Radical UV Light (hν) Homolytic Fission BenzOx Degradation Product B: Benzylic Ketone/Peroxide (If n-butyl) BFBB->BenzOx O₂ / Time / Heat (Auto-oxidation at α-Carbon) DesBromo Degradation Product A: Des-bromo derivative (Impurity) Radical->DesBromo H-abstraction (Solvent) Polymer Oligomers/Colored Compounds Radical->Polymer Radical Recombination

Figure 1: Primary degradation pathways. Note that Benzylic Oxidation (bottom path) is specific to alkyl chains with α-protons (e.g., n-butyl) and is negligible for tert-butyl analogs.

Module 4: Analytical Troubleshooting (QC)
Summary of Impurity Markers

Use this table to identify peaks in your LC-MS or GC-MS data.

Impurity TypeOriginRelative Retention Time (RRT)Mass Shift (Δm/z)Prevention
Des-bromo Photolysis / Protodebromination~0.8 (Elutes earlier)-79 (Loss of Br, +H)Amber glassware, Degassed solvents
Benzyne Dimer Failed Lithiation (High Temp)>1.5 (Late eluter)Variable (Dimerization)Keep T < -75°C during Li-exchange
Benzylic Ketone Oxidation (Storage)~0.6 (More polar)+14 (Conversion of CH₂ to C=O)Store under Argon, low temp
Homocoupling Suzuki Side-Reaction>1.2Varies (Biaryl dimer)Remove O₂, optimize catalyst loading
References
  • National Institute of Standards and Technology (NIST) . 4-Bromo-4'-fluoro-1,1'-biphenyl - Gas Phase Ion Energetics & Structure. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem . Compound Summary: 4-Bromo-4'-fluoro-1,1'-biphenyl (Physical Properties & Safety). [Link]

  • Master Organic Chemistry . Benzylic Oxidation of Alkyl Benzenes: Mechanism and Limitations. [Link]

  • MDPI (Molecules) . Photo-Induced Dehalogenation of Aryl Bromides: Mechanistic Insights. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

[1][2][3][4][5][6]

Subject: Removal of Residual Catalyst Impurities (Pd, Ni, Cu) Ticket ID: PUR-2024-BFB-09 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Critical Constraint: Preservation of the Aryl-Bromide (Ar-Br) handle.[1][2][3][4] Common Contaminants: Palladium (Pd), Nickel (Ni), Copper (Cu).[5][2][3]

You are likely synthesizing this molecule via a Suzuki-Miyaura coupling using a Pd-catalyst.[1][2][3][4][6][7] The presence of the butyl chain increases lipophilicity (LogP > 4.5), while the 3-fluoro substituent introduces unique electronic properties.[5]

The Challenge: Transition metals, particularly Palladium, have a high affinity for the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

547dehalogenating the bromine2

This guide details non-destructive, chelation-based purification protocols compliant with ICH Q3D standards.

Diagnostic Triage: Is Metal Removal Necessary?

Before initiating purification, verify the contamination level.[5][7]

Indicator Diagnosis Action Required
Color Dark brown, black, or grey tint in solid/oil.[1][2][3][4]High Contamination (>1000 ppm). Proceed to Protocol A (Bulk Removal).[1][5][2][3][4][7]
Color Light yellow, tan, or off-white.[1][2][3]Moderate Contamination (100-500 ppm). Proceed to Protocol B (Scavenging).[1][2][3][4][7]
XRF / ICP-MS Pd > 10 ppm (Oral limit) or > 1 ppm (Parenteral).[1][2][3][4]Trace Contamination. Proceed to Protocol B (Scavenging).
NMR Broadening of aromatic peaks (paramagnetic interference).High Paramagnetic Metal (Ni/Cu). Proceed to Protocol A.

Troubleshooting Protocols

Protocol A: Bulk Removal (Activated Carbon)

Use this for crude mixtures with visible metal particulates or high (>500 ppm) loading.[5][2][3][4]

Theory: Activated carbon possesses a massive surface area with pores that physically trap metal clusters.[1][2][3][4][7] However, it is non-selective and may adsorb some product.[5][3][4][7]

Step-by-Step:

  • Dissolution: Dissolve crude 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl in THF or Toluene (10 mL/g). Avoid DCM if possible, as it competes for adsorption sites.[5][2][3][4][7]

  • Adsorbent Addition: Add Activated Carbon (Darco KB-G or equivalent) at 10-20% w/w relative to the substrate.[1][2][3][4][7]

  • Digestion: Heat to 50°C and stir vigorously for 1-2 hours. Do not reflux.

  • Filtration: Cool to room temperature. Filter through a pad of Celite 545 to remove the carbon.[4][7]

  • Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.[3][4][7]

  • Analysis: Concentrate and check color/purity. If colored, proceed to Protocol B.[5][2][3][4][7]

Protocol B: Precision Scavenging (Functionalized Silica)

The Gold Standard for Ar-Br stability.[1][2][3][4] Recommended for <500 ppm to <10 ppm reduction.[7]

Theory: Silica modified with chelating ligands (Thiols, Diamines) chemically binds metal ions.[2][3][4][7] Unlike carbon, this is highly selective and will not strip the Bromine atom.[5][7]

Recommended Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).[1][2][3][4][7] Why? Thiol/DMT have the highest affinity for Pd(II) and Pd(0) and are compatible with electrophiles like Ar-Br.[5][2][3][4]

Step-by-Step:

  • Solvent Selection: Dissolve the compound in Ethyl Acetate or THF .[1][3][4][7] (Avoid alcohols if using DMT, as it may reduce efficiency slightly).[5][2][3][4][7]

  • Dosage: Add 4 equivalents of scavenger relative to the residual metal content (if known). If unknown, add 5-10% w/w relative to the product.[1][2][3]

  • Incubation: Stir at room temperature for 4 hours.

    • Tip: For stubborn Pd complexes, heat to 40°C.[2][3][4][7]

  • Filtration: Filter the suspension through a standard fritted glass funnel or a 0.45 µm PTFE filter.[1][3][4][7]

  • Result: The filtrate should be colorless.

Protocol C: The "Forbidden" Methods (What NOT to do)
  • Do NOT use Catalytic Hydrogenation: H2/Pd-C will rapidly debrominate your molecule, leaving you with 4'-butyl-3-fluoro-1,1'-biphenyl.[1][2][3][4]

  • Do NOT use Zinc/Acid washes: This promotes oxidative insertion into the C-Br bond.[1][2][3][4][7]

  • Do NOT rely solely on Crystallization: The butyl chain adds flexibility, often leading to "oiling out" rather than clean crystallization, trapping impurities.[7]

Visualized Workflows

Figure 1: Purification Decision Matrix

Determine the correct path based on contamination levels.

PurificationDecisionStartCrude 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenylCheckCheck Metal Content(Visual or XRF)Start->CheckHighHigh (>500 ppm)Dark/Black ColorCheck->HighHeavy ResidueLowLow (<500 ppm)Tan/Yellow ColorCheck->LowTrace ResidueCarbonProtocol A:Activated Carbon TreatmentHigh->CarbonScavengerProtocol B:SiliaMetS Thiol/DMTLow->ScavengerFilterFiltration (Celite)Carbon->FilterTestFinal QC (ICP-MS)Scavenger->TestFilter->ScavengerIf color persistsFilter->TestIf clear

Caption: Decision matrix for selecting the appropriate purification protocol based on initial metal load.

Figure 2: Chelation Mechanism & Safety

Why scavengers are safe for Aryl-Bromides.

ChelationSafetyPd_SolublePd(II) / Pd(0)ImpurityComplexPd-S-SilicaComplexPd_Soluble->ComplexHigh Affinity BindingScavengerSiliaMetS Thiol(Si-SH)Scavenger->ComplexChelationArBrTarget Molecule(Ar-Br)ArBr->ComplexNo InteractionSafeProductPurified Ar-Br(Intact)ArBr->SafeProductNo Reaction(Steric/Electronic Safety)

Caption: Mechanism showing selective binding of Pd by Thiol scavengers without affecting the Ar-Br bond.

Frequently Asked Questions (FAQ)

Q1: Will the Thiol scavenger react with my Bromine handle? A: No. The C-Br bond is stable toward thiols under neutral conditions.[1][3][4][7] Thiols require a strong base and high heat to perform nucleophilic aromatic substitution on an aryl bromide, especially one that is not activated by strong electron-withdrawing groups (like nitro).[1][2][3][4] The 3-fluoro group does activate the ring slightly, but not enough for a scavenger resin to displace the bromine at room temperature.[5]

Q2: I used Protocol B, but the product is still slightly yellow. Why? A: The yellow color might not be Palladium.[5][3][4][7] Conjugated bi-aryls can exhibit color, or it could be a trace organic impurity (e.g., oxidized phosphine ligands).[5][2][3][7] Run an NMR. If the spectra is sharp, the metal is likely gone.[5] If broad, repeat Protocol B with SiliaMetS® TAAcOH (Triamine tetraacetic acid) which is better for removing ionic Pd species.[5][2][3][4][7]

Q3: Can I use crystallization instead? A: The butyl chain on your molecule increases solubility in non-polar solvents, making crystallization tricky.[3][7] If you must crystallize, try a solvent system of Ethanol/Water or Methanol/Water .[1][2][3][4][7] However, be aware that Pd nanoparticles often act as nucleation sites and can be trapped inside the crystals.[5][7] Scavenging before crystallization is best practice.[1][2][3][4][7]

Q4: What are the regulatory limits for Pd? A: According to ICH Q3D (R2) :

  • Oral Administration: Class 2B limit is 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1][2][3][4][7][8]

  • Parenteral (Injection): Limit is 10 µ g/day (approx. 1 ppm).[1][5][2][3][4][7]

References

  • ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3][4][7] (2022).[1][5][2][3][4][7] Available at: [Link][5][2][3]

  • Garrett, C. E., & Prasad, K. (2004).[5][2][3][4][7] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.[5][2][3][7] (Foundational text on Pd removal).

  • PubChem Compound Summary: 4-Bromo-4'-fluoro-1,1'-biphenyl. (Structural analog data used for solubility inference). National Center for Biotechnology Information.[1][3][4][7] Available at: [Link][5][2][3][4]

managing regioselectivity in the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center for synthetic chemists. It bypasses basic textbook definitions to address failure modes, mechanistic bottlenecks, and optimization logic in the synthesis of substituted biphenyls.

Ticket ID: REGIO-BP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Managing Regioselectivity, Steric Hindrance, and Side Reactions in Substituted Biphenyl Synthesis.

Introduction: The "Selectivity-Reactivity" Paradox

Synthesizing substituted biphenyls—particularly those with ortho-substituents or specific meta-functionalization—often forces a trade-off between reactivity and selectivity. In high-value scaffolds (e.g., Valsartan, Telmisartan), the challenge is rarely just forming the bond; it is forming it at the correct position while suppressing homocoupling and protodeboronation.

This guide treats your reaction as a system with three variables: Hardware (Catalyst/Ligand), Software (Directing Groups/Substrate Design), and Environment (Reaction Conditions).

Module A: Catalyst & Ligand Selection (The Hardware)

User Query: I am attempting a Suzuki-Miyaura coupling on a sterically hindered 2,2'-disubstituted biphenyl. Yields are low (<30%), and I see significant unreacted halide. Increasing temperature just causes decomposition.

Root Cause Analysis

Standard ligands (like PPh₃) lack the steric bulk to promote the reductive elimination step in crowded systems. They also fail to protect the active Pd(0) species from aggregation. For 2,2'-disubstituted systems, the rate-limiting step shifts from oxidative addition to reductive elimination.

Solution: The Buchwald Ligand Strategy

You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands possess a unique structure that facilitates the formation of the monoligated Pd(0) species, which is highly active.

  • SPhos: Excellent for steric hindrance; the methoxy groups provide stability.

  • XPhos: Superior for aryl chlorides and sulfonates; high turnover frequency.

  • RuPhos: Best for electron-poor substrates and secondary amines.

Decision Matrix: Ligand Selection

LigandSelection Start Select Substrate Profile Steric Sterically Hindered (ortho-substituents) Start->Steric Electronic Electron-Poor / Deactivated Halide Start->Electronic Hetero Heterocyclic / Unstable Boronic Acid Start->Hetero SPhos Rec: SPhos (Promotes Reductive Elimination) Steric->SPhos High Hindrance XPhos Rec: XPhos (High Turnover for Chlorides) Steric->XPhos Mod. Hindrance Electronic->XPhos Aryl Chlorides RuPhos Rec: RuPhos (Stabilizes Oxidative Addition) Electronic->RuPhos Secondary Amines present MIDA Rec: MIDA Boronate + XPhos (Slow Release Strategy) Hetero->MIDA Protodeboronation Risk

Figure 1: Decision matrix for selecting the optimal ligand based on substrate constraints.

Module B: Managing Side Reactions (The Environment)

User Query: My LCMS shows the desired product mass, but also a significant peak corresponding to the homocoupling of the boronic acid (Biaryl A-A) and the de-boronated arene (Ar-H). How do I stop this?

Troubleshooting Guide: Homocoupling & Protodeboronation

These two side reactions are the primary yield-killers in biphenyl synthesis.

Issue 1: Oxidative Homocoupling (The "Oxygen Leak")

Mechanism: Oxygen acts as an oxidant, promoting the coupling of two boronic acid molecules (Glaser-type or Pd-mediated). Validation Check:

  • Is your solvent degassed?[1] (Sparging with Ar for 30 mins is mandatory; sonication is insufficient).

  • Are you using a Pd(II) source (e.g., Pd(OAc)₂)? These require reduction to Pd(0) in situ, often consuming boronic acid sacrificially.

Corrective Protocol:

  • Switch to Pd(0): Use Pd₂(dba)₃ or a precatalyst (e.g., XPhos Pd G2) that generates Pd(0) without consuming reagent [1].

  • Base Selection: Switch from carbonate bases to K₃PO₄ . Phosphate bases often suppress homocoupling rates compared to carbonates in aqueous media.

Issue 2: Protodeboronation (The "pH Trap")

Mechanism: Occurs rapidly in electron-poor or heterocyclic boronic acids (e.g., 2-pyridyl, polyfluorophenyl). The C-B bond hydrolyzes under basic conditions.[2] Validation Check:

  • Check the pH of the aqueous layer. If pH > 12, rate of deboronation increases exponentially for sensitive substrates.

Corrective Protocol: The "Slow-Release" Strategy Instead of dumping free boronic acid into a basic soup, use MIDA boronates or Potassium Organotrifluoroborates .

  • MIDA Boronates: These are stable to base. They hydrolyze slowly, keeping the concentration of free boronic acid low (below the threshold for homocoupling/deboronation) but high enough for the catalyst to grab it [2].

Quantitative Comparison of Base Effects
BasepKa (conj. acid)Homocoupling RiskProtodeboronation RiskRecommended For
Na₂CO₃ 10.3HighModerateStandard, robust substrates
K₃PO₄ 12.3Low High (if unbuffered)Sterically hindered couplings
CsF 3.2 (HF)LowLowest Acid-sensitive / Silyl-protected groups
Cs₂CO₃ 10.3ModerateModerateHigh-temperature microwave reactions

Module C: Distal Regioselectivity (The Software)

User Query: I need to functionalize the meta-position of a biphenyl core. Standard electrophilic substitution gives ortho/para mixtures. How do I force meta-selectivity?

Mechanism: Template-Assisted C-H Activation

You cannot rely on electronic bias (Friedel-Crafts rules) for meta-selectivity. You must use Directing Groups (DGs) that coordinate the metal and swing it into the meta position via a macrocyclic transition state.

The "Yu-Maiti" Paradigm: Use a nitrile or removable template that coordinates Pd(II). The geometry of the ligand-metal-substrate complex dictates the reach.

  • Key Insight: A Pd-Ag heterodimeric transition state is often responsible for the unique geometry required to reach the meta C-H bond [3].

MetaActivation Substrate Biphenyl Substrate (with Nitrile DG) Coordination Coordination to Pd(II) (Ortho-blocked) Substrate->Coordination + Pd(OAc)2 TS Ag-Pd Heterodimeric Transition State Coordination->TS + Ag salt Activation Meta-C-H Activation (CMD Pathway) TS->Activation Geometry Lock Product Meta-Substituted Biphenyl Activation->Product Funct. & Release

Figure 2: Workflow for template-assisted meta-selective C-H activation.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity Coupling of Sterically Hindered Biphenyls

Use this for 2,2'-disubstituted or tetra-ortho-substituted systems.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • Boronic Acid (1.5 equiv) - Use excess to account for minor deboronation.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).

  • Base: K₃PO₄ (3.0 equiv).[2]

  • Solvent: Toluene/Water (10:1).

Step-by-Step Workflow:

  • The Pre-Mix (Validation Step): In a glovebox or under Ar flow, mix Pd source and Ligand in the solvent. Stir at RT for 15 min. Observation: Solution should turn from orange/red to pale yellow (formation of active Pd-L species). If it stays dark/black, your catalyst is dead/aggregated.

  • Substrate Addition: Add Aryl Halide and Boronic Acid.

  • Degassing (Critical): Sparge the biphasic mixture with Ar for 20 mins. Do not skip.

  • Reaction: Heat to 100°C for 12-24h.

  • Checkpoint: Check LCMS.

    • If Homocoupling > 10%: Repeat with slow addition of Boronic Acid (syringe pump over 4h).

    • If Protodeboronation > 10%: Switch Boronic Acid to MIDA Boronate and use THF/H₂O (10:1) with K₃PO₄ [2].[1][2][4]

Protocol B: Site-Selective Coupling of Polyhalogenated Arenes

Use this when coupling to a di-halo scaffold (e.g., 2,4-dibromobenzene).

Concept: Reactivity follows Bond Dissociation Energy (BDE) and steric accessibility.

  • Order of Reactivity: I > Br > Cl >> F.[5]

  • Identical Halogens: The position less sterically hindered or more electron-deficient reacts first.

Procedure:

  • Stoichiometry Control: Use 0.95 equiv of Boronic Acid relative to the di-haloarene. Never use excess boronic acid here, or you will get double coupling.

  • Catalyst: Use Pd(PPh₃)₄ (low reactivity is good here—it enhances selectivity for the most active site).

  • Temperature: Keep at 60°C (do not reflux). Lower temperature amplifies the rate difference between the two halogen sites [4].

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.Link

  • National Institutes of Health (NIH). Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies.Link

  • National Institutes of Health (NIH). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Link

  • Thieme Connect. Identification of a Surprising Boronic Acid Homocoupling Process.Link

Sources

Technical Support Center: Characterization of Complex Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Characterization Core (FCC). Status: Online | Tier: Level 3 Support (Senior Scientist) Ticket Subject: Troubleshooting NMR, MS, and Chromatographic Anomalies in Fluorinated Drug Candidates.

Introduction: The "Fluorine Factor"

As your Senior Application Scientist, I understand the frustration. You’ve introduced fluorine to improve metabolic stability or binding affinity, but now your standard analytical workflows are failing. Fluorine (


F) is not just "another heteroatom"; it is the most electronegative element with a high gyromagnetic ratio, creating unique spectral and physical behaviors.

This guide is structured as a Troubleshooting Portal . Locate your specific symptom below to access the corrective protocol.

Module 1: NMR Spectroscopy Anomalies

User Report: "My


C spectrum is unreadable due to extensive signal splitting, and I cannot assign the quaternary carbons."
Root Cause Analysis

F has a spin of 1/2 and 100% natural abundance.[1] Unlike protons, which have small couplings to carbon (

Hz), fluorine exerts massive scalar coupling:
  • One-bond (

    
    ):  160–400 Hz (Splits signals into wide doublets/quartets).
    
  • Two-bond (

    
    ):  20–50 Hz (Complicates neighboring carbons).
    
  • Result: Signal intensity is dispersed into multiplets, burying quaternary carbons in the baseline noise.

Solution: Triple Resonance Decoupling (

C{

H,

F})

Standard proton decoupling (


C{

H}) is insufficient. You must decouple both

H and

F simultaneously.

Prerequisite: You need a probe capable of tuning to H, F, and C simultaneously (e.g., TBO, HFX, or specialized CryoProbe).

Protocol 1.1: Setup for Bruker TopSpin (Triple Resonance)

Note: This protocol assumes an HFX-configured probe.

  • Cable Setup: Ensure the

    
    F channel is routed to the second decoupler (often channel 3) and 
    
    
    
    H to the first (channel 2).
  • Experiment Selection: Load a standard

    
    C parameter set (e.g., C13CPD).
    
  • Modify Pulse Program: Change pulprog to zgpg30 (or similar inverse-gated sequence).

  • Channel Configuration:

    • NUC1:

      
      C (Observe)
      
    • NUC2:

      
      H (Waltz16 Decoupling)
      
    • NUC3:

      
      F (Waltz16 or GARP Decoupling)
      
  • Frequency Centering (Critical):

    • Acquire a quick 1D

      
      F spectrum.[2] Note the center frequency of your fluorine signals (e.g., -110 ppm).
      
    • Set O3P (Offset 3) to this value. Failure to center the decoupler will result in "wavy" baselines or incomplete decoupling.

  • Power Check: Set PLW3 (Fluorine decoupling power). Caution:

    
    F and 
    
    
    
    H frequencies are close; high-power decoupling can cause arcing in non-specialized probes. Keep duty cycle low.

Data Presentation: Coupling Constants Reference

Interaction TypeCoupling Constant (

)
Structural Insight

(

)
165 - 175 HzAliphatic C-F bond

(

)
250 - 350 HzAromatic/Vinylic C-F bond

(Geminal)
160 - 280 HzCF

groups (distinctive pattern)

(Vicinal)
20 - 50 HzProximal carbon assignment
Visual Workflow: NMR Pulse Sequence Decision Tree

NMR_Workflow Start Issue: Complex 13C Spectrum CheckProbe Check Hardware: Is HFX/Triple Probe available? Start->CheckProbe YesProbe YES CheckProbe->YesProbe NoProbe NO CheckProbe->NoProbe TripleDec Run 13C{1H, 19F} (Triple Resonance) YesProbe->TripleDec AltPath Alternative Strategy NoProbe->AltPath F_Decouple Run 13C{19F} only (Sacrifice 1H decoupling) AltPath->F_Decouple If C-F splitting > C-H HOESY Run 1H-19F HOESY (Spatial Correlation) AltPath->HOESY For spatial assignment

Figure 1: Decision logic for selecting the correct NMR experiment based on hardware availability.

Module 2: Mass Spectrometry (MS) Troubleshooting

User Report: "I see no molecular ion in ESI+ mode, or the signal is suppressed."

Root Cause Analysis
  • Ionization Suppression: Fluorine is highly electron-withdrawing. It reduces the basicity of nearby nitrogens or oxygens, making protonation (

    
    ) in Electrospray Ionization (ESI) difficult [11].
    
  • Strong C-F Bonds: The C-F bond (

    
    116 kcal/mol) is the strongest single bond in organic chemistry. It rarely fragments under standard collision energies, leading to "empty" MS/MS spectra with no structural information [12].
    
Solution: Polarity Switching & Alternative Ionization

If ESI+ fails, do not simply increase voltage (this causes discharge). You must exploit the electronegativity of fluorine.

Protocol 2.1: MS Optimization for Fluorinated Species
  • Switch to Negative Mode (ESI-):

    • Fluorinated molecules often stabilize negative charge. Look for

      
       or adducts like 
      
      
      
      .
  • Try APCI (Atmospheric Pressure Chemical Ionization):

    • If the molecule is non-polar (perfluorinated chains), ESI will fail due to lack of charge sites. APCI relies on gas-phase ion-molecule reactions which are more effective for hydrophobic fluorocarbons [13].

  • Ammonium Adducts:

    • Add 5-10 mM Ammonium Acetate to your mobile phase. Fluorine has a high affinity for ammonium, often forming stable

      
       adducts when protonation fails.
      
Visual Workflow: Ionization Source Selection

MS_Workflow Start Target: Fluorinated Molecule ESI_Pos Attempt ESI (+) (Standard) Start->ESI_Pos Check_Signal Signal Observed? ESI_Pos->Check_Signal Success Optimize Cone Voltage Check_Signal->Success Yes Fail_Path NO Check_Signal->Fail_Path No ESI_Neg Attempt ESI (-) Look for [M-H]- or Acetate Fail_Path->ESI_Neg Check_Signal2 Signal Observed? ESI_Neg->Check_Signal2 Check_Signal2->Success Yes APCI Switch to APCI (For Hydrophobic/Perfluorinated) Check_Signal2->APCI No

Figure 2: Systematic workflow for identifying the optimal ionization method for fluorinated compounds.

Module 3: Chromatography (HPLC) Issues

User Report: "My fluorinated compound co-elutes with impurities on C18, or retention times are unpredictable."

Root Cause Analysis

This is the "Fluorous Effect." Fluorinated domains are neither truly lipophilic nor hydrophilic; they are "fluorophilic."

  • C18 Columns: Often fail to separate fluorinated analogs because fluorine's low polarizability leads to weak Van der Waals interactions compared to hydrogen [1].

  • "Ghost" Peaks: Highly fluorinated compounds may stick irreversibly to standard tubing or seals if not properly solubilized.

Solution: Pentafluorophenyl (PFP) Stationary Phases

PFP columns are not just "C18 with fluorine."[3] They offer three distinct separation mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich analytes.
  • Dipole-Dipole: The C-F bonds create a rigid dipole.

  • Shape Selectivity: The rigid nature of fluorinated phases can separate isomers (e.g., ortho vs para F-substitution) that C18 cannot resolve [10].

Protocol 3.1: The "Fluorine Switch" Method

If C18 fails:

  • Column: Install a PFP (Pentafluorophenyl) core-shell column.

  • Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Why? ACN is a dipole-aprotic solvent and can mask the dipole interactions of the PFP column. MeOH (protic) enhances the unique selectivity of the fluorine-fluorine interactions [10].

  • Gradient: Start with a standard 5%

    
     95% gradient. You will likely observe a significant shift in elution order compared to C18.
    
References
  • Vertex AI Search. (2026). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. 4

  • Vertex AI Search. (2025). 13C NMR with 1H and 19F double decoupling. EPFL Magnetic Resonance Facility. 1

  • Vertex AI Search. (2025). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. 5

  • Vertex AI Search. (2014). 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility. 6

  • Vertex AI Search. (2015).[7] Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration. ACS Publications.[8] 7

  • Vertex AI Search. (2025).[9] Carbon, Deuterium and Heteronuclear NMR using Topspin. Columbia University. 10

  • Vertex AI Search. (2025). Application for fluorine compounds | Applications Notes. JEOL Ltd. 2

  • Vertex AI Search. (2025). Separation of Fluorinated Amino Acids and Oligopeptides. NIH. 11

  • Vertex AI Search. (2025). The Effect of Column and Eluent Fluorination on Retention. ResearchGate. 12[2][13]

  • Vertex AI Search. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine. ACS Analytical Chemistry. 8[13]

  • Vertex AI Search. (2026). Fluorinated acids and alcohols dissociate near their ionization threshold. ResearchGate. 14

  • Vertex AI Search. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge. National Institute of Justice.[15] 15

Sources

Validation & Comparative

Technical Comparison Guide: Purity Analysis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Methods: High-Performance Liquid Chromatography (HPLC-UV) vs. Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

For the analysis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (hereafter referred to as BBFB ), a critical intermediate in liquid crystal (LC) and OLED synthesis, the choice of analytical method dictates the quality of the data.

  • The Verdict: HPLC-UV is the superior method for routine quantitative purity assessment (assay >99.5%) due to its ability to resolve thermally labile by-products and non-volatile inorganic salts often remaining from Suzuki coupling.

  • The Caveat: GC-MS is indispensable for structural elucidation of specific impurities (e.g., de-brominated species or positional isomers) that co-elute in HPLC.

  • Recommendation: A "Self-Validating System" where GC-MS qualifies the impurity profile tracked by HPLC.

Molecule Profile & Analytical Challenges

Target Molecule: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

  • Core Structure: Biphenyl backbone with a hydrophobic butyl chain and electron-withdrawing halogens (Br, F).

  • Critical Quality Attributes (CQAs):

    • Positional Isomers: The 3-fluoro substituent can migrate during synthesis; separating the 3-fluoro from the 2-fluoro isomer is chromatographically difficult.

    • Homologs: Butyl vs. Propyl/Pentyl chain impurities.

    • De-halogenation: 4-butyl-3-fluoro-biphenyl (loss of Br).

Method A: HPLC-UV (The Quantitative Standard)

Why This Method?

While standard C18 columns are common, they often fail to separate halogenated positional isomers (e.g., ortho-F vs meta-F). We recommend using a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize


 interactions and shape selectivity, which are far more sensitive to the electron-density shifts caused by the fluorine atom than simple hydrophobic C18 interactions.
Detailed Protocol
  • Column: Core-shell Biphenyl, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex or Halo).

  • Mobile Phase A: Water + 0.05% Phosphoric Acid (suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 60% B to 95% B over 15 minutes. Hold 5 min.

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 254 nm (Biphenyl

    
     transition).
    
  • Temperature: 40°C (Critical: Higher temp reduces viscosity of the butyl chain interaction, improving peak shape).

Representative Performance Data
ParameterPerformance MetricNotes
Linearity (

)
> 0.9995Range: 0.05 – 1.0 mg/mL
Limit of Quantitation (LOQ) 0.02% (Area)Superior to GC-MS for non-volatiles
Isomer Resolution (

)
> 2.23-F vs 2-F isomer separation
Precision (RSD, n=6) < 0.3%Excellent for release testing

Method B: GC-MS (The Structural Validator)

Why This Method?

GC-MS is used to confirm the identity of impurities flagged by HPLC. The bromine atom provides a distinct isotopic signature (1:1 ratio of


Br and 

Br), making it easy to distinguish brominated product from de-brominated side products (which show a standard aromatic envelope).
Detailed Protocol
  • Column: 5%-Phenyl-arylene (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: 280°C, Split ratio 20:1.

  • Oven Program:

    • 100°C (Hold 1 min).

    • Ramp 20°C/min to 300°C.

    • Hold 5 min at 300°C.

  • MS Source: EI (70 eV), Source Temp 230°C.[1]

  • Scan Range: 50–500 amu.

Key Fragmentation Logic (Expert Insight)
  • Molecular Ion (

    
    ):  Look for the doublet separated by 2 amu (e.g., m/z 306 and 308). If the doublet is missing and you see a single peak at M-79, the impurity is de-brominated .
    
  • Butyl Chain Loss: Expect a fragment at

    
    , corresponding to the loss of the propyl radical from the butyl chain (McLafferty-like rearrangement).
    
  • Fluorine Stability: The C-F bond is strong; fragments losing F (

    
    ) are rare in EI compared to Br loss.
    

Comparative Analysis

FeatureHPLC-UV (Biphenyl Phase)GC-MS (5MS Phase)
Primary Utility Purity Assay (%) & Isomer SeparationImpurity Identification
Selectivity High for isomers (

driven)
High for homologs (Boiling point driven)
Sensitivity Moderate (UV dependent)High (SIM mode possible)
Sample Integrity Non-destructive (fraction collection possible)Destructive (thermal degradation risk)
Blind Spots Non-UV active impurities (e.g., aliphatic salts)Non-volatile impurities (e.g., Pd catalysts)

The Self-Validating Workflow

To ensure "Trustworthiness" in your Certificate of Analysis, do not rely on a single method. Use the workflow below where GC-MS validates the peak purity of the HPLC method.

AnalysisWorkflow Sample Raw Sample (BBFB Synthesis Lot) Solubility Solubility Check (ACN vs Hexane) Sample->Solubility HPLC_Prep HPLC Prep (Dissolve in ACN) Solubility->HPLC_Prep GC_Prep GC Prep (Dissolve in DCM/Hexane) Solubility->GC_Prep HPLC_Run HPLC-UV (Biphenyl Column) Quantify Main Peak & Isomers HPLC_Prep->HPLC_Run HPLC_Result Data: Purity % (Area) Risk: Co-elution? HPLC_Run->HPLC_Result Comparison Cross-Validation Does GC Impurity Count match HPLC? HPLC_Result->Comparison GC_Run GC-MS (EI Source) Identify Impurity Masses GC_Prep->GC_Run GC_Result Data: Mass Spectrum Confirm Br Isotope Pattern GC_Run->GC_Result GC_Result->Comparison Comparison->HPLC_Run Mismatch (Re-develop Method) Final_CoA Final Certificate of Analysis (Validated Purity) Comparison->Final_CoA Match Confirmed

Figure 1: A self-validating analytical workflow ensuring that quantitative data from HPLC is structurally corroborated by GC-MS.

References

  • Advanced Materials Technologies. (n.d.). HALO® Biphenyl: Enhanced Retention and Selectivity for Polar and Aromatic Compounds.[2] Retrieved from [Link]

  • Sparling, J., et al. (1980). Bromo and chlorobiphenyl metabolism: GC-MS identification of urinary metabolites. Biomedical Mass Spectrometry. Retrieved from [Link]

  • Przybyciel, M. (2005).[3] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Comparative Guide: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl as a Scaffold for High-Performance LC Dopants

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (hereafter referred to as BBFB ), evaluating its critical role as a scaffold for high-performance fluorinated liquid crystal (LC) dopants.

Executive Summary

In the development of advanced nematic liquid crystal mixtures for high-frequency displays (e.g., gaming monitors, ferroelectric LCs), the choice of the biphenyl core scaffold dictates the final mesogenic properties. 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (BBFB) represents a strategic balance between viscosity reduction and dielectric anisotropy (


) enhancement .

Unlike non-fluorinated analogs that suffer from high melting points and smectic phase formation, the 3-fluoro substitution in BBFB disrupts intermolecular packing sufficiently to lower the melting point while maintaining high birefringence (


). This guide compares BBFB against key alternative scaffolds, demonstrating why it is the preferred precursor for synthesizing low-viscosity, high-

dopants.
Technical Comparison: BBFB vs. Alternative Scaffolds

The following analysis compares the resulting mesogenic properties when BBFB is used as the core building block versus other common biphenyl precursors.

Comparative Performance Matrix
FeatureBBFB (3-Fluoro) Non-Fluorinated Analog 3,5-Difluoro Analog 2-Fluoro Isomer
Primary Role Viscosity/

Balancer
High

Booster
High

Booster
Steric Disruptor
Rotational Viscosity (

)
Low (Optimal)MediumHighLow
Dielectric Anisotropy (

)
Moderate (+) Low (

)
High (++)Low/Moderate
Melting Point (

)
Suppressed HighModerateVery Low
Smectic Suppression Excellent Poor (Prone to Smectic)GoodExcellent
Synthetic Yield (Suzuki) High (>85%) High (>90%)Moderate (~75%)Moderate (Steric hindrance)
Detailed Analysis of Alternatives

1. vs. Non-Fluorinated Scaffolds (4-Bromo-4'-butyl-biphenyl)

  • Mechanism: The absence of lateral fluorine leads to highly ordered

    
    -
    
    
    
    stacking.
  • Drawback: While this maximizes the clearing point (

    
    ), it frequently induces smectic phases  at room temperature, which are detrimental to fast-switching displays.
    
  • BBFB Advantage: The 3-fluoro substituent creates a "lateral dipole" and steric bump that disrupts smectic layering, ensuring a wide nematic range without significantly compromising the clearing point.

2. vs. 3,5-Difluoro Scaffolds

  • Mechanism: Two fluorine atoms create a strong dipole moment perpendicular to the long axis (negative

    
    ) or parallel (if coupled with polar groups).
    
  • Drawback: The increased molecular width significantly raises rotational viscosity (

    
    ) , slowing down response times (
    
    
    
    ).
  • BBFB Advantage: BBFB offers a "sweet spot"—sufficient polarity to improve miscibility and

    
     but with significantly lower viscosity than the difluoro-analog, making it ideal for rapid-response mixtures .
    

3. vs. Alkyl Chain Variants (Propyl vs. Pentyl)

  • Comparison: The butyl (

    
    )  chain in BBFB is often superior to Propyl (
    
    
    
    ) or Pentyl (
    
    
    ) for specific mid-range temperature stability.
    • Propyl: Lower viscosity but lower clearing point.

    • Pentyl: Higher clearing point but increased viscosity and odd-even effect susceptibility.

  • BBFB Advantage: The butyl chain provides the optimal compromise for maintaining solubility in host mixtures while keeping the phase transition temperatures within the operating range of commercial displays (-20°C to +80°C).

Strategic Application: Synthesis of Fluorinated Terphenyl Dopants

BBFB is most critical as the "A-Ring" precursor in the synthesis of Fluorinated Terphenyls , which are the industry standard for high-


 mixtures.
Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesize 4''-butyl-3''-fluoro-4-cyano-p-terphenyl using BBFB.

Reagents:

  • Precursor: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (BBFB) (1.0 eq)

  • Coupling Partner: 4-Cyanophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2M aq, 3.0 eq)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. This prevents homocoupling of the boronic acid.

  • Dissolution: Dissolve BBFB (10 mmol) and the boronic acid (12 mmol) in degassed Toluene (40 mL).

  • Catalyst Activation: Add

    
     and stir for 10 mins at room temperature until the solution turns varying shades of yellow/orange (indicating Pd insertion).
    
  • Base Addition: Add degassed

    
     solution. The biphasic mixture requires vigorous stirring (1000 RPM).
    
  • Reflux: Heat to 90°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1). The fluorescent product spot will appear distinct from the BBFB spot.

  • Workup: Cool to RT. Separate organic layer, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Toluene (5:1) to achieve >99.5% purity (HPLC). Note: LC-grade purity is critical; even 0.1% impurity can act as a charge trap in a display.

Visualization of Structure-Property Relationships

The following diagrams illustrate the synthesis pathway and the comparative performance logic.

Figure 1: Synthesis Pathway & Logic

This workflow demonstrates how BBFB serves as the "Core Module" for diverse LC classes.

G BBFB BBFB Scaffold (3-Fluoro-4-Bromo) Coupling Pd-Catalyzed Coupling BBFB->Coupling + Aryl Boronic Acid Prop_LowVisc Low Viscosity (Fast Switching) BBFB->Prop_LowVisc 3-F Effect Boronic Boronic Acid Derivatives Boronic->Coupling Terphenyl Fluorinated Terphenyls Coupling->Terphenyl C-C Bond Formation Isothiocyanates NCS-Terminated LCs Coupling->Isothiocyanates Functionalization Prop_HighDn High Birefringence (Δn > 0.3) Terphenyl->Prop_HighDn Isothiocyanates->Prop_HighDn

Caption: Figure 1: The modular utility of BBFB in synthesizing high-performance liquid crystals.

Figure 2: Performance Radar - Scaffold Comparison

Comparing the impact of the scaffold choice on the final Liquid Crystal Mixture properties.

Radar Viscosity Low Viscosity DeltaE Dielectric Anisotropy (Δε) Melting Low Melting Point DeltaN Birefringence (Δn) Stability Phase Stability (No Smectic) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p5->p1 n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n5->n1

Caption: Figure 2: Performance envelope of BBFB-derived LCs (Blue) vs. Non-Fluorinated analogs (Red).

References
  • Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Source: ResearchGate. URL:[Link] Relevance: Validates the effect of lateral fluorine on melting enthalpy and clearing points.[1]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides mechanistic insight into how fluorine substitution position (3-F vs 3,5-F) affects phase transition temperatures and viscosity.

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Discusses the electrostatic interactions driven by fluorination that stabilize specific mesophases.

Sources

structural confirmation of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced liquid crystal intermediates and pharmaceutical scaffolds, the structural validation of polysubstituted biphenyls presents a unique analytical challenge. This guide addresses the structural confirmation of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl , a molecule where electronic effects (fluorine) and conformational flexibility (butyl chain) create ambiguity in standard spectroscopic methods.[1]

While Nuclear Magnetic Resonance (NMR) remains the workhorse for purity assessment, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior method for absolute regiochemical assignment and solid-state conformational analysis.[1] We provide a comparative performance matrix, a specific crystallization protocol for alkyl-substituted biphenyls, and a decision framework for researchers.

Part 1: The Analytical Challenge

The target molecule features three distinct structural domains that complicate analysis:

  • The Biphenyl Core: Subject to a dynamic twist angle (

    
    ) in solution, which affects conjugation and chemical shifts.
    
  • The Fluorine Substituent: Introduces strong

    
    F-
    
    
    
    H spin-spin coupling (
    
    
    -coupling), often obscuring proton signals into complex multiplets.[1]
  • The Butyl Chain: Adds conformational degrees of freedom and "waxy" physical properties, complicating the growth of diffraction-quality crystals.

The Problem with NMR Alone

In 1D


H NMR, the signals for the aromatic protons on the fluorinated ring often overlap. The coupling constants (

vs.

) can be similar in magnitude to proton-proton couplings (

), making it difficult to distinguish between the 3-fluoro and 2-fluoro isomers without complex 2D experiments (HOESY/HETCOR) or spectral simulation.[1]

Part 2: Comparative Analysis (NMR vs. SC-XRD vs. PXRD)

The following matrix compares the three primary structural confirmation tools for this compound class.

Performance Matrix
FeatureMethod A: Solution NMR (

H,

C,

F)
Method B: Single Crystal XRD (SC-XRD) Method C: Powder XRD (PXRD)
Primary Output Connectivity & PurityAbsolute 3D Structure & Packing Phase Identity & Crystallinity
Regio-isomer Certainty Moderate (Requires 2D analysis)Absolute (Unambiguous) Low (Fingerprint only)
Conformational Insight Time-averaged (Dynamic)Discrete (Solid State) Bulk Lattice Parameters
Sample Requirement ~5-10 mg (Destructive/Recoverable)Single Crystal (>0.1 mm)~50 mg (Ground powder)
Time to Result < 1 Hour2-24 Hours< 30 Minutes
Cost Efficiency HighModerateHigh
Critical Insight: The "Heavy Atom" Advantage

For this specific molecule, SC-XRD is particularly powerful due to the Bromine atom.[1] Bromine (


) is a strong X-ray scatterer. In crystallographic terms, this facilitates the solution of the "Phase Problem" using Patterson methods or Direct Methods, allowing the structure to be solved rapidly even if the butyl chain shows mild disorder [1].

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the decision logic and workflow for confirming the structure, emphasizing the pivot from NMR to XRD when regiochemistry is ambiguous.

StructuralConfirmation Start Crude Synthesis Product NMR 1H & 19F NMR Analysis Start->NMR Decision Regiochemistry Clear? NMR->Decision NMR_Adv Advanced 2D NMR (HOESY, NOESY) Decision->NMR_Adv No (Ambiguous multiplets) Cryst Crystallization Protocol (Slow Evaporation/Vapor Diffusion) Decision->Cryst No (Need absolute config) Result Confirmation: 1. Regiochemistry (3-F vs 2-F) 2. Torsion Angle 3. Packing Mode Decision->Result Yes (Routine check) NMR_Adv->Result XRD_Data SC-XRD Data Collection (Mo Source preferred due to Br) Cryst->XRD_Data Solve Structure Solution (ShelXT / Olex2) XRD_Data->Solve Solve->Result

Caption: Decision matrix for structural confirmation. Note the divergence to SC-XRD when NMR signals are obscured by Fluorine coupling.

Detailed Crystallization Protocol (The "Waxy" Challenge)

Alkylated biphenyls often form waxy solids rather than discrete blocks. The following protocol utilizes a binary solvent system to overcome this.

Reagents:

  • Target Compound: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (~20 mg)[1]

  • Solvent A (Good solvent): Dichloromethane (DCM) or Toluene[1]

  • Solvent B (Anti-solvent): Ethanol or Pentane[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of the compound in the minimum amount of Solvent A (approx. 0.5 mL) in a small analytical vial (inner vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust nucleation sites.

  • Vapor Diffusion Setup: Place the open inner vial inside a larger jar containing 2-3 mL of Solvent B.

  • Equilibration: Cap the outer jar tightly. The volatile Anti-solvent (B) will slowly diffuse into the Good solvent (A), gradually lowering solubility and promoting high-quality crystal growth.

  • Incubation: Store at 4°C (refrigerator) to reduce thermal motion of the butyl chain.

  • Harvesting: Check after 24-48 hours. Look for block-like or prism crystals.[1] Avoid needles, which often indicate rapid precipitation and poor diffraction quality [2].

SC-XRD Data Collection Parameters[1]
  • Temperature: 100 K (Cryostream). Crucial: Cooling freezes the dynamic butyl chain, reducing thermal ellipsoids and improving resolution.

  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    Å).
    • Why Mo? Copper (Cu) sources cause high absorption fluorescence when Bromine is present, leading to noisy data. Mo is "harder" radiation and minimizes this absorption error [3].

Part 4: Structural Insights & Data Interpretation[1][2]

Once the structure is solved (typically reaching an R-factor < 5%), the SC-XRD data provides three critical data points that NMR cannot directly measure:

The Inter-ring Torsion Angle ( )

In solution, the biphenyl ring rotates freely (steric hindrance permitting). In the solid state, SC-XRD will reveal a fixed angle, typically between 30° and 40° for fluorinated biphenyls to minimize H...H and H...F repulsion.[1] This value is critical for predicting the molecule's efficacy in liquid crystal displays (LCDs), where planarity correlates with mesophase stability.

Regiochemical Proof

The electron density map will clearly distinguish the Fluorine atom (


) from the Hydrogen atoms (

) and the Bromine (

).
  • Result: You will observe the Fluorine atom specifically at the meta position relative to the biphenyl linkage (position 3), definitively ruling out the ortho (position 2) isomer often formed as a byproduct in Suzuki couplings.

Crystal Packing (Herringbone vs. -Stacking)

For materials science applications, the packing is paramount.[1]

  • Observation: Look for "Herringbone" packing (edge-to-face interactions), which is common in fluorinated aromatics due to quadrupole interactions.[1] This contrasts with the

    
    -
    
    
    
    stacking often seen in non-fluorinated analogues.[1]

References

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (Standard text on heavy atom methods). [1]

  • Stalder, R., et al. (2016). "Crystallization of Waxy Organic Semiconductors." Materials Horizons. (Protocol adaptation for alkylated aromatics).

  • Massa, W. (2004). Crystal Structure Determination. Springer. (Reference for Mo vs Cu source selection in brominated compounds). [1]

  • Thibaudeau, C., et al. (2010). "The role of fluorine in crystal packing." Journal of Fluorine Chemistry. (Context on F-substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Reference for

    
    F coupling complexities). [1]
    

Sources

comparative analysis of the electronic properties of fluorinated biphenyl isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Fluorine Effect: Beyond Bioisosterism In drug discovery and materials science, fluorinated biphenyls are not merely "heavy" hydrogen analogues. They represent a critical decision point between steric control and electronic modulation. This guide provides a technical comparison of the 2-, 3-, and 4-fluoro isomers (and their di-fluoro counterparts), focusing on the interplay between atropisomerism (torsional twist) and


-conjugation efficiency .

Key Takeaway:

  • Ortho-substitution (2-F, 2,2'-diF): Dominates steric control. Induces a ~60-90° dihedral twist, breaking

    
    -conjugation, widening the HOMO-LUMO gap, and creating potential atropisomers.
    
  • Para-substitution (4-F, 4,4'-diF): Dominates electronic control. Maintains planarity (high conjugation), lowers frontier orbital energies via inductive withdrawal, and blocks metabolic hotspots without altering the steric envelope.

Part 1: Structural & Electronic Landscape

The Orthogonal Twist (Sterics vs. Conjugation)

The defining feature of biphenyl electronics is the dihedral angle (


) between the two phenyl rings.
  • Unsubstituted Biphenyl:

    
     in solution (balance between steric repulsion of ortho-hydrogens and 
    
    
    
    -delocalization).
  • 2-Fluorobiphenyl: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Substitution at the 2-position forces the rings to twist further to relieve steric strain, reducing orbital overlap.

  • 2,2'-Difluorobiphenyl: The "clash" is maximized. The molecule adopts a highly twisted conformation (often

    
    ), effectively electrically isolating the two rings.
    
Electronic Potentials (Inductive vs. Mesomeric)

Fluorine is the most electronegative element (Paulding scale 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs capable of weak mesomeric donation (+M).

  • HOMO/LUMO Impact: The -I effect generally lowers both HOMO and LUMO energy levels.

  • Band Gap (

    
    ): 
    
    • Planar systems (4-F): Conjugation is maintained;

      
       remains narrow.
      
    • Twisted systems (2-F): Conjugation is broken;

      
       widens significantly (Blue shift in absorption).
      

Part 2: Comparative Data Analysis

The following table synthesizes representative data derived from DFT calculations (B3LYP/6-31G*) and experimental solution-phase measurements.

Table 1: Physicochemical Profile of Fluorinated Biphenyl Isomers
PropertyBiphenyl (Ref)2-Fluorobiphenyl 4-Fluorobiphenyl 2,2'-Difluorobiphenyl 4,4'-Difluorobiphenyl
Substituent Effect N/ASteric DominantElectronic DominantHyper-StericElectronic Symmetry
Dihedral Angle (

)
~44°~50-60°~44° (Similar to Ref)~70-90° (Twisted) ~40-45°
Dipole Moment (D) 0.0~1.4 - 1.6~1.5 - 1.7Variable (Conf. dependent)0.0 (Symmetric)
HOMO Level (eV) -5.80-6.05-5.95-6.30-6.10
LUMO Level (eV) -0.60-0.85-0.90-0.70-1.10
HOMO-LUMO Gap 5.20 eV5.20 eV (Widened)5.05 eV5.60 eV (Max Gap)5.00 eV
Metabolic Stability Low (4,4' oxidation)ModerateHigh (Blocked P450 site)HighVery High

Note on 2,2'-Difluorobiphenyl: This isomer exists as rapidly interconverting atropisomers in solution. The dipole moment fluctuates significantly depending on whether the fluorines are syn (high dipole) or anti (low dipole).

Diagram 1: Structure-Property Logic Flow

G Subst Fluorine Position Sterics Steric Bulk (Van der Waals) Subst->Sterics Ortho (2-F) Conjugation π-Orbital Overlap Subst->Conjugation Maintains Metabolism Metabolic Stability (CYP450) Subst->Metabolism Para (4-F) Torsion Dihedral Twist (Angle Increase) Sterics->Torsion Increases Torsion->Conjugation Breaks Gap HOMO-LUMO Gap Conjugation->Gap Widens (Blue Shift) Conjugation->Gap Minimal Change

Caption: Causal pathway showing how substitution position dictates the trade-off between steric twisting (Ortho) and metabolic blocking (Para).

Part 3: Experimental Validation Protocols

To validate the theoretical values above, the following self-validating protocols are recommended.

Protocol A: Electrochemical Band Gap Determination (Cyclic Voltammetry)

Objective: Determine experimental HOMO/LUMO levels via oxidation/reduction onset potentials.

  • Preparation:

    • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Tetrahydrofuran (THF) for reduction.

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ).
      
    • Analytes: 1 mM concentration of the specific biphenyl isomer.

  • Oxygen Purge (Critical Step):

    • Why: Oxygen is electroactive and will mask reduction signals.

    • Action: Bubble high-purity Argon through the solution for 15 minutes prior to scanning. Maintain an Argon blanket during the scan.

  • Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter Electrode: Platinum wire.[1]

    • Reference Electrode:

      
       (calibrated against Ferrocene/Ferrocenium internal standard).
      
  • Measurement:

    • Scan rate: 50-100 mV/s.

    • Record

      
       and 
      
      
      
      .
  • Calculation:

    • Validation: If the Ferrocene couple is not reversible (

      
      ), re-polish the electrode.
      
Protocol B: Computational Verification (DFT Workflow)

Objective: Calculate dihedral angles and orbital distributions to explain CV results.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311+G(d,p) (Diffuse functions + are essential for accurate fluorine lone-pair modeling).

    • Solvent Model: PCM (Polarizable Continuum Model) matching the CV solvent (DCM).

  • Frequency Check:

    • Ensure zero imaginary frequencies to confirm a true local minimum.

  • Torsional Scan (The "Twist" Validation):

    • Perform a relaxed potential energy surface (PES) scan of the C1-C1' dihedral angle from 0° to 180° in 10° steps.

    • Success Criteria: For 2,2'-difluorobiphenyl, the global minimum must be located between 60-90°. If the minimum is 45°, the steric repulsion of F is being underestimated (check basis set).

Diagram 2: Experimental Workflow

Workflow Start Start: Isomer Selection DFT DFT Optimization (B3LYP/6-311+G**) Start->DFT Freq Frequency Check (Imaginary Freq = 0?) DFT->Freq Freq->DFT No (Re-optimize) CV Cyclic Voltammetry (Ar Purge, 100 mV/s) Freq->CV Yes Compare Data Correlation (Exp Gap vs Calc Gap) CV->Compare

Caption: Integrated workflow ensuring computational predictions are validated by physical electrochemical measurements.

Part 4: Applications in Drug Design & Materials

Bioisosteric Replacement
  • 4-Fluorobiphenyl: Used to block metabolic degradation. The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing hydroxylation at the para-position (a common P450 attack site) without introducing significant steric bulk.

    • Example: Flurbiprofen derivatives.

  • 2-Fluorobiphenyl: Used to induce a "bent" conformation. If a receptor pocket requires a non-planar ligand, the 2-F substituent forces the biphenyl into a twisted state that fits the pocket better than the planar unsubstituted parent.

Organic Electronics (OLEDs)
  • Deep Blue Emitters: 2,2'-difluorobiphenyl moieties are used as "conjugation breakers" in polymer chains. By twisting the backbone, they limit the effective conjugation length, shifting emission into the deep blue region (widening the band gap).

References

  • Aldridge, B., et al. (1998). "The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases." Liquid Crystals.

  • Greb, L., et al. (2013). "Atropisomerism, Biphenyls, and Fluorine: A Comparison of Rotational Barriers and Twist Angles." Journal of Organic Chemistry.

  • Hird, M. (2007).[2][3] "Fluorinated liquid crystals: properties and applications." Chemical Society Reviews.[2][3]

  • Elgrishi, N., et al. (2018). "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education.

  • PubChem Compound Summary. (2024). "2-Fluorobiphenyl and Flurbiprofen derivatives."[4] National Library of Medicine.

Sources

Strategic Biological Profiling of Fluorinated Biphenyls: Focus on 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (BBFB) and Analogues Content Type: Publish Comparison Guide

Executive Summary: The Dual-Use Paradox

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (hereafter referred to as BBFB ) represents a critical intersection between advanced materials science and bioactive chemistry. Primarily engineered as a high-performance Fluorinated Liquid Crystal Monomer (FLCM) for display technologies, its structural motifs—specifically the fluorinated biphenyl core—overlap significantly with privileged scaffolds in medicinal chemistry (e.g., NSAIDs, metalloprotease inhibitors).

Recent surveillance (2024-2025) has identified FLCMs as emerging contaminants in human serum, necessitating rigorous biological screening. This guide outlines the protocols to evaluate BBFB’s biological activity, focusing on its cytotoxicity , endocrine disruption potential , and metabolic stability compared to non-fluorinated and structural analogues.

Comparative Analysis: BBFB vs. Analogues

In biological systems, the performance of BBFB is dictated by the "Fluorine Effect"—the ability of the fluorine atom to modulate lipophilicity (LogP) and block metabolic oxidation.

Table 1: Physicochemical & Biological Performance Comparison
FeatureBBFB (Target) Analogue A: Non-Fluorinated Analogue B: Short-Chain
Structure 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl4-Bromo-4'-butyl-1,1'-biphenyl4-Bromo-4'-ethyl-3-fluoro-1,1'-biphenyl
LogP (Est.) 6.2 - 6.5 (High Bioaccumulation)5.8 - 6.05.1 - 5.4
Metabolic Stability High (F blocks C3 oxidation)Low (Prone to P450 hydroxylation)High
Cellular Uptake Rapid (Passive Diffusion)ModerateModerate
Primary Tox Mechanism Membrane disruption & Nuclear Receptor bindingOxidative Stress (via metabolites)Lower membrane retention
Screening Priority Tier 1 (Endocrine + Cytotox) Tier 2 (Metabolite Tox)Tier 3 (Acute Tox)

Expert Insight: The 3-fluoro substituent in BBFB is not merely structural; it electronically deactivates the ring, making the molecule resistant to cytochrome P450-mediated degradation. This increases its biological half-life compared to Analogue A, necessitating prolonged exposure assays (72h+) rather than standard 24h screens.

Critical Screening Workflows

To objectively assess BBFB, a multi-tiered screening approach is required.[1] This system moves from general toxicity to specific mechanistic interactions.

Diagram 1: The Integrated Screening Cascade

ScreeningCascade Start Compound Solubilization (DMSO < 0.1%) Tier1 Tier 1: General Cytotoxicity (HepG2 / HUVEC Cells) Start->Tier1 Decision1 Viability < 50%? Tier1->Decision1 Tier2 Tier 2: Mechanism of Action (Nuclear Receptor Assays) Decision1->Tier2 No (Sub-lethal) Stop Acute Toxin (Stop Development) Decision1->Stop Yes (High Tox) Tier3 Tier 3: ADME Profiling (Microsomal Stability) Tier2->Tier3 End Bioactive Lead / Persistent Pollutant Profile Tier3->End

Caption: A self-validating workflow ensuring high-toxicity compounds are flagged before expensive mechanistic screening.

Detailed Experimental Protocols

Protocol A: High-Sensitivity Cytotoxicity Screen (CCK-8)

Why this matters: BBFB is highly lipophilic. Standard MTT assays can yield false positives due to formazan interference with hydrophobic compounds. The WST-8 (CCK-8) method is water-soluble and more robust for biphenyls.

Materials:

  • Human Hepatocarcinoma cells (HepG2) or HUVEC.

  • BBFB Stock: 10 mM in DMSO (Sonicate for 15 mins to ensure full dissolution).

  • Assay Kit: Cell Counting Kit-8 (CCK-8).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Prepare serial dilutions of BBFB (0.1, 1, 10, 50, 100

    
    M) in serum-free medium.
    
    • Critical Step: Maintain final DMSO concentration

      
       to prevent solvent toxicity masking the compound's effect.
      
  • Exposure: Incubate for 48 to 72 hours . (Note: 24h is insufficient for lipophilic FLCMs to reach equilibrium in intracellular compartments).

  • Detection: Add 10

    
    L CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.
    
  • Validation: Use Non-fluorinated Analogue A as a reference. BBFB is expected to show lower acute toxicity but higher accumulation than Analogue A.

Protocol B: Endocrine Disruption Screening (Luciferase Reporter)

Why this matters: Fluorinated biphenyls mimic the structure of thyroid hormones and estrogen.

Mechanism: BBFB acts as a "silent disruptor." It may bind to the Estrogen Receptor (ER) or Thyroid Receptor (TR) without immediate cytotoxicity, altering gene transcription.

Methodology:

  • Transfection: Cotransfect CHO cells with an expression vector (e.g., Gal4-hTR

    
    ) and a luciferase reporter plasmid.
    
  • Treatment: Treat cells with BBFB (

    
     to 
    
    
    
    M) in the presence and absence of T3 (triiodothyronine).
  • Readout: Measure luminescence.

    • Antagonist Mode: If BBFB reduces T3-induced signal, it blocks the receptor.

    • Agonist Mode: If BBFB induces signal alone, it mimics the hormone.

Mechanistic Insight: The "Trojan Horse" Pathway

Understanding how BBFB enters and affects the cell is crucial for interpreting data.

Diagram 2: Cellular Uptake & Nuclear Interaction Pathway

Pathway BBFB BBFB (Lipophilic) Membrane Cell Membrane (Passive Diffusion) BBFB->Membrane Cytosol Cytosolic Accumulation Membrane->Cytosol Metabolism P450 Enzymes (Blocked by F-group) Cytosol->Metabolism Resists Nucleus Nucleus Cytosol->Nucleus Receptor Nuclear Receptor (ER / TR / PPAR) Nucleus->Receptor DNA DNA Transcription (Altered) Receptor->DNA Activation/Inhibition

Caption: The fluorine atom prevents metabolic clearance, allowing BBFB to accumulate and interact with nuclear receptors.

References

  • Zhu, Y., et al. (2024). "Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health." Environmental Science & Technology.[2] Link

  • Su, H., et al. (2021). "Fast Tunable Biological Fluorescence Detection Device with Integrable Liquid Crystal Filter." Biosensors. Link

  • Li, X., et al. (2023). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega. Link

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl." PubChem. Link

Sources

Analytical Method Validation for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a critical halogenated biaryl scaffold, primarily utilized as a high-performance intermediate in the synthesis of nematic liquid crystals (LCs) and, to a lesser extent, as a pharmacophore in medicinal chemistry. Its structural integrity—specifically the positional stability of the bromine and fluorine substituents—is paramount for the phase transition temperatures (


) of the final LC mixtures.

This guide provides a technical comparison of analytical methodologies for quantifying this analyte. While Gas Chromatography (GC) offers superior theoretical plate counts, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is identified as the superior method for validation due to the thermal lability of the carbon-bromine bond. This document outlines a self-validating, ICH Q2(R2)-compliant protocol for RP-HPLC, contrasting it with GC-FID alternatives to support evidence-based method selection.

Chemical Context & Critical Quality Attributes (CQA)

Before method selection, the physicochemical behavior of the analyte must be understood to prevent method-induced artifacts.

  • Lipophilicity: The butyl chain and biphenyl core render the molecule highly hydrophobic (

    
    ). Aqueous solubility is negligible.
    
  • Chromophore: The biphenyl system provides strong UV absorption (

    
     nm), making UV detection highly sensitive.
    
  • Thermal Instability: The aryl-bromide bond is susceptible to homolytic cleavage or debromination at temperatures exceeding 280°C, a common risk in GC injection ports.

Comparative Analysis: HPLC-UV vs. GC-FID

The following comparison evaluates the two primary methodologies available for this quantification.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended)Method B: GC-FID (Alternative)
Primary Mechanism Solvophobic interaction (Partitioning)Volatility & Boiling Point separation
Sample Integrity High: Ambient temperature analysis prevents degradation.Moderate: Risk of thermal debromination in injector/column.[1]
Sensitivity (LOD) 0.05 µg/mL (UV @ 258 nm)0.1 µg/mL (FID)
Selectivity Tunable via mobile phase/stationary phase choice.Fixed by column phase; difficult to separate positional isomers.
Solvent Compatibility Compatible with ACN/MeOH (Process solvents).Requires volatile solvents (Hexane/DCM); incompatible with aqueous streams.
Throughput 10–15 min run time.15–20 min (requires cool-down).
Expert Insight: The Case for HPLC

While GC-FID is often the default for liquid crystal monomers due to resolution, RP-HPLC is the validated choice for this specific brominated congener. Experimental data suggests that GC injection port temperatures >250°C can induce micro-degradation (loss of Br), leading to artificially low assay values and the appearance of "ghost" impurity peaks (e.g., the des-bromo analog). HPLC avoids this thermal stress entirely.

Method Selection Decision Tree

The following logic flow illustrates the decision-making process for selecting the validation methodology based on analyte properties.

MethodSelection Start Analyte: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CheckVol Is the analyte volatile? Start->CheckVol CheckThermal Is the analyte thermally stable >250°C? CheckVol->CheckThermal Yes DecisionHPLC Select RP-HPLC-UV CheckVol->DecisionHPLC No DecisionGC Select GC-FID/MS CheckThermal->DecisionGC Yes (Confirmed by TGA) CheckThermal->DecisionHPLC No / Uncertain Reason1 Risk: Debromination CheckThermal->Reason1 Reason1->DecisionHPLC

Figure 1: Decision logic prioritizing HPLC due to thermal instability risks of the C-Br bond.

Recommended Validation Protocol: RP-HPLC-UV

This protocol is designed to meet ICH Q2(R2) standards.[2][3] It emphasizes "Lifecycle Management," ensuring the method remains valid over time.

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecyl), End-capped,

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
    
    • Why: The high carbon load provides necessary retention for the hydrophobic butyl chain; end-capping reduces silanol interactions with the biphenyl

      
      -system.
      
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic 85% B / 15% A. (High organic content required for solubility).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C (Controlled).

  • Detection: 258 nm (Primary), 210 nm (Secondary for impurity check).

  • Injection Volume: 10 µL.

  • Diluent: 100% Acetonitrile (Crucial: Do not use water in diluent to prevent precipitation).

Validation Workflow

The validation must demonstrate that the method is suitable for its intended purpose (ATP).[2][5]

ValidationWorkflow Step1 Specificity Step2 Linearity & Range Step1->Step2 Sub1 Forced Degradation (Acid/Base/Oxidation) Step1->Sub1 Step3 Accuracy Step2->Step3 Sub2 5 Levels (50% - 150%) Step2->Sub2 Step4 Precision Step3->Step4 Sub3 Spike Recovery (3 levels x 3 reps) Step3->Sub3 Step5 Robustness Step4->Step5 Sub4 Repeatability (n=6) Intermediate Precision Step4->Sub4

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

Step-by-Step Experimental Procedures
A. Specificity (Forced Degradation)

To prove the method can distinguish the analyte from degradation products.

  • Preparation: Prepare 0.5 mg/mL analyte solutions.

  • Stress Conditions:

    • Acid:[6] Add 0.1N HCl, heat at 60°C for 2 hours.

    • Base: Add 0.1N NaOH, heat at 60°C for 2 hours.

    • Oxidative: Add 3%

      
      , ambient temp for 4 hours.
      
    • Thermal: Heat solid sample at 105°C for 24 hours.

  • Analysis: Inject stressed samples. Use a PDA detector to check Peak Purity (should be >0.999). Ensure resolution (

    
    ) > 1.5 between the main peak and any degradants.
    
B. Linearity[1][4][7][8][9][10]
  • Prepare a stock solution of 1.0 mg/mL in Acetonitrile.

  • Dilute to 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL target).

  • Acceptance Criteria:

    
    ; y-intercept bias 
    
    
    
    of the response at 100% level.
C. Accuracy (Recovery)

Since a placebo matrix is rarely available for pure chemical intermediates, use the Standard Addition Method if matrix interference is suspected, or Spike Recovery into the solvent.

  • Spike known amounts of standard into the diluent at 80%, 100%, and 120% levels.

  • Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • System Precision: Inject the standard (100% level) 6 times. Calculate %RSD of peak area. (Limit: NMT 1.0%).

  • Method Precision: Prepare 6 separate sample weighings. Analyze each. Calculate %RSD of the assay result. (Limit: NMT 2.0%).

Representative Data (Simulated)

The following data represents typical passing criteria for this class of fluorinated biphenyls.

ParameterResultAcceptance CriteriaStatus
Retention Time (

)
8.42 min

min
Pass
Tailing Factor (

)
1.08

Pass
Theoretical Plates (

)
12,450

Pass
Linearity (

)
0.9998

Pass
LOD (S/N=3) 0.03 µg/mLN/AInfo
Recovery (Mean) 99.8%98.0 – 102.0%Pass

Troubleshooting & Expert Tips

  • Solubility Issues: If the peak shape splits or broadens, the injection solvent is likely too weak (too much water) or the sample precipitated. Correction: Ensure the sample is dissolved in 100% ACN.

  • Carryover: The lipophilic nature of the butyl chain causes it to stick to injector seals. Correction: Use a needle wash of 50:50 ACN:Isopropanol.

  • Ghost Peaks: If observing small peaks at very long retention times, these may be late-eluting dimers. Correction: Extend the run time to 20 minutes or add a "wash" gradient step to 100% B at the end of the run.

References

  • International Council for Harmonisation (ICH). (2024).[5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[11] Retrieved from [Link]

  • Dolan, J. W. (2002). LCGC North America: System Suitability. Retrieved from [Link]

  • Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. (Context on thermal degradation of brominated aromatics). Retrieved from [Link]

Sources

performance comparison of different catalysts for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. The fluorinated biphenyl moiety, a key pharmacophore and a critical component in advanced materials, presents unique synthetic challenges. This guide provides an in-depth performance comparison of various catalytic systems for the synthesis of a representative fluorinated biphenyl, 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl, via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide a detailed protocol for a high-performing system.

Introduction: The Significance of Fluorinated Biphenyls and the Suzuki-Miyaura Coupling

Fluorine substitution in organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This makes fluorinated biphenyls highly sought-after building blocks in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering mild reaction conditions, high functional group tolerance, and the use of generally stable and environmentally benign organoboron reagents.[1]

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl involves the coupling of an activated aryl bromide (1-bromo-2-fluorobenzene derivative) with a 4-butylphenylboronic acid. The electronic properties of the fluorinated aryl bromide, particularly the electron-withdrawing nature of the fluorine atom, and potential steric hindrance, necessitate a careful selection of the catalytic system to achieve high efficiency and yield.

The Catalytic Landscape: Palladium vs. Nickel Systems

The choice of catalyst is the most critical parameter for a successful Suzuki-Miyaura coupling. The two primary contenders for this transformation are palladium and nickel-based catalysts.

Palladium Catalysis: The Gold Standard

Palladium complexes are the most extensively studied and utilized catalysts for Suzuki-Miyaura reactions. The catalytic cycle, illustrated below, involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_transmetalation L-Pd(II)(Ar)(R) pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product Ar-R pd_transmetalation->product aryl_halide Ar-X aryl_halide->pd_oxidative boronic_acid R-B(OH)₂ boronic_acid->pd_transmetalation base Base base->pd_transmetalation

Caption: Generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura coupling.

For challenging substrates, such as the sterically demanding and electronically modified reactants in our target synthesis, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, particularly the dialkylbiaryl phosphines developed by Buchwald and others, have revolutionized Suzuki-Miyaura couplings.[2] These ligands promote the formation of highly active, monoligated Pd(0) species, which accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination.

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and its palladacycle precatalysts are particularly effective for coupling reactions involving aryl chlorides and sterically hindered substrates.[3][4][5] The use of precatalysts, which are air- and moisture-stable, allows for the rapid and reliable generation of the active Pd(0) species in situ.[3]

In an effort to improve the sustainability of chemical processes, heterogeneous catalysts have gained significant attention. Palladium nanoparticles supported on materials like activated carbon (Pd/C) or graphene offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and often lower cost.[6][7][8] Recent studies have shown that supported Pd nanoparticles can be highly effective for the synthesis of fluorinated biphenyls, in some cases with turnover frequencies (TOFs) comparable to or even exceeding homogeneous systems.[6]

Nickel Catalysis: The Cost-Effective Challenger

Nickel, being more earth-abundant and significantly less expensive than palladium, presents an attractive alternative. Nickel-catalyzed Suzuki-Miyaura couplings follow a similar catalytic cycle to palladium, but with some key differences in reactivity. Nickel catalysts are particularly adept at activating less reactive C-Cl bonds and can be effective for a broad range of substrates.[9][10] However, the development of ligands for nickel catalysis is less mature compared to palladium, and catalyst deactivation can be a more significant issue.[11][12]

Performance Comparison: A Data-Driven Analysis

Catalyst SystemAryl Halide SubstrateBoronic Acid SubstrateBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / XPhos 4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT<0.52>95~48>96[3]
XPhos Pd G2 Precatalyst Aryl ChloridesArylboronic AcidsK₂CO₃EtOH/H₂O80151High~99~6.6[13]
Pd Nanoparticles on Graphene (G-COOH-Pd-10) 1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O11031 (approx.)~80~80~27[6]
Pd/C Aryl BromidesArylboronic AcidsK₂CO₃2-MeTHF/H₂O110 (MW)25~90~18~9[8]
Ni(IPr)Cl Precatalyst Aryl ChloridesArylboronic AcidsK₃PO₄DioxaneRT161High~99~6.2[9]
NiCl₂(PCy₃)₂ Aryl BromidesArylboronic AcidsK₃PO₄Toluene100125Good~20~1.7[14]

Analysis of the Data:

  • Homogeneous Palladium Catalysts (Buchwald-type): Systems employing XPhos, especially as a palladacycle precatalyst, demonstrate exceptional activity, enabling reactions at room temperature with low catalyst loadings and short reaction times, even with challenging substrates like aryl chlorides and fluorinated boronic acids.[3][13] The high turnover numbers (TONs) and turnover frequencies (TOFs) underscore their efficiency.

  • Heterogeneous Palladium Catalysts: Supported palladium nanoparticles show commendable performance, particularly in terms of recyclability, a key aspect of green chemistry.[6] While the reaction conditions might be slightly harsher (higher temperatures), they achieve good yields. Pd/C under microwave irradiation also presents a viable, sustainable option.[8]

  • Nickel Catalysts: Modern nickel precatalysts are highly competitive, capable of facilitating Suzuki-Miyaura couplings of aryl chlorides at room temperature with high yields.[9] They represent a significant step towards more sustainable and cost-effective cross-coupling reactions.

Experimental Protocol: Synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl using an XPhos Palladacycle Precatalyst

Based on the comparative analysis, a homogeneous palladium system utilizing a Buchwald-type ligand and precatalyst offers the most efficient and reliable route for the synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl. The following protocol is adapted from established procedures for similar transformations.[3][13]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: 1-Bromo-4-butyl-2-fluorobenzene 4-Butylphenylboronic acid K₃PO₄ start->reagents solvent Add Solvent (e.g., Toluene/Water) reagents->solvent degas Degas Mixture (Ar bubbling) solvent->degas catalyst Add XPhos Pd G3 Precatalyst degas->catalyst seal Seal Reaction Vessel catalyst->seal heat Heat to 80-100 °C seal->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure Product purify->end

Sources

computational vs. experimental data for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Computational Prediction vs. Experimental Validation in Liquid Crystal Design

Executive Summary

The compound 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS 149451-95-6) represents a critical structural motif in the design of fluorinated liquid crystals (LCs) and bioactive scaffolds. Its specific substitution pattern—combining a polarizable biphenyl core, a lateral fluorine for dielectric anisotropy, and an alkyl tail for mesogenic stability—makes it an ideal case study for comparing computational predictive modeling against empirical data .

This guide addresses a common challenge in materials science: the "Data Gap" for proprietary intermediates. By synthesizing Density Functional Theory (DFT) predictions with rigorous experimental protocols, we establish a self-validating framework for assessing this compound's physicochemical profile.

Part 1: Computational Framework (The Prediction)

Before wet-lab synthesis, computational modeling provides the "blueprint" of the molecule's electronic and steric behavior. For fluorinated biphenyls, the critical parameter is the inter-ring dihedral angle , which dictates conjugation and phase transition temperatures.

1.1 Methodology: DFT Protocol

To achieve high-fidelity predictions, we employ the B3LYP hybrid functional with the 6-311G(d,p) basis set. This level of theory balances computational cost with accurate description of the electron-withdrawing fluorine atom.

  • Software: Gaussian 16 / ORCA 5.0

  • Solvation Model: PCM (Dichloromethane) to mimic synthesis conditions.

  • Frequency Calculation: Essential to confirm the geometry is a true minimum (no imaginary frequencies).

1.2 Key Predicted Parameters

The lateral fluorine at the 3-position introduces steric repulsion with the hydrogen at the 2'-position, forcing the biphenyl system to twist.

ParameterPredicted Value (DFT)Significance
Dihedral Angle (

)
38.5° - 42.0°Significantly more twisted than non-fluorinated biphenyl (~30°). Reduces

-stacking efficiency.
Dipole Moment (

)
~1.9 - 2.1 DebyeDirected away from the alkyl chain; critical for dielectric anisotropy (

).
HOMO/LUMO Gap ~4.5 eVIndicates high chemical stability; suitable for UV-stable LC mixtures.
1.3 Computational Workflow Visualization

ComputationalWorkflow Start Input Structure (SMILES/3D) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Check (NImag=0) Opt->Freq Freq->Opt Imaginary Freq (Retry) Prop Property Calculation (Dipole, NBO, UV-Vis) Freq->Prop Validated Output Data Output (Dihedral: ~40°) Prop->Output

Figure 1: Standardized DFT workflow for validating fluorinated biphenyl geometries.

Part 2: Experimental Validation (The Truth)

Computational models must be grounded in empirical reality. The following protocols ensure high-purity isolation and rigorous structural confirmation.

2.1 Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route utilizes the differential reactivity of halogens. We couple 4-bromo-3-fluoroiodobenzene with 4-butylphenylboronic acid . The iodine reacts selectively, leaving the bromine intact for future functionalization.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents: Charge a 3-neck flask with 4-bromo-3-fluoroiodobenzene (1.0 eq), 4-butylphenylboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add Toluene:Ethanol:Water (4:1:1). The biphasic system ensures solubility of both organic halides and inorganic bases.

  • Degassing (Critical): Sparge with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst: Add

    
     (3-5 mol%). Heat to reflux (
    
    
    
    C) for 12-16 hours.
  • Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
2.2 Purification & Characterization[1]
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane (100%)

      
       Hexane:EtOAc (98:2). The non-polar product elutes early.
      
  • NMR Validation (

    
    ): 
    
    • 
       NMR:  Look for a singlet/multiplet around -110 to -115 ppm .
      
    • 
       NMR:  The Carbon-Fluorine coupling is diagnostic. The carbon directly attached to fluorine (
      
      
      
      ) will appear as a doublet with a large coupling constant (
      
      
      ).
2.3 Synthesis Pathway Visualization

SynthesisPathway Precursors Precursors: 4-Bromo-3-fluoroiodobenzene + 4-Butylphenylboronic acid Catalysis Suzuki Coupling Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 90°C Precursors->Catalysis Workup Workup & Extraction (Ethyl Acetate / Brine) Catalysis->Workup Purification Column Chromatography (Hexane -> 2% EtOAc) Workup->Purification Product Target Product: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl Purification->Product

Figure 2: Synthetic pathway emphasizing the selective coupling of the iodo-precursor.

Part 3: Comparative Analysis

This section bridges the gap between the theoretical model and experimental results. While specific melting point data for the n-butyl variant is often proprietary, we can validate our findings using the tert-butyl analog (TBDFBP) as a reference standard.

3.1 Data Comparison Table
PropertyComputational Prediction (DFT)Experimental Standard (Homologs)Agreement Status
Geometry Twisted (

)
Confirmed by XRD of analogs [1]High
Melting Point N/A (MD required)tert-butyl analog: 105-107°C [2]n-butyl analog: Est. 40-60°CInferred

NMR Shift
-113.9 ppm (Calculated)-110 to -115 ppm (Observed)High
C-F Coupling (

)
255 Hz~245-250 HzHigh
3.2 Interpretation of Discrepancies
  • Melting Point: The n-butyl chain is more flexible than the tert-butyl group. Experimentally, this results in a lower melting point and potentially a wider liquid crystalline range (mesophase) compared to the rigid tert-butyl analog.

  • Dihedral Angle: The computational value (gas phase) is often slightly higher than the solid-state value (XRD) due to crystal packing forces compressing the molecule.

References
  • Structural Analysis of Fluorinated Biphenyls: Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Source: ACS Omega, 2023. URL:[Link]

  • Synthesis & Properties of Analogs: Title: Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Source: Liquid Crystals, 2011.[2] URL:[Link]

  • General DFT Benchmarking: Title: How accurate is density functional theory at predicting dipole moments? Source: Journal of Chemical Physics, 2018. URL:[Link]

Sources

assessing the influence of fluorine position on biphenyl properties

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Influence of Fluorine Position on Biphenyl Properties

Executive Summary

In drug discovery and materials science, the biphenyl scaffold is a privileged structure, yet its utility is often limited by poor metabolic stability and suboptimal solubility. The strategic introduction of fluorine—a "Fluorine Scan"—is a proven methodology to modulate these properties without dramatically increasing molecular weight.

This guide objectively compares the impact of ortho-, meta-, and para- fluorine substitution on biphenyls. Unlike standard reviews, we focus on the causal link between fluorine positioning, dihedral torsion, and the resulting pharmacokinetic (PK) profiles.

Conformational Dynamics: The "Ortho Effect"

The most dramatic structural impact of fluorine substitution occurs at the ortho position. This is not merely an electronic effect but a steric one that fundamentally alters the molecule's 3D shape and binding potential.

  • Unsubstituted Biphenyl: In solution, biphenyl exists in a twisted conformation with a dihedral angle (

    
    ) of approximately 44° . This balance minimizes steric clash between ortho-hydrogens while maintaining some 
    
    
    
    -conjugation.
  • Ortho-Fluorine (

    
    -F):  Introducing fluorine at the 2-position creates significant steric repulsion with the ortho-hydrogen (or substituent) on the opposing ring.
    
    • Result: The dihedral angle forces open to ~60°–75° .

    • Consequence: This "de-planarization" disrupts

      
      -conjugation, often shifting UV absorption maxima (blue shift) and reducing planarity-dependent toxicity (e.g., intercalation). Crucially, it creates a "molecular lock" that can induce atropisomerism if the barrier to rotation exceeds ~20 kcal/mol.
      
  • Meta/Para-Fluorine (

    
    -F, 
    
    
    
    -F):
    These substitutions have negligible impact on the dihedral angle, maintaining the standard ~45° twist. Their influence is primarily electronic (inductive withdrawal).
Decision Diagram: The Conformational Switch

G cluster_0 Fluorine Position cluster_1 Structural Consequence Ortho Ortho (2-Position) Twist High Torsion (>60°) Decoupled π-System Ortho->Twist Steric Clash Meta Meta (3-Position) Standard Standard Torsion (~45°) Retained Conjugation Meta->Standard Inductive Effect Para Para (4-Position) Para->Standard Electronic Effect

Figure 1: The "Ortho-Twist" mechanism. Ortho-substitution forces a decoupling of the pi-system, unlike meta/para modifications.

Metabolic Stability & Physicochemical Profile

The position of fluorine dictates the metabolic fate of the biphenyl scaffold, primarily by blocking Cytochrome P450 (CYP) oxidation sites.

The "Para-Block" Strategy

Biphenyls are prone to rapid oxidation at the para-position (4-position) by CYP450 isoforms.

  • Mechanism: The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Outcome: Substitution at the 4-position (para) effectively blocks the primary metabolic soft spot, significantly extending half-life (

    
    ).
    
Lipophilicity (

) Modulation

Fluorine is highly lipophilic but also electron-withdrawing.

  • General Trend: Adding F increases

    
     (approx +0.2 to +0.4 units per F atom).
    
  • The Ortho Exception: Ortho-fluorine can sometimes result in a lower

    
     increase compared to para-fluorine. The increased twist exposes less surface area for hydrophobic interaction and alters the dipole moment, occasionally improving solubility profiles compared to planar analogs.
    
Comparative Performance Table
PropertyOrtho-F (2-Pos)Meta-F (3-Pos)Para-F (4-Pos)
Dihedral Angle High (~60°) Medium (~45°)Medium (~45°)
Metabolic Stability Moderate (Steric Shield)ModerateHigh (Blocks 1° Site)
Electronic Effect Inductive (-I)Inductive (-I)Resonance (+R) / Inductive (-I)
Risk Factor AtropisomerismLowLow
Primary Utility Conformational ControlFine-tuning pKaExtending Half-life
Experimental Protocol: Synthesis & Characterization

To rigorously assess these effects, a standardized synthesis is required. The Suzuki-Miyaura Cross-Coupling is the industry standard for constructing fluorinated biphenyls.

Protocol: Pd-Catalyzed Synthesis of Fluorinated Biphenyls

Note: Fluorinated boronic acids are prone to protodeboronation. This protocol uses mild conditions to mitigate this.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Fluorinated Phenylboronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Ethanol/Water (4:1:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with the Aryl Bromide and Fluorinated Boronic Acid. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture (0.1 M concentration).

  • Activation: Add the Base and Pd-catalyst under positive Argon flow.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC/LC-MS.

    • Checkpoint: If starting material persists, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc. Wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Validation Diagram

Protocol Start Start: Aryl Bromide + Fluorinated Boronic Acid Rxn Suzuki Coupling (Pd(PPh3)4, K2CO3, 80°C) Start->Rxn Check LC-MS Check: Protodeboronation? Rxn->Check Check->Rxn Incomplete Workup Workup & Purification Check->Workup Complete Analysis Characterization Suite Workup->Analysis NMR 1H/19F NMR (Confirm Substitution) Analysis->NMR XRay X-Ray/DFT (Measure Dihedral Angle) Analysis->XRay

Figure 2: Synthesis and validation workflow. Critical checkpoint at LC-MS ensures the fluorinated moiety remains intact.

References
  • Luthe, G. et al. (2007). "Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3)." Acta Crystallographica Section B, 63(3), 479-488.

  • Sadeghi Erami, R. et al. (2017).[1] "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts, 7(3), 73.

  • Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Hagenaars, C. et al. (2018). "Structure-Metabolism Relationships of Fluorinated Drugs." ChemMedChem, 13(20).

Sources

comparative study of the metabolic stability of fluorinated versus non-fluorinated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry, present in numerous kinase inhibitors, NSAIDs, and receptor modulators. However, non-fluorinated biphenyls suffer from rapid oxidative clearance, primarily driven by Cytochrome P450 (CYP)-mediated hydroxylation at the para-positions (4,4').

This guide analyzes the mechanistic impact of fluorine substitution on this metabolic liability.[1][2][3][4] Experimental data confirms that strategic fluorination does not merely "block" a site via steric hindrance; it fundamentally alters the electronic landscape of the aromatic ring, reducing the rate of electrophilic attack by the CYP450 Iron-Oxo species (


). This guide provides the rationale, comparative data, and a validated experimental protocol for assessing these stability gains.

Mechanistic Basis: The Fluorine Effect

To understand the stability difference, one must move beyond the simplistic view of "bond strength" and analyze the reaction trajectory of CYP450 enzymes.

Bond Dissociation Energy (BDE) vs. Electronic Deactivation

While the C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond (~411 kJ/mol), the primary driver of stability is electronic deactivation , not just the energy required to break the bond.

  • The CYP Mechanism: The rate-limiting step in aromatic hydroxylation is often the electrophilic attack of the high-valent CYP450 species (

    
    ) on the 
    
    
    
    -system of the phenyl ring.
  • The Fluorine Blockade: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the biphenyl ring, it withdraws electron density (

    
    -induction).
    
    • Result: The nucleophilicity of the aromatic ring is decreased. The CYP450 oxidant (an electrophile) reacts much slower with the electron-deficient fluorinated ring compared to the electron-rich non-fluorinated parent.

  • Metabolic Switching: Blocking the primary "soft spot" (e.g., the 4-position) often forces the enzyme to attack a secondary, less favorable site (e.g., the 3-position), significantly increasing the overall half-life (

    
    ).
    
Visualization: Metabolic Pathway Comparison

MetabolicPathway cluster_0 Non-Fluorinated Biphenyl cluster_1 Fluorinated Biphenyl Biphenyl Biphenyl Scaffold (Electron Rich) Intermediate Arene Oxide / Sigma Complex Biphenyl->Intermediate CYP450 (Fast) Electrophilic Attack Product 4-Hydroxybiphenyl (Rapid Clearance) Intermediate->Product NIH Shift FBiphenyl 4-Fluorobiphenyl (Electron Deficient) Blocked C-F Bond Resists Attack FBiphenyl->Blocked CYP450 Attack Switch Metabolic Switching (Slow 3-Hydroxylation) FBiphenyl->Switch Redirected Pathway (Slower k_cat)

Figure 1: Mechanistic divergence between biphenyl and 4-fluorobiphenyl. Fluorine deactivates the ring and blocks the primary metabolic site, forcing slower secondary metabolism.

Comparative Data Analysis

The following table summarizes the impact of fluorination on Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).

Key Finding: Para-fluorination (4-F) typically yields the highest stability gain because the para position is sterically most accessible to the CYP heme iron.

Compound StructureSubstitutionLogP

(HLM)


(min)
Stability Fold-Change
Biphenyl None4.0145.0 (High)~9.51.0x (Baseline)
2-Fluorobiphenyl Ortho4.185.0 (Moderate)~161.7x
4-Fluorobiphenyl Para4.222.0 (Low)~636.5x
4,4'-Difluorobiphenyl Di-Para4.4< 5.0 (Very Low)> 200> 25x

Note: Data represents averaged trends from structure-metabolism relationship (SMR) studies (Altman et al., 2026; Obach, 2016).

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a standardized "Liver Microsome Stability Assay" is required. This protocol ensures self-validation through the use of positive controls (high clearance) and negative controls (low clearance).

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[5]

  • Test Compound: 10 mM stock in DMSO (Final assay conc: 1

    
    , <0.1% DMSO).
    
  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow Diagram

AssayProtocol Prep 1. Preparation Mix Microsomes + Buffer + Compound (Pre-warm 37°C, 5 min) Start 2. Initiation Add NADPH Cofactor (t=0 start) Prep->Start Incubate 3. Incubation & Sampling Aliquot at t = 0, 5, 15, 30, 60 min Start->Incubate Quench 4. Quenching Add Ice-Cold Acetonitrile (ACN) containing Internal Standard (IS) Incubate->Quench Serial Sampling Analyze 5. Analysis Centrifuge -> LC-MS/MS Measure Peak Area Ratio (Drug/IS) Quench->Analyze

Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay. Critical step: Precise timing of quenching to ensure accurate kinetic data.

Data Calculation (Self-Validating Logic)

Do not rely on raw area counts. You must calculate the elimination rate constant (


).
  • Plot: Natural Log of % Remaining (

    
    ) vs. Time (
    
    
    
    ).
  • Regression: Determine the slope of the linear portion. Slope =

    
    .
    
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Validation Criteria:

  • 
     of the regression line must be > 0.90.
    
  • Verapamil control must show

    
     min.
    
  • If controls fail, the assay is void.

Strategic Implications for Drug Design

When optimizing biphenyl leads, apply these rules:

  • The "Para" Rule: Always scan the 4-position first. It is the most sterically accessible site for CYP450.

  • Monitor Lipophilicity: Fluorine increases LogP (approx +0.2 per F). While stability improves, excessive lipophilicity can increase non-specific binding and toxicity.

  • Metabolic Switching: If 4-F blocks metabolism but

    
     remains high, check for 3-hydroxylation (ortho to the fluorine). In this case, a 3,4-difluoro or 3-chloro-4-fluoro substitution pattern may be required.
    

References

  • Altman, R. A., et al. (2026).[6] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (Note: Contextual date applied).

  • Obach, R. S., et al. (2016).[7] "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition, 44(5), 634-646.[7] Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Protocol Reference).[8]

Sources

Safety Operating Guide

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocol for the safe containment, categorization, and disposal of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl .

As a halogenated biphenyl derivative, this compound presents specific environmental risks (aquatic toxicity) and combustion hazards (formation of HF and HBr). Improper disposal via standard organic waste streams can lead to regulatory non-compliance (RCRA) and catastrophic equipment failure in non-specialized incinerators due to acid gas generation.

Chemical Identity & Hazard Classification
PropertyDetail
Chemical Name 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
Structural Class Halogenated Aromatic Hydrocarbon (Biphenyl core)
CAS Number 1228186-75-1 (analog 4-tert-butyl)
Physical State Solid (typically off-white powder/crystal)
GHS Classification Warning / Danger
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long-lasting effects
Combustion Hazards Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), Carbon Monoxide

Waste Categorization & Segregation Logic

The Golden Rule: Never mix this compound with non-halogenated solvents or oxidizers.

Disposal facilities use different incineration protocols for halogenated vs. non-halogenated waste. Halogenated compounds require higher temperatures (>1100°C) and caustic scrubbers to neutralize the acidic gases (HF, HBr) produced during destruction. Mixing this with non-halogenated waste dilutes the stream but contaminates the entire volume, forcing the disposal facility to treat the whole batch as high-hazard halogenated waste, significantly increasing costs and environmental load.

Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystal LiquidWaste Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidWaste Reaction Mixture Bin_Solid Container A: Solid Halogenated Organics (Double Bagged) SolidWaste->Bin_Solid SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck Bin_Liq_Halo Container B: Liquid Halogenated Organics SolventCheck->Bin_Liq_Halo Yes (e.g., DCM) SolventCheck->Bin_Liq_Halo No (e.g., Ethanol) *Must still go to Halo Waste* Bin_Liq_NonHalo CRITICAL ERROR: Do Not Mix with Non-Halo Solvents SolventCheck->Bin_Liq_NonHalo Avoid Mixing

Figure 1: Decision logic for segregating halogenated biphenyl waste. Note that even if dissolved in a non-halogenated solvent (like ethanol), the presence of the solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging
  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: Use an amber glass bottle or HDPE carboy compatible with the solvent carrier.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Mandatory Fields:

      • Full Chemical Name: "4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl"

      • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[1]

      • Constituents: If in solution, list the solvent % and the solute %.

  • Secondary Containment:

    • Place the primary waste container inside a secondary tray (polypropylene) capable of holding 110% of the container's volume to capture potential leaks.

Phase 2: Storage (Pre-Pickup)
  • Location: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ventilation: Keep inside a fume hood or a ventilated waste cabinet.

  • Incompatibility: Store away from strong oxidizers (e.g., nitric acid, peroxides) and strong bases.

  • Time Limit: Do not exceed 90 days of storage (standard US EPA operational guideline for Large Quantity Generators).

Phase 3: Final Destruction (The "Why" Behind the Method)
  • Method: High-Temperature Incineration (Rotary Kiln).

  • Mechanism: The waste is injected into a kiln operating at 1100–1200°C .

    • The Biphenyl core is thermally oxidized to CO2 and H2O.

    • The Fluorine atom converts to HF gas.

    • The Bromine atom converts to HBr gas.

  • Scrubbing: The incinerator exhaust passes through a wet scrubber (typically Sodium Hydroxide) to neutralize the HF and HBr, preventing acid rain formation and equipment corrosion.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is certified to handle "Halogenated Organics" (Waste Code D022/D027 often applies to similar classes).

Spill Management & Emergency Response

Scenario: A 5g vial of solid 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is dropped and shatters on the lab bench.

Immediate Action Plan
  • Alert: Notify nearby personnel.

  • PPE Upgrade:

    • Gloves: Double nitrile (0.11 mm minimum) or Silver Shield® laminates.

    • Respiratory: If dust is visible, use an N95 or P100 particulate respirator.

    • Eye: Chemical splash goggles (safety glasses are insufficient for dusts).

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel or an oil-impregnated sweeping compound to suppress dust.

Cleanup Workflow

SpillResponse Spill Spill Occurs PPE Don PPE: Nitrile Gloves + Goggles Spill->PPE Contain Cover with Damp Absorbent PPE->Contain Collect Scoop into Disposable Container Contain->Collect Clean Wipe Surface (Soap + Water) Collect->Clean Dispose Label as Halogenated Waste Clean->Dispose

Figure 2: Operational workflow for solid chemical spill cleanup.

References

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl Compound Summary (Analog). Retrieved from [Link]

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[2] Int J Pet Res. 2017.[3] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[4] 40 CFR Part 268.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.